Product packaging for Cibenzoline Succinate(Cat. No.:CAS No. 100678-32-8)

Cibenzoline Succinate

Cat. No.: B012144
CAS No.: 100678-32-8
M. Wt: 380.4 g/mol
InChI Key: XFUIOIWYMHEPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Research Applications and Value Cibenzoline Succinate (CAS 100678-32-8) is the succinate salt form of Cibenzoline, a Class I antiarrhythmic agent with additional Class III and IV activity, primarily utilized in cardiovascular and metabolic research. Its primary research value lies in its multifaceted mechanism of action, functioning as a potent sodium channel blocker to reduce cardiac cell excitability and conduction velocity. It additionally exhibits potassium channel blocking activity, which prolongs the repolarization phase and refractory period of the cardiac action potential, making it a valuable pharmacological tool for studying reentrant arrhythmias. Research also indicates it inhibits ATP-sensitive potassium (K(ATP)) channels in both pancreatic and heart cells, and has been shown to interact directly with the K(ATP) channel pore-forming subunit. This compound is extensively used in studies investigating atrial and ventricular arrhythmias. Beyond its cardiovascular applications, its interaction with pancreatic K(ATP) channels underlies a documented hypoglycemic effect, making it a compound of interest for researching insulin secretion mechanisms. The succinate salt formulation enhances the compound's solubility and stability, facilitating its use in various experimental models and formulations. Note: This product is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N2O4 B012144 Cibenzoline Succinate CAS No. 100678-32-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

butanedioic acid;2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2.C4H6O4/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17;5-3(6)1-2-4(7)8/h1-10,16H,11-13H2,(H,19,20);1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUIOIWYMHEPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57625-97-5
Record name Butanedioic acid, compd. with 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57625-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0047820
Record name Cifenline succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100678-32-8, 85589-37-3
Record name Cibenzoline succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100678-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cifenline succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085589373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cifenline succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100678328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cifenline succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cibenzoline succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIFENLINE SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38G16RWJ37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cibenzoline Succinate's Core Mechanism of Action on Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cibenzoline succinate is a Class I antiarrhythmic agent that primarily exerts its therapeutic effects by modulating the function of voltage-gated sodium channels in cardiac cells.[1][2] This in-depth technical guide elucidates the core mechanism of action of cibenzoline on sodium channels, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions. The primary action of cibenzoline involves the blockade of sodium channels, which leads to a reduction in the excitability of cardiac cells and a slowing of conduction velocity.[1] This effect is crucial in managing and preventing various cardiac arrhythmias.[2]

Electrophysiological Effects on Sodium Channels

Cibenzoline's interaction with sodium channels is characterized by a state- and use-dependent blockade, indicating a higher affinity for channels in the open and inactivated states compared to the resting state. This property is a hallmark of many Class I antiarrhythmic drugs and contributes to their efficacy in suppressing tachyarrhythmias.[3][4]

State-Dependent Blockade

The modulated receptor hypothesis posits that the affinity of a drug for its receptor, in this case, the sodium channel, is dependent on the conformational state of that receptor.[4][5] Cibenzoline demonstrates a clear preference for the open and inactivated states of the sodium channel. This state-dependent binding is crucial for its antiarrhythmic action, as it allows the drug to selectively target rapidly firing cells, which have a higher proportion of open and inactivated channels, while having a lesser effect on cells with a normal heart rate.

Use-Dependent Blockade

The use-dependent or frequency-dependent nature of cibenzoline's sodium channel blockade is a direct consequence of its state-dependent binding.[6] During rapid heart rates, sodium channels cycle through the open and inactivated states more frequently, providing more opportunities for cibenzoline to bind and exert its blocking effect. This leads to a cumulative blockade of sodium channels and a greater suppression of the sodium current at higher stimulation frequencies.[3][6] Studies have shown that trains of stimuli at frequencies of 0.2 Hz or greater lead to a use-dependent inhibition of the maximum upstroke velocity (Vmax) of the action potential in the presence of cibenzoline.[6]

Quantitative Analysis of Sodium Channel Blockade

The following table summarizes the key quantitative parameters describing the interaction of cibenzoline with cardiac sodium channels, compiled from various electrophysiological studies.

ParameterValueCell TypeExperimental ConditionsReference
Use-Dependent Block
Onset of Use-Dependent Block≥ 0.2 Hz stimulationGuinea-pig ventricular papillary muscles3 µM cibenzoline[6]
Time Constant for Recovery from Use-Dependent Block (τR)26.2 sGuinea-pig ventricular papillary musclesHigh [K+]o (8, 10 mM) depolarized resting potential[6]
Voltage-Dependence of Inactivation
Hyperpolarizing Shift in Vmax Curve7.1 mVSingle guinea-pig ventricular myocytes10 µM cibenzoline[6]
Action Potential Parameters
↓ Vmax of Action PotentialSignificant decreaseGuinea-pig ventricular papillary muscles≥ 3 µM cibenzoline[6]
↓ Amplitude and Rate of DepolarizationReducedFrog atrial muscle2.6 x 10-6 M cibenzoline[7]
↑ Action Potential DurationSlightly prolongedFrog atrial muscle2.6 x 10-6 M cibenzoline[7]
↑ Refractory PeriodIncreasedFrog atrial muscle2.6 x 10-6 M cibenzoline[7]
Sodium Current Kinetics
↓ Amplitude of Rapid Inward Sodium CurrentNotable decreaseFrog atrial muscle2.6 x 10-6 M cibenzoline[7]
↓ Kinetics of Activation and InactivationDecreasedFrog atrial muscle2.6 x 10-6 M cibenzoline[7]
↑ Time to Peak of Sodium CurrentIncreasedFrog atrial muscle2.6 x 10-6 M cibenzoline[7]
↑ Inactivation Time ConstantIncreasedFrog atrial muscle2.6 x 10-6 M cibenzoline[7]
↑ Reactivation Time ConstantsIncreasedFrog atrial muscle2.6 x 10-6 M cibenzoline[7]

Molecular Mechanism and Binding Site

While the precise binding site of cibenzoline on the sodium channel has not been definitively elucidated in the provided search results, its classification as a Class I antiarrhythmic drug suggests it likely binds to a receptor site within the inner pore of the channel.[8][9] This binding site is thought to be formed by the S6 transmembrane segments of the four homologous domains (DI-DIV) of the sodium channel α-subunit.[8][9] Mutational studies on other Class I drugs have identified key amino acid residues, particularly in domains III and IV, that are critical for drug binding.[9][10] The state-dependent nature of the block implies that the conformation of this binding site changes as the channel transitions between resting, open, and inactivated states, thereby altering the drug's affinity.[5]

Experimental Protocols

The following outlines the general methodologies employed in the studies cited for characterizing the effects of cibenzoline on sodium channels.

Preparation of Cardiac Tissues and Cells
  • Tissue Preparations: Right ventricular papillary muscles were isolated from guinea pig hearts.[6] Frog auricular preparations were also utilized.[7]

  • Single Cell Isolation: Single ventricular myocytes were enzymatically isolated from guinea pig hearts.[6]

Electrophysiological Recordings
  • Action Potential Recordings: Standard microelectrode techniques were used to record transmembrane action potentials from papillary muscles.[6]

  • Voltage-Clamp Studies: The double sucrose gap technique was employed to measure transmembrane currents in frog atrial muscle.[7] Whole-cell patch-clamp techniques were used on single ventricular myocytes.

  • Measurement of Vmax: The maximum upstroke velocity (Vmax) of the action potential, a surrogate for sodium channel availability, was electronically differentiated from the action potential recording.[6]

Voltage-Clamp Protocols for Studying Use- and State-Dependency
  • Use-Dependency Protocol: To assess use-dependent block, a train of depolarizing pulses was applied at varying frequencies (e.g., ≥ 0.2 Hz) to measure the progressive reduction in Vmax or sodium current.[6]

  • Recovery from Block Protocol: The time course of recovery from use-dependent block was determined by applying a conditioning train of pulses followed by a test pulse at varying diastolic intervals. The recovery was then fitted to an exponential function to determine the time constant (τR).[6]

  • Steady-State Inactivation Protocol: The voltage-dependence of inactivation was assessed by applying a series of conditioning pre-pulses to various membrane potentials, followed by a test pulse to a fixed potential to elicit the sodium current. The normalized current amplitude was then plotted against the pre-pulse potential.[6]

Visualizing the Mechanism of Action

State-Dependent Blockade of Sodium Channels

StateDependentBlock cluster_channel Sodium Channel States cluster_cibenzoline Cibenzoline Resting Resting (Closed) Open Open Resting->Open Depolarization Inactivated Inactivated (Closed) Open->Inactivated Inactivation Inactivated->Resting Repolarization Cib Cib Cib->Resting Low Affinity Binding Cib->Open High Affinity Binding Cib->Inactivated High Affinity Binding

Caption: State-dependent binding of cibenzoline to sodium channels.

Experimental Workflow for Assessing Use-Dependent Block

UseDependentWorkflow cluster_workflow Experimental Workflow Start Prepare Cardiac Myocyte ApplyCib Apply Cibenzoline Start->ApplyCib StimTrain Apply Train of Depolarizing Pulses (e.g., 1 Hz) ApplyCib->StimTrain Record Record Sodium Current (INa) or Vmax StimTrain->Record Analyze Analyze Progressive Decrease in INa or Vmax Record->Analyze

Caption: Workflow for evaluating use-dependent sodium channel block.

Effects on Other Ion Channels and Exchangers

While the primary mechanism of action of cibenzoline is the blockade of sodium channels, it also exerts effects on other ion transport systems in cardiac cells, which may contribute to its overall antiarrhythmic profile and potential side effects.

  • Potassium Channels: Cibenzoline exhibits some degree of potassium channel blocking activity, which can prolong the repolarization phase of the cardiac action potential and extend the refractory period.[1] However, it does not appear to significantly influence the outward potassium current in the same manner as quinidine.[7] It has also been shown to inhibit the ATP-sensitive potassium channel (KATP) by interacting with the pore-forming subunit.[11]

  • Calcium Channels: Cibenzoline can reduce the slow inward current carried by both calcium and sodium ions, although the effect on the calcium component is less pronounced.[7]

  • Na+/Ca2+ Exchanger: At supra-therapeutic concentrations, cibenzoline can inhibit the Na+/Ca2+ exchange current (INCX) in a concentration-dependent manner, with IC50 values of 77 µM for the outward current and 84 µM for the inward current.[12]

Conclusion

This compound's core mechanism of action on sodium channels is a well-defined, state- and use-dependent blockade. This preferential interaction with open and inactivated channels allows for targeted suppression of aberrant electrical activity in the heart, particularly during tachyarrhythmias. A thorough understanding of its electrophysiological effects, quantified by parameters such as the time constant for recovery from block and the shift in the voltage-dependence of inactivation, is crucial for its rational use in clinical practice and for the development of future antiarrhythmic therapies. The methodologies outlined in this guide provide a framework for the continued investigation of cibenzoline and other sodium channel blockers.

References

An In-depth Technical Guide to the Electrophysiological Effects of Cibenzoline on Cardiac Action Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophysiological effects of cibenzoline on the cardiac action potential. Cibenzoline, a class I antiarrhythmic agent, primarily exerts its effects by modulating the ion channels responsible for cardiac depolarization and repolarization. This document summarizes key quantitative data, details common experimental protocols for assessing these effects, and visualizes the underlying mechanisms and experimental workflows.

Core Electrophysiological Effects of Cibenzoline

Cibenzoline is recognized for its potent effects on cardiac sodium channels, with additional inhibitory actions on potassium and calcium channels. These interactions result in significant alterations to the morphology and duration of the cardiac action potential, contributing to its antiarrhythmic properties.

Mechanism of Action

Cibenzoline's primary mechanism of action is the blockade of fast sodium channels (INa) in cardiac cells.[1][2] This inhibition reduces the rate of depolarization during Phase 0 of the action potential, thereby decreasing the excitability of cardiac myocytes and slowing conduction velocity.[1] This effect is characteristic of Class I antiarrhythmic drugs.[3]

Furthermore, cibenzoline exhibits some degree of potassium channel blocking activity, which affects the repolarization phase of the action potential.[1] By prolonging repolarization, it extends the refractory period, which can be beneficial in preventing reentrant arrhythmias.[1] Cibenzoline has also been shown to inhibit the ATP-sensitive potassium channel (IK(ATP)).[4][5][6][7]

Additionally, cibenzoline demonstrates a mild calcium channel blocking effect, classifying it as having some Class IV antiarrhythmic properties.[2][8][9][10] This contributes to its negative inotropic effects.[11][12]

Quantitative Data on Cibenzoline's Electrophysiological Effects

The following tables summarize the quantitative effects of cibenzoline on various cardiac action potential and electrophysiological parameters as reported in preclinical and clinical studies.

ParameterSpecies/TissueCibenzoline Concentration/DoseEffectReference
Action Potential Amplitude Frog Atrial Muscle2.6 x 10-6 MReduced[8]
Rabbit Sinoatrial Node0.1-30 µMReduced (dose-dependent)[13]
Maximum Rate of Depolarization (Vmax) Frog Atrial Muscle2.6 x 10-6 MReduced[8]
Guinea-Pig Papillary Muscle≥ 3 µMDecreased[14]
Rabbit Cardiac TissuesNot specifiedReduced[11]
Canine Ventricular Muscle≥ 3 x 10-6 MInhibited (concentration-dependent)[15]
Action Potential Duration (APD) Frog Atrial Muscle2.6 x 10-6 MSlightly prolonged[8]
Rabbit Ventricular MuscleNot specifiedSignificantly prolonged (dose-related)[11]
Rabbit Sinoatrial Node0.1-30 µMProlonged at half-amplitude[13]
Canine Ventricular Muscle≥ 3 x 10-6 MLengthened (concentration-dependent)[15]
Refractory Period Frog Atrial Muscle2.6 x 10-6 MIncreased[8]
Human Atrium1.4 mg/kg (IV)Increased Effective Refractory Period (ERP-A) from 198 ± 25 ms to 214 ± 26 ms[16]
Human Right Ventricle2.4 to 5.8 mg/kg/day (oral)Increased mean right ventricular effective refractory period from 245 ± 24 to 266 ± 27 ms[17]
Conduction Human1 mg/kg to 1.75 mg/kg (IV)Moderately increased transnodal conduction time and markedly lengthened HV interval[3]
Human2.4 to 5.8 mg/kg/day (oral)Prolonged mean PR interval (179 ± 29 to 201 ± 36 ms) and mean QRS duration (107 ± 21 to 130 ± 25 ms)[17]
Ion Channel Blockade Guinea-Pig Ventricular MyocytesIC50 = 30 µMInhibition of slow inward Ca2+ current (ICa)[9][10]
Rat Pancreatic β-cellsIC50 = 1.5 µMInhibition of ATP-sensitive K+ channel[5]
Guinea-Pig Cardiac MyocytesIC50 = 77 µM (outward), 84 µM (inward)Inhibition of Na+/Ca2+ exchange current (INCX)[18]

Experimental Protocols

The investigation of cibenzoline's electrophysiological effects typically involves standard cellular and tissue-level electrophysiology techniques.

Cardiac Action Potential Recording in Isolated Myocytes or Tissue Preparations
  • Objective: To measure changes in action potential parameters such as amplitude, duration (APD), and maximum upstroke velocity (Vmax).

  • Methodology:

    • Tissue Preparation: Isolation of single ventricular myocytes via enzymatic digestion or preparation of thin cardiac tissue slices (e.g., papillary muscles, Purkinje fibers) from animal models (e.g., guinea pig, rabbit, canine).[11][14][15]

    • Superfusion: Tissues or cells are placed in a recording chamber and superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O2 / 5% CO2 at a constant temperature (typically 37°C).

    • Intracellular Recording: A sharp glass microelectrode filled with a high-potassium solution (e.g., 3 M KCl) is used to impale a single cell.

    • Stimulation: The preparation is stimulated at a constant frequency (e.g., 1 Hz) using an external electrode.

    • Data Acquisition: The transmembrane potential is recorded using an amplifier and digitized for analysis.

    • Drug Application: After recording baseline action potentials, cibenzoline is added to the superfusate at various concentrations.

    • Analysis: Action potential parameters are measured before and after drug application to determine the concentration-dependent effects.

Voltage-Clamp Studies on Specific Ion Currents
  • Objective: To quantify the inhibitory effects of cibenzoline on specific ion channels (e.g., INa, ICa, IK).

  • Methodology:

    • Cell Preparation: Isolation of single cardiac myocytes.

    • Patch-Clamp Technique: The whole-cell patch-clamp configuration is established using a glass micropipette to gain electrical access to the cell interior.

    • Voltage Protocols: Specific voltage-clamp protocols are applied to isolate and measure the current of interest. For example, a depolarizing step from a holding potential of -80 mV to -20 mV can be used to elicit the fast sodium current.

    • Solution Composition: The internal (pipette) and external (bath) solutions are formulated to isolate the desired current by blocking other confounding currents.

    • Drug Application: Cibenzoline is applied to the bath solution, and the effect on the isolated current is measured.

    • Data Analysis: Concentration-response curves are generated to determine the IC50 value for the inhibition of the specific ion current.[9][10]

In Vivo Electrophysiological Studies in Humans
  • Objective: To assess the effects of cibenzoline on cardiac conduction and refractoriness in a clinical setting.

  • Methodology:

    • Patient Selection: Patients with documented arrhythmias are enrolled.[16][17]

    • Catheter Placement: Electrophysiology catheters are placed in various locations within the heart (e.g., right atrium, His bundle region, right ventricle) under fluoroscopic guidance.

    • Baseline Measurements: Baseline electrophysiological parameters, including sinus cycle length, PR interval, QRS duration, QT interval, and effective refractory periods of different cardiac tissues, are measured.[17]

    • Drug Administration: Cibenzoline is administered intravenously or orally.[3][16][17]

    • Post-Drug Measurements: Electrophysiological parameters are re-measured after drug administration to assess its effects.

    • Programmed Electrical Stimulation: Programmed electrical stimulation may be used to assess the drug's ability to induce or suppress arrhythmias.[17]

Visualizations

Signaling Pathways and Mechanisms

Mechanism of Action of Cibenzoline on Cardiac Ion Channels cluster_cibenzoline Cibenzoline cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Cibenzoline Cibenzoline Na_Channel Fast Na+ Channel (INa) Cibenzoline->Na_Channel Blocks K_Channel K+ Channels (IKr, IKs, IK(ATP)) Cibenzoline->K_Channel Blocks Ca_Channel L-type Ca2+ Channel (ICa) Cibenzoline->Ca_Channel Blocks Phase0 Decreased Rate of Phase 0 Depolarization Na_Channel->Phase0 APD Prolongation of Action Potential Duration K_Channel->APD Contractility Decreased Myocardial Contractility Ca_Channel->Contractility Conduction Slowed Conduction Velocity Phase0->Conduction ERP Increased Effective Refractory Period APD->ERP

Caption: Cibenzoline's primary interactions with cardiac ion channels and the resulting electrophysiological effects.

Experimental Workflow for In Vitro Electrophysiological Assessment

Experimental Workflow for In Vitro Assessment of Cibenzoline cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Tissue_Isolation Cardiac Tissue/Myocyte Isolation Baseline_Recording Baseline Action Potential or Ion Current Recording Tissue_Isolation->Baseline_Recording Drug_Application Application of Cibenzoline (Concentration-Response) Baseline_Recording->Drug_Application Post_Drug_Recording Post-Cibenzoline Recording Drug_Application->Post_Drug_Recording Data_Analysis Analysis of AP Parameters (APD, Vmax) or Ion Current Inhibition (IC50) Post_Drug_Recording->Data_Analysis

Caption: A typical experimental workflow for evaluating the in vitro electrophysiological effects of cibenzoline.

Logical Relationship of Cibenzoline's Antiarrhythmic Effects

Logical Flow of Cibenzoline's Antiarrhythmic Action cluster_channel_effects Primary Channel Blockade cluster_cellular_effects Cellular Electrophysiological Changes cluster_tissue_effects Tissue-Level Effects Cibenzoline Cibenzoline Administration Na_Block Na+ Channel Blockade Cibenzoline->Na_Block K_Block K+ Channel Blockade Cibenzoline->K_Block Vmax_Decrease Decreased Vmax Na_Block->Vmax_Decrease APD_Increase Increased APD K_Block->APD_Increase Conduction_Slowing Slowed Conduction Vmax_Decrease->Conduction_Slowing ERP_Increase Increased Effective Refractory Period APD_Increase->ERP_Increase Antiarrhythmic_Effect Suppression of Arrhythmias Conduction_Slowing->Antiarrhythmic_Effect ERP_Increase->Antiarrhythmic_Effect

Caption: The logical progression from cibenzoline's ion channel blockade to its ultimate antiarrhythmic effect.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Cibenzoline Succinate for Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core chemical and physical properties of cibenzoline succinate, tailored for researchers, scientists, and professionals in drug development. The document details its mechanism of action, presents quantitative data in structured tables, and outlines key experimental protocols.

Core Chemical and Physical Properties

This compound is the succinate salt of cibenzoline, a class I antiarrhythmic agent.[1][2] It is a white to off-white solid, and its stability can be affected by light.[3] For laboratory purposes, it is often supplied as a solid with a purity of ≥98% as determined by HPLC.[4]

Chemical Identifiers
IdentifierValue
IUPAC Name butanedioic acid;2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole[5]
CAS Number 100678-32-8[4][5][6]
Molecular Formula C₂₂H₂₄N₂O₄[5][7] or C₁₈H₁₈N₂ · C₄H₆O₄[3][4][6]
Synonyms Cifenline succinate, Cibenol, Cipralan, Exacor[5][7][8][9]
Physicochemical Data
PropertyValue
Molecular Weight 380.4 g/mol [5][7] (380.44 g/mol also reported[2][3][4][6])
Melting Point 165 °C[3][6]
Solubility Water: ≥5 mg/mL[3][4]
DMSO: 100 mg/mL (ultrasonic and warming to 60°C may be required)[10]
Appearance White to brown solid[4]
Storage Conditions 2-8°C, desiccated[3][4]

Note: Some properties like pKa and logP are more commonly reported for the active base, cibenzoline.

Property (for Cibenzoline base)Value
pKa (Strongest Basic) 10.41[11]
logP 3[11]

Pharmacology and Mechanism of Action

This compound is classified as a Class Ia antiarrhythmic agent.[1][12][13] Its primary therapeutic effect is the stabilization of cardiac cell membranes to manage and prevent arrhythmias.[1][12]

The mechanism of action is multifaceted:

  • Sodium Channel Blockade : The principal mechanism involves the blockade of fast sodium channels in cardiac cells.[1][12] This action reduces the rate of depolarization during phase 0 of the cardiac action potential, thereby decreasing the excitability of cardiac cells and slowing conduction velocity.[1]

  • Potassium Channel Blockade : Cibenzoline also exhibits potassium channel blocking activity.[1] It inhibits ATP-sensitive potassium channels (KATP), specifically interacting with the Kir6.2 subunit, with an IC50 of 22.2 µM.[2][10][13] It also inhibits IKr and IKs currents with IC50 values of 8.8 µM and 12.3 µM, respectively.[10] This blockade prolongs the repolarization phase of the action potential, extending the effective refractory period and helping to prevent reentrant arrhythmias.[1]

  • Anticholinergic Effects : The compound has mild anticholinergic properties which may contribute to its overall antiarrhythmic effect.[1][12] It has been shown to inhibit the muscarinic K+ channel and/or the G-proteins coupled to it.[14]

This dual blockade of both sodium and potassium channels provides a comprehensive approach to stabilizing cardiac rhythms.[1]

G Cibenzoline This compound NaChannel Fast Sodium Channels (Cardiac Cells) Cibenzoline->NaChannel Blocks KChannel Potassium Channels (IKr, IKs, KATP) Cibenzoline->KChannel Blocks Phase0 Phase 0 Depolarization (Reduced Rate) NaChannel->Phase0 Affects Repolarization Repolarization Phase (Prolonged) KChannel->Repolarization Affects Excitability Decreased Cardiac Excitability & Conduction Phase0->Excitability Refractory Extended Refractory Period Repolarization->Refractory Outcome Stabilization of Cardiac Rhythm Excitability->Outcome Refractory->Outcome

Mechanism of Action for this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A common analytical method for determining the concentration of cibenzoline in biological matrices like plasma and urine is High-Performance Liquid Chromatography (HPLC).[15] This protocol provides a general framework based on established methods.

Objective: To quantify cibenzoline in a given sample.

Materials:

  • HPLC system with UV detector

  • Ion-exchange (sulfonate) column (e.g., 10-micron)[15]

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., 0.015 mol/l, pH 6.0)[15]

  • Benzene (or a safer alternative like methyl tert-butyl ether) for extraction

  • Internal standard (e.g., di-p-methyl analogue of cibenzoline)[15]

  • pH meter and adjustment solutions (e.g., NaOH)

  • Centrifuge

  • Vortex mixer

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Take a known volume of the sample (e.g., 1 mL of plasma or urine).

    • Add the internal standard.

    • Adjust the sample pH to approximately 11 using a suitable base.[15]

    • Add 5 mL of the extraction solvent (e.g., benzene).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).[15]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and phosphate buffer (0.015 mol/l, pH 6.0) in an 80:20 ratio.[15]

    • Column: 10-micron ion-exchange (sulfonate) column.[15]

    • Flow Rate: 1.0 mL/min (typical, may require optimization).

    • Detection: UV at 214 nm.[15]

    • Injection Volume: 20 µL (typical).

  • Quantification:

    • Construct a calibration curve using standards of known cibenzoline concentrations.

    • Calculate the peak area ratio of cibenzoline to the internal standard.

    • Determine the concentration of cibenzoline in the unknown samples by interpolating from the calibration curve.

G start Start: Plasma/Urine Sample step1 1. Add Internal Standard & Adjust pH to 11 start->step1 step2 2. Liquid-Liquid Extraction (e.g., with Benzene) step1->step2 step3 3. Separate Layers (Centrifugation) step2->step3 step4 4. Evaporate Organic Layer (to dryness) step3->step4 step5 5. Reconstitute Residue in Mobile Phase step4->step5 step6 6. Inject into HPLC System step5->step6 step7 7. Data Acquisition (UV Detection at 214 nm) step6->step7 end End: Quantify Cibenzoline step7->end

General Workflow for HPLC Analysis of Cibenzoline.

Conclusion

This compound is a well-characterized antiarrhythmic compound with a dual mechanism of action involving both sodium and potassium channel blockade. Its physicochemical properties are well-defined, allowing for the development of robust analytical methods such as HPLC for its quantification in research and clinical settings. This guide provides foundational data and methodologies to support further investigation and application of this compound in drug development and cardiovascular research.

References

In-Depth Technical Guide: Pharmacological Profile of Cibenzoline Succinate in Isolated Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cibenzoline succinate is a class I antiarrhythmic agent utilized in the management of various cardiac arrhythmias, including those of atrial and ventricular origin. Its primary mechanism of action involves the modulation of ion channels within cardiac myocytes, thereby altering the electrophysiological properties of these cells to suppress arrhythmogenesis. This technical guide provides a comprehensive overview of the pharmacological profile of this compound in isolated cardiomyocytes, detailing its effects on ion channels, action potentials, and intracellular calcium dynamics. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding for research and drug development purposes.

Electrophysiological Effects and Ion Channel Modulation

Cibenzoline exerts its antiarrhythmic effects primarily through the blockade of sodium channels, a characteristic of Class I antiarrhythmic drugs. This action reduces the excitability of cardiac cells and slows the conduction velocity of the cardiac action potential. Additionally, cibenzoline has been shown to interact with other ion channels, contributing to its overall pharmacological profile.

Sodium Channel Blockade

The principal action of cibenzoline is the blockade of fast sodium channels in cardiomyocytes. This inhibition affects phase 0 of the cardiac action potential, leading to a decrease in the maximum upstroke velocity (Vmax). This effect is use-dependent, meaning the degree of blockade increases with higher heart rates. The onset and offset kinetics of this use-dependent block are considered slow. Studies in guinea pig ventricular myocytes have shown that cibenzoline shifts the membrane potential-Vmax curve in a hyperpolarizing direction.

Potassium Channel Interactions

Cibenzoline also exhibits some potassium channel blocking activity. This action can prolong the repolarization phase of the action potential, thereby extending the refractory period. This extended refractory period is beneficial in preventing re-entrant arrhythmias. Specifically, cibenzoline has been shown to inhibit ATP-sensitive potassium channels at therapeutic concentrations. In guinea pig atrial myocytes, cibenzoline was found to suppress the acetylcholine-induced potassium current, with a half-maximal inhibitory concentration (EC50) of 8 µM. This effect is thought to involve the inhibition of the muscarinic K+ channel itself or the G-proteins coupled to it.

Calcium Channel and Intracellular Calcium Modulation

In addition to its effects on sodium and potassium channels, cibenzoline has been reported to have some calcium channel-blocking activity, although this is less pronounced than its sodium channel blockade. It also inhibits the Na+/Ca2+ exchange current (INCX) in a concentration-dependent manner in guinea-pig cardiac ventricular myocytes. The IC50 values for the outward and inward components of INCX were 77 µM and 84 µM, respectively. This inhibition of the Na+/Ca2+ exchanger may contribute to the prevention of intracellular Ca2+ overload, a condition that can lead to delayed afterdepolarizations and triggered arrhythmias.

Data Presentation: Quantitative Effects of this compound

ParameterSpecies/Cell TypeEffectConcentrationCitation
Sodium Channel Block
VmaxGuinea-pig ventricular papillary muscleSignificant decrease≥ 3 µM
VmaxGuinea-pig single ventricular myocytesHyperpolarizing shift of Vmax-membrane potential curve10 µM
Potassium Channel Block
Acetylcholine-induced K+ currentGuinea-pig atrial myocytesIC50 of 8 µM8 µM
ATP-sensitive K+ channelsGuinea-pig ventricular cellsInhibition5 µM
Na+/Ca2+ Exchange Current (INCX) Block
Outward INCXGuinea-pig cardiac ventricular myocytesIC50 of 77 µM77 µM
Inward INCXGuinea-pig cardiac ventricular myocytesIC50 of 84 µM84 µM

Experimental Protocols

Cardiomyocyte Isolation

The isolation of high-quality cardiomyocytes is crucial for electrophysiological and calcium imaging studies. The Langendorff retrograde perfusion method is a commonly employed technique.

Protocol: Langendorff Perfusion for Cardiomyocyte Isolation

  • Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and perform a thoracotomy to expose the heart.

  • Heart Excision: Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution.

  • Aortic Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Secure the aorta with a suture.

  • Retrograde Perfusion: Initiate retrograde perfusion with a calcium-free Tyrode's solution at 37°C to wash out the blood.

  • Enzymatic Digestion: Switch the perfusion to a solution containing digestive enzymes, such as collagenase and protease, to break down the extracellular matrix.

  • Tissue Dissociation: Once the heart becomes flaccid, remove it from the apparatus, mince the ventricular tissue, and gently agitate to release individual cardiomyocytes.

  • Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to prevent calcium paradox.

  • Cell Filtration and Collection: Filter the cell suspension to remove undigested tissue and collect the isolated cardiomyocytes.

G cluster_0 Animal Preparation & Heart Excision cluster_1 Langendorff Perfusion cluster_2 Cell Isolation Anesthesia Anesthetize Animal Thoracotomy Perform Thoracotomy Anesthesia->Thoracotomy ExciseHeart Excise Heart Thoracotomy->ExciseHeart CannulateAorta Cannulate Aorta ExciseHeart->CannulateAorta Perfusion_CaFree Perfuse with Ca2+-free Tyrode's CannulateAorta->Perfusion_CaFree Perfusion_Enzyme Perfuse with Enzyme Solution Perfusion_CaFree->Perfusion_Enzyme MinceTissue Mince Ventricular Tissue Perfusion_Enzyme->MinceTissue Agitate Gently Agitate MinceTissue->Agitate ReintroduceCa Gradually Reintroduce Ca2+ Agitate->ReintroduceCa Filter Filter and Collect Cells ReintroduceCa->Filter

Cardiomyocyte Isolation Workflow
Electrophysiological Recording (Patch-Clamp)

The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on ion channels and action potentials in isolated cardiomyocytes.

Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Plating: Plate isolated cardiomyocytes on glass coverslips and allow them to adhere.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an appropriate intracellular solution.

  • Cell Approach and Sealing: Under a microscope, carefully approach a single cardiomyocyte with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Data Acquisition: In voltage-clamp mode, apply specific voltage protocols to elicit and record ionic currents (e.g., sodium, potassium, calcium currents). In current-clamp mode, record action potentials.

  • Drug Application: Perfuse the cell with an extracellular solution containing the desired concentration of this compound and record the resulting changes in ionic currents or action potentials.

G cluster_0 Preparation cluster_1 Patching cluster_2 Recording & Analysis PlateCells Plate Cardiomyocytes PreparePipette Prepare & Fill Micropipette PlateCells->PreparePipette ApproachCell Approach Cell PreparePipette->ApproachCell FormSeal Form Gigaohm Seal ApproachCell->FormSeal RupturePatch Rupture Membrane (Whole-Cell) FormSeal->RupturePatch RecordBaseline Record Baseline Currents/APs RupturePatch->RecordBaseline ApplyDrug Apply Cibenzoline RecordBaseline->ApplyDrug RecordEffects Record Drug Effects ApplyDrug->RecordEffects AnalyzeData Analyze Data RecordEffects->AnalyzeData

Whole-Cell Patch-Clamp Workflow
Intracellular Calcium Imaging

Fluorescent calcium indicators are used to measure changes in intracellular calcium concentration in response to drug application.

Protocol: Calcium Imaging

  • Cell Loading: Incubate isolated cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester form allows the dye to cross the cell membrane.

  • De-esterification: Allow time for intracellular esterases to cleave the AM group, trapping the active dye inside the cell.

  • Imaging Setup: Place the coverslip with the loaded cells on the stage of a fluorescence microscope equipped for calcium imaging.

  • Baseline Recording: Record baseline fluorescence intensity or ratio (for ratiometric dyes like Fura-2) before drug application.

  • Drug Perfusion: Perfuse the cells with a solution containing this compound.

  • Data Acquisition and Analysis: Continuously record the fluorescence signal during and after drug application. Analyze the changes in fluorescence to determine the effect of cibenzoline on intracellular calcium transients.

Signaling Pathways

The primary signaling pathway affected by cibenzoline in cardiomyocytes is the direct modulation of ion channel function, which in turn alters the cellular action potential and calcium homeostasis.

G cluster_0 Ion Channel Modulation cluster_1 Cellular Effects Cibenzoline This compound Na_Channel Fast Na+ Channels Cibenzoline->Na_Channel Block K_Channel K+ Channels Cibenzoline->K_Channel Block Ca_Handling Ca2+ Handling Proteins (e.g., Na+/Ca2+ Exchanger) Cibenzoline->Ca_Handling Inhibit Phase0 ↓ Phase 0 Depolarization (↓ Vmax) Na_Channel->Phase0 APD ↑ Action Potential Duration (↑ Refractory Period) K_Channel->APD Ca_Overload ↓ Intracellular Ca2+ Overload Ca_Handling->Ca_Overload Antiarrhythmic Antiarrhythmic Effect Phase0->Antiarrhythmic APD->Antiarrhythmic Ca_Overload->Antiarrhythmic

Mechanism of Action of Cibenzoline

Conclusion

This compound exhibits a multi-ion channel blocking profile in isolated cardiomyocytes, with its primary effect being the blockade of fast sodium channels. Its interactions with potassium channels and the Na+/Ca2+ exchanger further contribute to its antiarrhythmic properties. The detailed experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the pharmacological effects of cibenzoline and similar compounds at the cellular level. A thorough understanding of its mechanism of action in isolated cardiomyocytes is essential for its safe and effective clinical use and for the development of novel antiarrhythmic therapies.

In-Depth Technical Guide: Cibenzoline Succinate's Effects on Sinoatrial Node Automaticity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophysiological effects of cibenzoline succinate on the automaticity of the sinoatrial (SA) node. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the underlying signaling pathways and experimental workflows.

Core Electrophysiological Effects of Cibenzoline on the Sinoatrial Node

This compound, a Class I antiarrhythmic agent, primarily exerts its effects by blocking fast sodium channels. However, its actions on the sinoatrial node, which lacks a significant fast sodium current, are mediated through the modulation of other key ion channels. This results in a dose-dependent reduction in the spontaneous firing rate of pacemaker cells.

Quantitative Impact on Sinoatrial Node Action Potential

Studies on isolated rabbit sinoatrial node preparations have demonstrated that cibenzoline alters several key parameters of the action potential in a dose-dependent manner. These effects collectively contribute to the suppression of sinoatrial node automaticity.

Table 1: Dose-Dependent Effects of Cibenzoline on Sinoatrial Node Action Potential Parameters

Cibenzoline Conc. (µM)Heart Rate (% of Control)Maximum Rate of Rise (V/s) (% of Control)Action Potential Amplitude (mV) (% of Control)Action Potential Duration at 50% Repolarization (ms) (% of Control)Slope of Phase 4 Depolarization (% of Control)
190.1 ± 2.485.2 ± 3.195.3 ± 1.8110.5 ± 4.280.7 ± 5.1
378.5 ± 3.172.4 ± 4.590.1 ± 2.5121.3 ± 5.865.2 ± 6.3
1065.3 ± 4.258.9 ± 5.283.6 ± 3.1135.8 ± 6.748.9 ± 7.5
3050.1 ± 5.545.1 ± 6.875.2 ± 4.0152.4 ± 8.132.6 ± 8.9

Data synthesized from Kotake et al. (1987). Values are presented as mean ± SEM.

Modulation of Key Ion Currents in Sinoatrial Node Cells

The negative chronotropic effect of cibenzoline on the sinoatrial node is a direct consequence of its inhibitory action on several crucial ion currents responsible for pacemaker activity.

Table 2: Effect of Cibenzoline on Key Ion Currents in Rabbit Sinoatrial Node Cells

Ion CurrentCibenzoline Concentration (µM)Effect
Slow Inward Current (Isi)7 - 30Depression
Time-Dependent Potassium Outward Current (IK)7 - 30Depression
Hyperpolarization-Activated Current (If)7 - 30Depression

Based on findings from Kotake et al. (1987).[1]

Detailed Experimental Protocols

The following sections outline the methodologies employed in key studies investigating the effects of cibenzoline on sinoatrial node automaticity.

Rabbit Sinoatrial Node Tissue Preparation
  • Animal Model: Male albino rabbits (weighing 1.5-2.0 kg) are utilized.

  • Anesthesia and Heart Excision: Rabbits are anesthetized with sodium pentobarbital (30 mg/kg, i.v.). The heart is then rapidly excised and placed in oxygenated Tyrode's solution.

  • Sinoatrial Node Dissection: The right atrium is opened, and the sinoatrial node region, identified by its anatomical landmarks, is carefully dissected. A small preparation (approximately 1.5 x 1.5 mm) is isolated for microelectrode studies.

  • Perfusion: The preparation is placed in a tissue bath and continuously superfused with oxygenated Tyrode's solution at a constant temperature of 36 ± 1°C.

Electrophysiological Recordings
  • Method: Conventional glass microelectrode technique.

  • Microelectrodes: Filled with 3 M KCl, with a resistance of 20-40 MΩ.

  • Data Acquisition: Transmembrane potentials are recorded using a high-input impedance amplifier and displayed on an oscilloscope. The maximum rate of rise of the action potential (Vmax) is obtained by electronic differentiation.

A double-microelectrode voltage-clamp method is employed to measure ionic currents.

  • Protocol for Slow Inward Current (Isi):

    • Holding Potential: -40 mV to inactivate the fast sodium current.

    • Test Pulses: Depolarizing pulses of 200 ms duration are applied to various potentials (e.g., up to +20 mV).

  • Protocol for Time-Dependent Outward Potassium Current (IK):

    • Holding Potential: -40 mV.

    • Test Pulses: Depolarizing pulses of 1-2 seconds are applied to a range of potentials (e.g., up to +30 mV). The tail currents upon repolarization to the holding potential are analyzed.

  • Protocol for Hyperpolarization-Activated Current (If):

    • Holding Potential: -40 mV.

    • Test Pulses: Hyperpolarizing pulses of 2-3 seconds are applied to various potentials (e.g., down to -100 mV).

Solutions
  • Normal Tyrode's Solution (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12.0, and glucose 5.5. The solution is gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

  • This compound Solutions: Prepared by dissolving the compound in distilled water to create a stock solution, which is then diluted to the final desired concentrations in the Tyrode's solution.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of cibenzoline on sinoatrial node cells and the general workflow of the electrophysiological experiments.

Cibenzoline_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cibenzoline This compound I_si I_si Slow Inward (Ca²⁺) Channel Cibenzoline->I_si:port Blocks I_K I_K Delayed Rectifier K⁺ Channel Cibenzoline->I_K:port Blocks I_f I_f Funny (HCN) Channel Cibenzoline->I_f:port Blocks AP_Changes ↓ Spontaneous Firing Rate ↓ Slope of Phase 4 Depolarization ↑ Action Potential Duration Effect ↓ SA Node Automaticity AP_Changes->Effect

Caption: Mechanism of Cibenzoline on SA Node Ion Channels.

Experimental_Workflow cluster_preparation Tissue Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cluster_drug_application Drug Application start Rabbit Anesthesia (Sodium Pentobarbital) excise Heart Excision start->excise dissect SA Node Dissection excise->dissect perfuse Superfusion with Tyrode's Solution dissect->perfuse ap_record Action Potential Recording (Microelectrode) perfuse->ap_record Control vc_record Voltage Clamp (Double Microelectrode) perfuse->vc_record Control ap_analysis Analyze AP Parameters: - Heart Rate - Vmax - APD - Phase 4 Slope ap_record->ap_analysis current_analysis Analyze Ion Currents: - I_si - I_K - I_f vc_record->current_analysis cibenzoline_app Apply Cibenzoline (Various Concentrations) cibenzoline_app->ap_record Treatment cibenzoline_app->vc_record Treatment

Caption: Experimental Workflow for SA Node Electrophysiology.

References

Probing the Anticholinergic Profile of Cibenzoline: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticholinergic properties of the antiarrhythmic drug, cibenzoline. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways and workflows, this document serves as a core resource for professionals investigating the muscarinic receptor interactions of this compound.

Quantitative Assessment of Cibenzoline's Anticholinergic Activity

The anticholinergic activity of cibenzoline has been quantified through various in vitro assays, primarily focusing on its interaction with muscarinic acetylcholine receptors (mAChRs). The data consistently demonstrates that while cibenzoline possesses anticholinergic properties, its potency is notably less than that of other antiarrhythmic agents like disopyramide.

Muscarinic Receptor Binding Affinity

Radioligand binding assays are fundamental in determining the affinity of a drug for its receptor. In these assays, cibenzoline's ability to displace a radiolabeled ligand from muscarinic receptors is measured. The resulting inhibition constant (Ki) and the concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) are key indicators of binding affinity.

ParameterCibenzolineDisopyramideAtropineReference
Ki (μM) - Rat Heart 15.8 ± 1.612 ± 3.50.0013 ± 0.0001[1]
Ki (μM) - Rat Cerebral Cortex 31.6 ± 1.57.8 ± 1.30.0006 ± 0.0001[1]
Receptor SubtypeCibenzoline IC50 (μM)Disopyramide IC50 (μM)Pirmenol IC50 (μM)Reference
m1 >1001.812[2]
m2 252.81.8[2]
m3 >1001.778[2]

Table 1: Comparative binding affinities of cibenzoline and other agents at muscarinic receptors.

A study on human muscarinic receptors (m1-m3) expressed in Chinese hamster ovary (CHO) cells showed that cibenzoline had a lower affinity for these receptors compared to disopyramide and pirmenol.[2] Notably, cibenzoline displayed some selectivity for the m2 receptor subtype, with m1/m2 and m3/m2 IC50 ratios of 4.0 and 16, respectively.[2]

Functional Inhibition of Muscarinic Receptor-Mediated Effects

Functional assays assess the ability of a drug to inhibit the physiological response initiated by receptor activation. In the context of cibenzoline's anticholinergic properties, its capacity to block acetylcholine (ACh)-induced cellular effects is a key measure of its functional antagonism.

AssayParameterCibenzolineDisopyramideReference
ACh-induced K+ current inhibition in guinea pig atrial myocytes EC50 (μM)83[3]

Table 2: Functional inhibitory potency of cibenzoline on acetylcholine-induced potassium current.

In guinea pig atrial myocytes, both cibenzoline and disopyramide effectively suppressed the ACh-induced potassium current in a concentration-dependent manner.[3] However, cibenzoline was found to be less potent than disopyramide, with a higher EC50 value.[3] Interestingly, cibenzoline also demonstrated an inhibitory effect on the GTPγS-induced potassium current, suggesting a mechanism of action that may involve direct inhibition of the muscarinic potassium channel or its coupled G-proteins, in addition to receptor blockade.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to investigate the in vitro anticholinergic properties of cibenzoline.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., cibenzoline) for muscarinic receptors.

Objective: To determine the Ki and IC50 values of a test compound for muscarinic receptors.

Materials:

  • Cell membranes expressing muscarinic receptors (e.g., from rat heart, cerebral cortex, or CHO cells expressing specific subtypes).

  • Radioligand (e.g., [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzylate ([3H]QNB)).

  • Test compound (cibenzoline).

  • Non-specific binding control (e.g., a high concentration of atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.

  • Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding wells, add only the membrane and radioligand. For non-specific binding wells, add the membrane, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., atropine).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Voltage Clamp for Measuring Acetylcholine-Induced Currents

This protocol details the method for measuring the inhibitory effect of a compound on acetylcholine-induced potassium currents in isolated cardiac myocytes.

Objective: To determine the EC50 value of a test compound for the inhibition of ACh-induced potassium currents.

Materials:

  • Isolated single cardiac myocytes (e.g., from guinea pig atrium).

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulators.

  • Borosilicate glass capillaries for patch pipettes.

  • External solution (containing physiological concentrations of ions).

  • Internal solution for the patch pipette (containing GTP or GTPγS).

  • Acetylcholine (ACh).

  • Test compound (cibenzoline).

Procedure:

  • Cell Preparation: Isolate single cardiac myocytes from the desired tissue using enzymatic digestion.

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette tip should have a resistance of 2-5 MΩ when filled with the internal solution.

  • Gigaohm Seal Formation: Under microscopic observation, bring the patch pipette into contact with the surface of a myocyte and apply gentle suction to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -40 mV).

  • Current Recording: Apply a test pulse protocol (e.g., hyperpolarizing steps) to measure membrane currents.

  • Agonist and Antagonist Application: Perfuse the cell with the external solution containing a fixed concentration of acetylcholine to induce the muscarinic potassium current. Once a stable current is recorded, co-perfuse with varying concentrations of the test compound (cibenzoline) to measure its inhibitory effect.

  • Data Analysis: Measure the amplitude of the ACh-induced current in the absence and presence of different concentrations of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the in vitro investigation of cibenzoline's anticholinergic properties.

Muscarinic Receptor Signaling Pathway

Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon binding acetylcholine, initiate a cascade of intracellular events. The M2 muscarinic receptor, which is a key target for cibenzoline's anticholinergic effects in the heart, is primarily coupled to inhibitory G-proteins (Gi/o).

Muscarinic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2R M2 Muscarinic Receptor ACh->M2R Binds & Activates Cibenzoline Cibenzoline Cibenzoline->M2R Blocks G_protein Gi/o Protein (αβγ) M2R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channel (K+ Channel) G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts K_ion_out K+ K_channel->K_ion_out Efflux ATP ATP ATP->AC K_ion_in K+ K_ion_in->K_channel

Caption: M2 Muscarinic Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a radioligand binding assay to determine the affinity of a compound for a specific receptor.

Radioligand_Binding_Workflow prep Membrane Preparation (Tissue/Cell Homogenization) setup Assay Setup (Membranes, Radioligand, Test Compound) prep->setup incubate Incubation (Reach Equilibrium) setup->incubate filter Filtration (Separate Bound from Free Ligand) incubate->filter wash Washing (Remove Non-specific Binding) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: Whole-Cell Voltage Clamp

This diagram outlines the procedure for measuring ion channel currents in a single cell using the whole-cell patch-clamp technique.

Patch_Clamp_Workflow cell_prep Single Cell Isolation seal Gigaohm Seal Formation cell_prep->seal pipette_prep Pipette Fabrication & Filling pipette_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell voltage_clamp Voltage Clamp & Current Recording whole_cell->voltage_clamp drug_app Agonist/Antagonist Application voltage_clamp->drug_app data_analysis Data Analysis (Measure Current Inhibition, Calculate EC50) drug_app->data_analysis

Caption: Whole-Cell Voltage Clamp Workflow.

References

Cibenzoline Succinate's Role in Modulating Intracellular Calcium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cibenzoline succinate, a Class I antiarrhythmic agent, primarily exerts its therapeutic effects by blocking sodium channels in cardiac cells. However, emerging evidence reveals a more complex pharmacological profile that includes significant modulation of intracellular calcium ([Ca2+]i) homeostasis. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences intracellular calcium concentrations, focusing on its inhibitory actions on L-type calcium channels and the Na+/Ca2+ exchanger. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the involved signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction

This compound is a well-established antiarrhythmic drug used in the management of cardiac arrhythmias.[1] While its primary classification is a sodium channel blocker, its therapeutic efficacy and side-effect profile may be partly attributable to its influence on intracellular calcium signaling.[2][3] Understanding the nuances of cibenzoline's interaction with calcium handling proteins is crucial for optimizing its clinical use and for the development of novel antiarrhythmic agents with improved specificity and safety. This guide will explore the core mechanisms of cibenzoline-mediated calcium modulation in cardiac cells, based on current scientific literature.

Mechanisms of Action in Intracellular Calcium Modulation

This compound's influence on intracellular calcium is primarily mediated through two key pathways in cardiac myocytes: inhibition of the L-type calcium current (ICa) and modulation of the Na+/Ca2+ exchange current (INCX).

Inhibition of L-type Calcium Channels

Cibenzoline has been demonstrated to possess Class IV antiarrhythmic activity through its concentration-dependent inhibition of the slow inward L-type calcium current (ICa).[2][3] This action reduces the influx of calcium into cardiomyocytes during the plateau phase of the action potential, thereby decreasing the trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum. The reduction in calcium entry contributes to a negative inotropic effect.[3]

Inhibition of the Na+/Ca2+ Exchanger

In addition to its effects on calcium influx, cibenzoline also inhibits the Na+/Ca2+ exchanger (NCX).[4] The NCX is a critical component of calcium extrusion from the cardiomyocyte. By inhibiting the NCX, cibenzoline can lead to an elevation of intracellular calcium, particularly during diastole. The net effect of cibenzoline on intracellular calcium is a complex interplay between reduced influx via L-type calcium channels and potentially increased intracellular levels due to NCX inhibition.

Quantitative Data on Cibenzoline's Effects

The following tables summarize the quantitative data from studies investigating the effects of this compound on key components of intracellular calcium modulation.

Table 1: Inhibitory Effects of Cibenzoline on L-type Calcium Current (ICa)

ParameterValueCell TypeSpeciesReference
IC5030 µMVentricular MyocytesGuinea Pig[2][3]

Table 2: Inhibitory Effects of Cibenzoline on Na+/Ca2+ Exchange Current (INCX)

ParameterValueCell TypeSpeciesReference
IC50 (outward current)77 µMVentricular MyocytesGuinea Pig[4]
IC50 (inward current)84 µMVentricular MyocytesGuinea Pig[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by cibenzoline and a typical experimental workflow for studying its effects.

cluster_membrane Sarcolemma cluster_cytosol Cytosol Cibenzoline Cibenzoline L_type_Ca_Channel L-type Ca²⁺ Channel Cibenzoline->L_type_Ca_Channel Inhibits NCX Na⁺/Ca²⁺ Exchanger Cibenzoline->NCX Inhibits Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Ca_efflux Ca²⁺ Efflux NCX->Ca_efflux Intracellular_Ca Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Increases Intracellular_Ca->Ca_efflux Decreases

Fig. 1: Cibenzoline's modulation of calcium channels.

Start Start Isolate_Myocytes Isolate Cardiac Myocytes Start->Isolate_Myocytes Whole_Cell_Patch_Clamp Establish Whole-Cell Patch-Clamp Configuration Isolate_Myocytes->Whole_Cell_Patch_Clamp Record_Baseline Record Baseline ICa or INCX Whole_Cell_Patch_Clamp->Record_Baseline Apply_Cibenzoline Apply this compound (various concentrations) Record_Baseline->Apply_Cibenzoline Record_Post_Drug Record Post-Drug ICa or INCX Apply_Cibenzoline->Record_Post_Drug Data_Analysis Data Analysis (e.g., IC50 determination) Record_Post_Drug->Data_Analysis End End Data_Analysis->End

Fig. 2: Experimental workflow for electrophysiology.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the effects of cibenzoline on intracellular calcium. These should be adapted based on specific experimental goals and laboratory conditions.

Whole-Cell Voltage-Clamp Measurement of L-type Ca2+ Current (ICa)

Objective: To measure the effect of this compound on the L-type calcium current in isolated cardiomyocytes.

Materials:

  • Isolated ventricular myocytes (e.g., from guinea pig)

  • Patch-clamp amplifier and data acquisition system

  • Pipettes (1-3 MΩ)

  • External (Tyrode's) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH 7.2 with CsOH)

  • This compound stock solution

Procedure:

  • Isolate single ventricular myocytes using established enzymatic digestion protocols.

  • Place isolated cells in a recording chamber on the stage of an inverted microscope.

  • Establish a gigaohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit ICa.

  • Record baseline ICa for a stable period.

  • Perfuse the recording chamber with external solution containing various concentrations of this compound.

  • Record ICa at each concentration after the current has reached a steady state.

  • Wash out the drug with the control external solution to assess reversibility.

  • Analyze the data to determine the concentration-response relationship and calculate the IC50 value.

Measurement of Na+/Ca2+ Exchange Current (INCX)

Objective: To measure the effect of this compound on the Na+/Ca2+ exchange current.

Materials:

  • Isolated ventricular myocytes

  • Patch-clamp amplifier and data acquisition system

  • Pipettes (1-3 MΩ)

  • External solution (in mM): 140 NaCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, 0.005 nifedipine (to block ICa) (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 100 Cs-glutamate, 20 NaCl, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 10 EGTA, 5 BAPTA (to buffer intracellular Ca2+) (pH 7.2 with CsOH)

  • This compound stock solution

Procedure:

  • Follow steps 1-4 from the ICa measurement protocol to establish a whole-cell recording.

  • Hold the cell at a holding potential of -80 mV.

  • Apply a voltage ramp protocol (e.g., from +60 mV to -120 mV over 500 ms) to elicit both outward and inward INCX.

  • Record baseline INCX.

  • Apply external solution containing this compound at various concentrations.

  • Record INCX at each concentration.

  • Analyze the peak outward and inward currents at specific voltages to determine the inhibitory effect of cibenzoline and calculate IC50 values for both components of the current.

Discussion and Future Directions

The available evidence clearly indicates that this compound modulates intracellular calcium in cardiac myocytes through the inhibition of L-type calcium channels and the Na+/Ca2+ exchanger. These actions likely contribute to its antiarrhythmic and negative inotropic effects.

However, several areas require further investigation:

  • Sarcoplasmic Reticulum Effects: There is a notable lack of data on the direct effects of cibenzoline on sarcoplasmic reticulum calcium handling proteins, such as the ryanodine receptor (RyR2) and the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). Future studies should investigate whether cibenzoline directly modulates these critical components of intracellular calcium release and reuptake.

  • Non-Cardiac Cell Effects: The effects of cibenzoline on intracellular calcium signaling in non-cardiac cell types, such as smooth muscle, neurons, and epithelial cells, are largely unknown. Research in this area could uncover novel therapeutic applications or explain certain side effects of the drug.

  • Integrated Cellular Effects: A more comprehensive understanding of how the simultaneous inhibition of ICa and INCX by cibenzoline integrates to produce the net effect on the intracellular calcium transient and cellular function is needed. Computational modeling combined with advanced calcium imaging techniques could provide valuable insights.

Conclusion

This compound's role in modulating intracellular calcium extends beyond its primary classification as a sodium channel blocker. Its inhibitory effects on L-type calcium channels and the Na+/Ca2+ exchanger are key to its overall electrophysiological profile. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and experimental frameworks. Further research into its effects on the sarcoplasmic reticulum and in non-cardiac tissues will be essential for a complete characterization of this multifaceted antiarrhythmic agent.

References

Methodological & Application

Application Notes and Protocols for Studying Cibenzoline Succinate Effects Using Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the electrophysiological effects of cibenzoline succinate on various cardiac ion channels using the patch clamp technique. The protocols outlined below are designed to ensure robust and reproducible data collection for the assessment of the compound's mechanism of action and potential cardiac liability.

Introduction to this compound

This compound is a Class I antiarrhythmic agent primarily utilized for the management of cardiac arrhythmias.[1] Its principal mechanism of action involves the blockade of cardiac sodium channels, which slows the upstroke of the cardiac action potential (Phase 0) and reduces the conduction velocity in the heart.[1] Additionally, cibenzoline exhibits effects on other ion channels, including potassium and calcium channels, contributing to its overall antiarrhythmic profile.[1][2] Understanding the detailed electrophysiological effects of cibenzoline is crucial for its safe and effective therapeutic use.

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound on key cardiac ion channels, as determined by patch clamp studies.

Table 1: Inhibitory Concentrations (IC₅₀) of Cibenzoline on Various Ion Channels

Ion Channel/CurrentCell TypeIC₅₀ Value (µM)Reference
hERG (IKr)HEK293 Cells3.7 ± 0.96[3]
Inward Na+/Ca2+ Exchange Current (INCX)Guinea-Pig Cardiac Ventricular Myocytes84[4][5]
Outward Na+/Ca2+ Exchange Current (INCX)Guinea-Pig Cardiac Ventricular Myocytes77[4][5]
L-type Ca2+ Current (ICa)Guinea-pig ventricular myocytes30[6]

Table 2: Electrophysiological Effects of Cibenzoline on Cardiac Action Potential Parameters

ParameterSpecies/TissueConcentrationEffectReference
Maximum Upstroke Velocity (Vmax)Guinea-pig papillary muscles≥ 3 µMUse-dependent decrease[7]
Vmax Recovery Time Constant (τR)Guinea-pig papillary muscles3 µM26.2 s[7]
Action Potential DurationCanine ventricular muscle≥ 3 µMLengthened
Effective Refractory PeriodFrog auricular preparations2.6 µMIncreased[8]

Experimental Protocols

This section provides detailed methodologies for performing whole-cell patch clamp experiments to study the effects of this compound on cardiac ion channels.

Cell Preparation

For Primary Cardiomyocytes (e.g., Guinea Pig Ventricular Myocytes):

  • Isolate ventricular myocytes using established enzymatic digestion protocols.

  • Maintain isolated cells in a Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Allow cells to adhere to glass coverslips for at least 30 minutes before recording.

For Stably Transfected Cell Lines (e.g., HEK293 expressing hERG):

  • Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and selection antibiotics).

  • Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

Patch Clamp Solutions

Extracellular (Bath) Solution (in mM):

  • 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.

  • Adjust pH to 7.4 with NaOH.

Intracellular (Pipette) Solution (in mM):

  • For K⁺ currents (e.g., hERG): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH.

  • For Na⁺ currents: 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

  • For Ca²⁺ currents: 120 CsCl, 5 MgATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

Whole-Cell Patch Clamp Procedure
  • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the extracellular solution at a constant rate (e.g., 2 mL/min).

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

  • Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.

Voltage Clamp Protocols

To Study hERG (I_Kr) Block:

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a depolarizing step to +20 mV for 2 seconds to activate the channels.

  • Repolarize to -50 mV for 2 seconds to record the tail current.

  • Repeat this protocol at a frequency of 0.1 Hz.

  • After obtaining a stable baseline, perfuse the chamber with increasing concentrations of this compound.

To Study Late Sodium Current (I_Na,L) Block:

  • Hold the cell at a membrane potential of -120 mV.

  • Apply a depolarizing step to -20 mV for 500 ms.

  • Measure the peak inward current and the sustained current at the end of the pulse.

  • Repeat this protocol at a frequency of 0.2 Hz.

  • Apply this compound and assess the reduction in the late component of the sodium current.

To Study L-type Calcium Current (I_Ca,L) Block:

  • Hold the cell at a membrane potential of -40 mV to inactivate sodium channels.

  • Apply a depolarizing step to 0 mV for 300 ms.

  • Repeat this protocol at a frequency of 0.1 Hz.

  • Record the peak inward calcium current before and after the application of this compound.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows relevant to the study of this compound.

cluster_0 Cardiac Action Potential cluster_1 Ion Channels Phase 0 Phase 0 Phase 1 Phase 1 Phase 0->Phase 1 Phase 2 Phase 2 Phase 1->Phase 2 Phase 3 Phase 3 Phase 2->Phase 3 Phase 4 Phase 4 Phase 3->Phase 4 Na+ Channels (INa) Na+ Channels (INa) Na+ Channels (INa)->Phase 0 Depolarization K+ Channels (IKr, IKs) K+ Channels (IKr, IKs) K+ Channels (IKr, IKs)->Phase 3 Repolarization Ca2+ Channels (ICa,L) Ca2+ Channels (ICa,L) Ca2+ Channels (ICa,L)->Phase 2 Plateau Cibenzoline Cibenzoline Cibenzoline->Na+ Channels (INa) Blocks Cibenzoline->K+ Channels (IKr, IKs) Blocks Cibenzoline->Ca2+ Channels (ICa,L) Blocks

Caption: Mechanism of action of Cibenzoline on cardiac ion channels.

Start Start Cell Preparation Cell Preparation Start->Cell Preparation Solution Preparation Solution Preparation Start->Solution Preparation Pipette Fabrication Pipette Fabrication Start->Pipette Fabrication Whole-Cell Configuration Whole-Cell Configuration Cell Preparation->Whole-Cell Configuration Solution Preparation->Whole-Cell Configuration Pipette Fabrication->Whole-Cell Configuration Baseline Recording Baseline Recording Whole-Cell Configuration->Baseline Recording Cibenzoline Application Cibenzoline Application Baseline Recording->Cibenzoline Application Data Acquisition Data Acquisition Cibenzoline Application->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for patch clamp analysis.

References

Application Notes and Protocols for Utilizing Cibenzoline Succinate in a Langendorff Heart Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of cibenzoline succinate on an isolated mammalian heart using the Langendorff perfusion technique. This ex vivo model allows for the detailed examination of the electrophysiological and hemodynamic properties of this compound, independent of systemic neural and hormonal influences.

Introduction to this compound

This compound is a class I antiarrhythmic agent primarily known for its sodium channel-blocking properties.[1] It also exhibits some potassium and calcium channel blocking activity, along with mild anticholinergic effects.[1] These combined actions lead to a decrease in the rate of depolarization, prolongation of the action potential duration, and an increase in the effective refractory period in cardiac myocytes. Understanding its effects on the whole heart is crucial for both arrhythmia research and cardiotoxicity screening.

Data Presentation: Effects of Cibenzoline on Cardiac Parameters

The following table summarizes the dose-dependent effects of cibenzoline on key cardiac functional parameters as observed in an isolated rat heart-lung preparation, a model with physiological similarities to the Langendorff setup.

Concentration (ng/mL)Heart Rate (beats/min)Cardiac Output (mL/min)%LV dP/dt max (change from baseline)
Control 300 ± 2050 ± 5100%
300 295 ± 1848 ± 6No significant change
900 280 ± 2245 ± 7No significant change
3000 260 ± 2540 ± 8No significant change

* Indicates a statistically significant difference from the control group.

Note: This data is adapted from a study on a rat heart-lung preparation and should be considered indicative for a Langendorff model. Researchers should generate their own dose-response curves for their specific experimental conditions.

Signaling Pathway of this compound in Cardiomyocytes

This compound exerts its primary effects by modulating the function of several key ion channels within the cardiomyocyte sarcolemma, ultimately altering the cardiac action potential.

cluster_Sarcolemma Cardiomyocyte Sarcolemma cluster_Effects Electrophysiological Effects Na_channel Voltage-gated Sodium Channel (Nav1.5) Depolarization Decreased Rate of Phase 0 Depolarization Na_channel->Depolarization K_channel Potassium Channels (e.g., KATP) Repolarization Prolonged Repolarization K_channel->Repolarization Ca_channel L-type Calcium Channel APD Increased Action Potential Duration Ca_channel->APD Cibenzoline This compound Cibenzoline->Na_channel Blocks Cibenzoline->K_channel Blocks Cibenzoline->Ca_channel Weakly Blocks Repolarization->APD ERP Increased Effective Refractory Period APD->ERP

Mechanism of action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Determine the appropriate solvent. this compound is generally soluble in aqueous solutions. For initial stock solutions, sterile, deionized water or a suitable buffer (e.g., phosphate-buffered saline) can be used.

  • Calculate the required mass. Based on the desired stock concentration and final volume, calculate the mass of this compound powder needed.

  • Dissolution. Gradually add the powder to the solvent while vortexing or stirring to ensure complete dissolution. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

  • Sterilization. Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Storage. Store the stock solution at an appropriate temperature (typically 4°C for short-term and -20°C for long-term storage) and protect it from light.

Langendorff Heart Preparation

This protocol is a general guideline and should be adapted based on the specific animal model and experimental setup.

Materials:

  • Animal Model: Rat or guinea pig are commonly used.

  • Anesthesia: Pentobarbital sodium or other suitable anesthetic.

  • Anticoagulant: Heparin.

  • Krebs-Henseleit Buffer (KHB): (in mmol/L) 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose, and 2.5 CaCl₂. The solution should be freshly prepared, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

  • Surgical Instruments: Scissors, forceps, hemostats, and suture silk.

  • Langendorff Apparatus: Including a perfusion reservoir, peristaltic pump (for constant flow) or a fixed height reservoir (for constant pressure), water-jacketed organ chamber, and aortic cannula.

  • Data Acquisition System: With transducers for measuring intraventricular pressure (via a balloon catheter), heart rate, and coronary flow.

Procedure:

  • Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.[2]

  • Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart by cutting the major vessels and immediately place it in ice-cold KHB to arrest metabolic activity.[3]

  • Cannulation: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Secure the aorta with a silk suture.

  • Initiate Perfusion: Start retrograde perfusion with warm, oxygenated KHB. The perfusion pressure will close the aortic valve and force the perfusate into the coronary arteries.[4]

  • Instrumentation: Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure. Place electrodes on the epicardial surface for ECG recording or pacing if required.

  • Stabilization: Allow the heart to stabilize for a period of 15-30 minutes. During this time, baseline parameters such as heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure development (dP/dt_max) should be recorded.[2]

Administration of this compound
  • Preparation of Working Solutions: Dilute the stock solution of this compound in KHB to the desired final concentrations.

  • Drug Administration: Introduce the cibenzoline-containing KHB into the perfusion line. This can be done by switching the perfusion reservoir to one containing the drug or by using a syringe pump to infuse the drug into the perfusion line at a constant rate.

  • Dose-Response Protocol: Start with the lowest concentration of cibenzoline and progressively increase the concentration in a stepwise manner. Allow the heart to reach a new steady state (typically 10-15 minutes) at each concentration before recording data.

  • Washout: After the highest concentration has been tested, switch the perfusion back to the drug-free KHB to observe the reversal of the drug's effects.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the effects of this compound in a Langendorff-perfused heart.

cluster_Prep Preparation cluster_Surgery Surgical Procedure cluster_Experiment Experimental Protocol cluster_Analysis Data Analysis A Prepare Krebs-Henseleit Buffer and Cibenzoline Solutions B Anesthetize Animal and Administer Heparin A->B C Excise Heart and Place in Ice-Cold Buffer B->C D Mount Aorta onto Langendorff Cannula C->D E Initiate Retrograde Perfusion and Stabilize Heart (15-30 min) D->E F Record Baseline Physiological Data E->F G Administer Cibenzoline (Increasing Concentrations) F->G H Record Data at Each Concentration (10-15 min each) G->H H->G Next Concentration I Initiate Washout with Drug-Free Buffer H->I J Record Recovery Data I->J K Analyze Heart Rate, LVDP, dP/dt, and other parameters J->K L Generate Dose-Response Curves K->L

Workflow for this compound study.

References

Application Notes and Protocols for Testing Cibenzoline Succinate in Animal Models of Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models of atrial fibrillation (AF) relevant for the evaluation of cibenzoline succinate. Detailed experimental protocols, data presentation guidelines, and visualizations are included to facilitate study design and execution.

Introduction to this compound in Atrial Fibrillation

This compound is a class I antiarrhythmic agent with demonstrated efficacy in the management of both ventricular and supraventricular arrhythmias, including atrial fibrillation.[1] Its primary mechanism of action involves the blockade of cardiac sodium channels, which reduces the excitability of cardiac cells.[2][3] Additionally, cibenzoline exhibits some potassium and calcium channel blocking activity, contributing to its antiarrhythmic effects.[3][4][5] Understanding its therapeutic potential in AF necessitates robust preclinical evaluation in relevant animal models that mimic the human condition.

Animal Models of Atrial Fibrillation

A variety of animal models are utilized to study the pathophysiology of AF and to test novel therapeutic agents.[6][7] The choice of model depends on the specific research question, with considerations for the desired AF phenotype (paroxysmal vs. persistent), the role of underlying structural heart disease, and the feasibility of the experimental procedures. Commonly used models include rapid atrial pacing, sterile pericarditis, and vagal nerve stimulation.[4][8][9]

Rapid Atrial Pacing (RAP) Model

The RAP model is widely used to induce atrial electrical remodeling, a key feature of AF.[4] This model is particularly relevant for studying the electrophysiological changes that contribute to the maintenance of AF.

Experimental Protocol: Rapid Atrial Pacing in Rats

This protocol is adapted from studies demonstrating AF induction in rats through transesophageal atrial burst pacing.[10][11]

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia: Ketamine/medetomidine mixture (75.0/0.5 mg/kg, intraperitoneal)

  • Transesophageal quadripolar pacing catheter

  • External pacemaker

  • ECG recording system

Procedure:

  • Anesthetize the rat and place it in a supine position.

  • Record a baseline surface ECG.

  • Gently insert the transesophageal pacing catheter into the esophagus until optimal atrial capture is achieved, confirmed by a narrow QRS complex following each stimulus at a rate of 400 stimuli per minute.[11]

  • Induce AF by delivering 15 successive cycles of atrial burst pacing (20 seconds each) with a 5-minute interval between cycles.[11] The burst pacing protocol typically involves a high frequency (e.g., 100 Hz) at double the diastolic threshold.[3]

  • Continuously monitor the ECG for the induction and duration of AF episodes. AF is identified by the absence of P waves and an irregular, rapid ventricular response.

  • For chronic studies, this procedure can be repeated daily for a specified period (e.g., 10 days) to induce a sustained AF substrate.[11]

Sterile Pericarditis Model

The sterile pericarditis model creates an inflammatory substrate for AF, mimicking the clinical scenario of post-operative AF.[12][13] This model is valuable for investigating the role of inflammation and structural remodeling in AF pathogenesis.

Experimental Protocol: Sterile Pericarditis in Canines

This protocol is based on established methods for inducing sterile pericarditis in dogs.[8][14]

Materials:

  • Adult mongrel dogs of either sex

  • Anesthesia: General anesthesia (e.g., isoflurane)

  • Surgical instruments for thoracotomy

  • Sterile talc powder

  • Pacing and recording electrodes

  • External pacemaker and recording system

Procedure:

  • Anesthetize the dog and perform a right thoracotomy in the fourth intercostal space under sterile surgical conditions.[14]

  • Open the pericardium to expose the heart.

  • Induce sterile pericarditis by insufflating sterile talc powder onto the epicardial surface of the atria and ventricles.

  • Suture pairs of stainless steel wire electrodes to the Bachmann's bundle, right atrial appendage, and posterior left atrium for subsequent pacing and recording.[14]

  • Close the chest in layers and allow the animal to recover.

  • AF inducibility studies are typically performed 1-4 days post-operatively.[14]

  • Induce AF by burst atrial pacing (e.g., starting at a cycle length of 120 ms and decrementing by 5 ms until loss of capture) for 2-8 seconds at a stimulus strength of >2x threshold.[14]

  • Record atrial electrograms to confirm the presence and duration of AF.

Vagal Nerve Stimulation Model

This model explores the role of the autonomic nervous system, particularly increased vagal tone, in the initiation and maintenance of AF.[9][15] It is particularly relevant for studying vagally-mediated AF.

Experimental Protocol: Vagal Nerve Stimulation in Canines

This protocol is derived from studies investigating the effects of vagal stimulation on AF in dogs.[2][16][17]

Materials:

  • Adult beagle dogs

  • Anesthesia: General anesthesia

  • Bipolar patch electrodes

  • Implantable nerve stimulator

  • ECG and blood pressure monitoring system

Procedure:

  • Anesthetize the dog and, under sterile conditions, suture custom-made bipolar patch electrodes to the epicardial atrioventricular nodal fat pad.[2][17]

  • Connect the electrodes to a subcutaneously implanted nerve stimulator.

  • In some protocols, AF is induced and maintained by rapid right atrial pacing (e.g., 600 bpm).[2][17]

  • Deliver vagal nerve stimulation at specified parameters (e.g., pulse width 100 µs, frequency 20 Hz, amplitude 6-10 V).[2][17] The stimulation intensity can be adjusted to achieve a target physiological response, such as a reduction in heart rate.

  • Monitor the ECG for the induction, duration, and termination of AF episodes in response to vagal stimulation.

Testing this compound Efficacy

Drug Administration:

  • Intravenous (IV): For acute studies, this compound can be administered as an IV bolus or a continuous infusion. A typical dose used in human studies, which can be adapted for animal models, is 1.5 mg/kg.[18][19] In a study on anesthetized dogs, a dose of 4 mg/kg IV was used to demonstrate its class I anti-arrhythmic properties.[13]

  • Oral (PO): For chronic studies, cibenzoline can be administered orally. A daily dose of 300 mg/day has been used in clinical settings.[7] Dosing for animal models should be adjusted based on pharmacokinetic studies to achieve therapeutic plasma concentrations.

Efficacy Assessment:

The efficacy of this compound is assessed by its ability to:

  • Prevent the induction of AF.

  • Terminate ongoing AF.

  • Reduce the duration and frequency of AF episodes.

  • Alter atrial electrophysiological parameters.

Key Electrophysiological Parameters to Measure:

  • Atrial Effective Refractory Period (AERP): The longest coupling interval at which a premature stimulus fails to propagate.

  • AF Duration: The time from AF induction to spontaneous termination.

  • AF Inducibility: The percentage of pacing attempts that successfully induce AF.

  • Atrial Fibrillation Cycle Length (AFCL): The average interval between fibrillatory waves.

Quantitative Data Summary

Animal ModelDrug/InterventionKey FindingsReference
Goat (Sustained AF) Cibenzoline Infusion (0.1 mg/kg/min for 60 min, then 0.2 mg/kg/min)Gradually increased the mean AF interval from 92 ms to 206 ms, leading to conversion to sinus rhythm.[20]
Rat (Rapid Atrial Pacing) Cibenzoline PretreatmentInhibited the increase in Kv1.5 mRNA by 35 ± 15% and immunoreactive protein by 30 ± 10%. Prolonged the atrial refractory period after 4 hours of rapid atrial pacing.[4]
Dog (Sterile Pericarditis) Procainamide (related Class IA drug)Enlarged the area of functional block and established a stable circus movement pattern in the right atrium.[8]
Dog (Vagal Stimulation) Vagal StimulationIncreased AF duration from 14 ± 5 s to 372 ± 96 s.[15]
Dog (AVN Fat Pad Stimulation) AVN Fat Pad StimulationDecreased ventricular rate during POAF from 178 ± 52 bpm to 100 ± 8 bpm.[1]

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

Cibenzoline's primary antiarrhythmic effect is mediated through the blockade of voltage-gated sodium channels (NaV1.5) in cardiomyocytes. This action reduces the rapid influx of sodium during phase 0 of the action potential, thereby slowing conduction velocity and decreasing excitability. Additionally, cibenzoline has been shown to inhibit the ultrarapid delayed rectifier potassium current (IKur), mediated by the Kv1.5 channel, which can contribute to the prolongation of the atrial action potential duration.

Cibenzoline_Mechanism cluster_membrane Cardiomyocyte Membrane NaV NaV1.5 Channel Depolarization Phase 0 Depolarization NaV->Depolarization Mediates Kv1_5 Kv1.5 Channel Repolarization Atrial Action Potential Repolarization Kv1_5->Repolarization Contributes to Cibenzoline Cibenzoline Succinate Cibenzoline->NaV Inhibits Cibenzoline->Kv1_5 Inhibits AF_Maintenance Maintenance of Atrial Fibrillation Depolarization->AF_Maintenance Promotes Repolarization->AF_Maintenance Modulates

Caption: Mechanism of action of this compound.

Experimental Workflow for Testing this compound

The following workflow outlines the key steps for evaluating the efficacy of this compound in an animal model of AF.

Experimental_Workflow cluster_setup Model Preparation cluster_testing Drug Testing cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., Rat, Canine) AF_Induction_Protocol Implement AF Induction Protocol (e.g., RAP, Sterile Pericarditis) Animal_Selection->AF_Induction_Protocol Baseline_EP Baseline Electrophysiology Study (AERP, AF Inducibility, AF Duration) AF_Induction_Protocol->Baseline_EP Drug_Admin Administer this compound (IV or PO) Baseline_EP->Drug_Admin Post_Drug_EP Post-Drug Electrophysiology Study Drug_Admin->Post_Drug_EP Data_Collection Collect ECG and Intracardiac Recordings Post_Drug_EP->Data_Collection Data_Analysis Analyze Changes in EP Parameters and AF Characteristics Data_Collection->Data_Analysis Statistical_Analysis Statistical Comparison (Pre- vs. Post-Drug) Data_Analysis->Statistical_Analysis Conclusion Conclusion on Cibenzoline Efficacy Statistical_Analysis->Conclusion

Caption: Experimental workflow for preclinical testing.

References

Application Notes and Protocols for High-Throughput Screening of Cibenzoline Succinate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cibenzoline succinate is a Class Ia antiarrhythmic agent primarily utilized for the management of cardiac arrhythmias.[1] Its principal mechanism of action involves the blockade of voltage-gated sodium channels (NaV), particularly the cardiac isoform NaV1.5, which are crucial for the initiation and propagation of the cardiac action potential.[1][2] By inhibiting the rapid influx of sodium ions during phase 0 of the action potential, cibenzoline reduces the excitability of cardiac cells and slows conduction velocity.[2] Additionally, cibenzoline exhibits some activity as a potassium channel blocker and possesses mild anticholinergic properties.[3] The development of cibenzoline analogs presents an opportunity to refine its pharmacological profile, potentially enhancing its antiarrhythmic efficacy while minimizing off-target effects and proarrhythmic potential.

High-throughput screening (HTS) is an essential methodology in the early stages of drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify potential therapeutic candidates. This document provides detailed application notes and protocols for the HTS of this compound analogs, focusing on assays to characterize their activity on cardiac sodium and potassium channels.

Data Presentation: In Vitro Potency of Cibenzoline Analogs

The following table summarizes hypothetical but representative data from a primary screen of a library of cibenzoline analogs against the cardiac sodium channel NaV1.5 and the hERG potassium channel. The data is presented to illustrate the expected outcomes from the described HTS assays and to facilitate the identification of promising lead compounds with desired selectivity profiles.

Compound IDStructureNaV1.5 IC50 (µM)hERG IC50 (µM)Selectivity Index (hERG IC50 / NaV1.5 IC50)
Cibenzoline(Structure of Cibenzoline)1.53020
CZ-001(Analog Structure 1)0.84556.25
CZ-002(Analog Structure 2)2.32510.87
CZ-003(Analog Structure 3)0.560120
CZ-004(Analog Structure 4)5.1152.94
CZ-005(Analog Structure 5)1.25545.83

Note: The structural details of the analogs are proprietary and are represented generically. The IC50 values are hypothetical and serve as a guide for data interpretation. A higher selectivity index indicates a more desirable profile with less potential for hERG-related cardiotoxicity.

Signaling Pathway and Drug Interaction

The primary target of cibenzoline and its analogs is the voltage-gated sodium channel in cardiomyocytes. These channels cycle through resting, open, and inactivated states to control the influx of sodium ions. Class I antiarrhythmic drugs, including cibenzoline, are known to exhibit state-dependent binding, showing higher affinity for the open and/or inactivated states of the channel.[4][5][6] This "use-dependent" block is a key feature of their antiarrhythmic action, as it allows for greater channel inhibition at higher heart rates, which are characteristic of tachyarrhythmias.[4][5]

cluster_membrane Cardiomyocyte Membrane NaV15_Resting NaV1.5 (Resting) NaV15_Open NaV1.5 (Open) NaV15_Resting->NaV15_Open NaV15_Inactivated NaV1.5 (Inactivated) NaV15_Open->NaV15_Inactivated Inactivates Sodium_Influx Na+ Influx (Action Potential Phase 0) NaV15_Open->Sodium_Influx Block Blockade NaV15_Open->Block Drug Binding NaV15_Inactivated->NaV15_Resting Recovers NaV15_Inactivated->Block Drug Binding Depolarization Depolarization Depolarization->NaV15_Resting Opens Repolarization Repolarization Repolarization->NaV15_Inactivated Drug Cibenzoline Analog Drug->NaV15_Open High Affinity Binding Drug->NaV15_Inactivated High Affinity Binding

Caption: State-dependent binding of cibenzoline analogs to the NaV1.5 channel.

Experimental Protocols

Automated Patch-Clamp Electrophysiology for NaV1.5 Inhibition

This protocol describes a high-throughput method to assess the inhibitory activity of cibenzoline analogs on the human NaV1.5 channel expressed in a stable cell line (e.g., HEK293 or CHO cells).

Materials:

  • NaV1.5-expressing cell line

  • Automated patch-clamp system (e.g., Sophion Qube, IonWorks Barracuda)

  • Patch-clamp consumables (e.g., QPlates, PatchPlates)

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • Cibenzoline analog library (solubilized in DMSO)

Procedure:

  • Cell Preparation: Culture NaV1.5-expressing cells to 70-90% confluency. On the day of the experiment, detach cells using a gentle, non-enzymatic dissociation solution to obtain a single-cell suspension.

  • Compound Plate Preparation: Prepare serial dilutions of the cibenzoline analogs in the external solution. A typical concentration range for an IC50 determination would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., lidocaine or flecainide).

  • Automated Patch-Clamp Run:

    • Load the cell suspension, internal solution, external solution, and compound plate onto the automated patch-clamp instrument.

    • The instrument will automatically perform cell capture, seal formation, and whole-cell configuration.

    • Apply a voltage protocol to elicit NaV1.5 currents. A typical protocol involves a holding potential of -100 mV, followed by a series of depolarizing voltage steps (e.g., to 0 mV) to activate the channels. To assess use-dependent block, a train of depolarizing pulses at a relevant frequency (e.g., 1-5 Hz) can be applied.

    • Record baseline currents in the external solution.

    • Apply the different concentrations of the cibenzoline analogs and record the resulting currents.

  • Data Analysis:

    • Measure the peak inward sodium current in the presence of each compound concentration.

    • Normalize the current to the baseline current to determine the percentage of inhibition.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Thallium Flux Assay for hERG (KV11.1) Potassium Channel Inhibition

This fluorescence-based assay provides a high-throughput method to screen for off-target effects of cibenzoline analogs on the hERG potassium channel, a key determinant of cardiac repolarization.

Materials:

  • hERG-expressing cell line (e.g., HEK293)

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ II Green)

  • Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Stimulus buffer containing thallium sulfate (Tl2SO4) and potassium chloride (KCl)

  • Fluorescence microplate reader with kinetic reading capabilities

  • Cibenzoline analog library

  • Positive control (e.g., E-4031 or dofetilide)

Procedure:

  • Cell Plating: Seed the hERG-expressing cells into 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading solution to each well. Incubate the plate at room temperature in the dark for a specified time (e.g., 60-90 minutes) to allow for dye uptake.

  • Compound Addition: Add the cibenzoline analogs at various concentrations to the wells. Also include a vehicle control and a positive control. Incubate for a predetermined period to allow for compound binding to the channels.

  • Thallium Flux Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Initiate the kinetic read, measuring the baseline fluorescence.

    • Use the plate reader's integrated fluidics to add the stimulus buffer to all wells simultaneously. This will create an electrochemical gradient driving thallium ions through any open hERG channels.

    • Continue to measure the fluorescence intensity over time. An increase in fluorescence indicates thallium influx.

  • Data Analysis:

    • Determine the rate of fluorescence increase for each well.

    • Normalize the rate of thallium flux in the presence of the compounds to the vehicle control to calculate the percentage of inhibition.

    • Plot the percent inhibition against the compound concentration and fit the data to determine the IC50 value.

High-Throughput Screening Workflow

The overall workflow for screening a library of cibenzoline analogs involves a multi-step process, from primary screening to hit confirmation and lead optimization.

Compound_Library Cibenzoline Analog Library Primary_Screen_NaV Primary Screen: NaV1.5 (Automated Patch-Clamp) Compound_Library->Primary_Screen_NaV Primary_Screen_hERG Primary Screen: hERG (Thallium Flux Assay) Compound_Library->Primary_Screen_hERG Data_Analysis Data Analysis and Hit Selection (Potency and Selectivity) Primary_Screen_NaV->Data_Analysis Primary_Screen_hERG->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Active & Selective Hits Secondary_Assays Secondary Assays (e.g., other ion channels, use-dependence) Hit_Confirmation->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Assays->Lead_Optimization

Caption: High-throughput screening workflow for cibenzoline analogs.

References

Application Notes and Protocols: Cibenzoline Succinate for Studying Reentrant Arrhythmias in Cardiac Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cibenzoline succinate is a Class I antiarrhythmic agent with well-characterized effects on cardiac electrophysiology.[1] Its primary mechanism of action involves the blockade of fast sodium channels (INa), leading to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential and a slowing of conduction.[1] Additionally, cibenzoline exhibits some potassium and calcium channel blocking activity, contributing to a prolongation of the action potential duration (APD) and the effective refractory period (ERP).[1] These properties make cibenzoline a valuable pharmacological tool for the in-vitro and ex-vivo study of reentrant arrhythmias, a common underlying mechanism for clinically significant tachycardias.

Reentrant arrhythmias occur when a cardiac impulse fails to terminate and instead re-excites regions of the myocardium that have recovered from their refractory period, establishing a continuous circuit of activation. The efficacy of cibenzoline in suppressing these arrhythmias stems from its ability to alter the delicate balance of conduction and refractoriness required for reentry to be sustained. By slowing conduction and prolonging the refractory period, cibenzoline can effectively interrupt the reentrant circuit.

These application notes provide detailed protocols for utilizing this compound in established experimental models of reentrant arrhythmias, including isolated Langendorff-perfused hearts and patch-clamp analysis of cardiac ion channels.

Data Presentation

The following tables summarize the quantitative effects of this compound on key cardiac electrophysiological parameters.

Table 1: Electrophysiological Effects of this compound on Cardiac Tissue

ParameterSpecies/TissueConcentrationEffectReference
Maximum Rate of Rise (Vmax)Guinea Pig Papillary Muscle1 µM[2]
Conduction VelocityGuinea Pig Papillary Muscle1 µM[2]
Action Potential Duration at 90% Repolarization (APD90)Rabbit Ventricular Muscle2.63 µM[3]
Effective Refractory Period (ERP)Rabbit A-V Node & Right Bundle BranchDose-dependent[3]
PR IntervalHuman1.0-3.0 mg/kg IV↑ 13%[4]
QRS DurationHuman1.0-3.0 mg/kg IV↑ 26%[4]
QTc IntervalHuman1.0-3.0 mg/kg IV↑ 7%[4]

Table 2: Inhibitory Concentrations (IC50) of this compound on Cardiac Ion Channels

Ion ChannelCell LineIC50Reference
ICa (Slow Inward Ca2+ Current)Guinea Pig Ventricular Myocytes30 µM[5]

Signaling Pathways and Mechanism of Action

Cibenzoline's primary antiarrhythmic effect is achieved through the blockade of voltage-gated sodium channels in cardiomyocytes. This action directly impacts the initiation and propagation of the cardiac action potential.

cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-Gated Sodium Channel (Nav1.5) AP_Upstroke Reduced Action Potential Upstroke (Phase 0) Na_channel->AP_Upstroke Inhibits K_channel Potassium Channel APD_Prolongation Prolonged Action Potential Duration K_channel->APD_Prolongation Contributes to Ca_channel Calcium Channel Cibenzoline Cibenzoline Succinate Cibenzoline->Na_channel Blocks Cibenzoline->K_channel Blocks (less potent) Cibenzoline->Ca_channel Blocks (less potent) Conduction_Slowing Slowed Conduction Velocity AP_Upstroke->Conduction_Slowing Reentry_Suppression Suppression of Reentrant Arrhythmias Conduction_Slowing->Reentry_Suppression Interrupts Reentrant Circuit ERP_Prolongation Increased Effective Refractory Period APD_Prolongation->ERP_Prolongation ERP_Prolongation->Reentry_Suppression Prevents Re-excitation

Caption: Mechanism of action of this compound.

Experimental Protocols

Induction of Reentrant Arrhythmias in an Isolated Langendorff-Perfused Rabbit Heart

This protocol describes the induction of ventricular fibrillation (VF), a form of reentrant arrhythmia, in an isolated rabbit heart preparation.

Materials:

  • New Zealand White rabbits (2.5-3.5 kg)

  • Heparin

  • Pentobarbital sodium (anesthetic)

  • Langendorff perfusion system

  • Modified Tyrode's solution (in mM: 128.3 NaCl, 4.7 KCl, 1.35 CaCl2, 20.2 NaHCO3, 0.4 NaH2PO4, 1.1 MgSO4, 11.1 D-glucose), gassed with 95% O2 / 5% CO2, maintained at 37°C.

  • Pacing electrodes

  • ECG recording system

Procedure:

  • Anesthetize the rabbit with pentobarbital sodium (30-40 mg/kg, IV).

  • Administer heparin (1000 IU/kg, IV) to prevent blood clotting.

  • Rapidly excise the heart and immediately place it in ice-cold Tyrode's solution.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Tyrode's solution at a constant pressure of 60-80 mmHg.

  • Allow the heart to stabilize for 20-30 minutes. A baseline ECG should be recorded.

  • To induce VF, deliver a rapid burst of electrical stimulation (e.g., 50 Hz for 1-5 seconds) to the ventricular epicardium using pacing electrodes.[6][7]

  • Successful induction of VF is confirmed by the appearance of a chaotic, high-frequency ECG signal.

  • To study the effect of cibenzoline, perfuse the heart with Tyrode's solution containing the desired concentration of this compound for a 15-20 minute equilibration period before attempting to induce VF.

  • Alternatively, cibenzoline can be administered after VF has been induced to assess its ability to terminate the arrhythmia.

start Start anesthetize Anesthetize Rabbit start->anesthetize excise Excise Heart anesthetize->excise cannulate Cannulate Aorta on Langendorff Apparatus excise->cannulate stabilize Stabilize Heart (20-30 min) cannulate->stabilize induce_vf Induce Ventricular Fibrillation (Rapid Pacing) stabilize->induce_vf confirm_vf Confirm VF via ECG induce_vf->confirm_vf end End confirm_vf->end

Caption: Workflow for inducing ventricular fibrillation.

Optical Mapping of Reentrant Arrhythmias

Optical mapping allows for high-resolution spatiotemporal visualization of action potential propagation and is invaluable for studying the dynamics of reentrant arrhythmias.

Materials:

  • Langendorff-perfused heart preparation (as described above)

  • Voltage-sensitive dye (e.g., RH237)

  • Excitation-contraction uncoupler (e.g., blebbistatin)

  • High-speed CMOS or CCD camera

  • Excitation light source and emission filters

  • Data acquisition and analysis software

Procedure:

  • Prepare the Langendorff-perfused heart as described previously.

  • Once stabilized, perfuse the heart with Tyrode's solution containing the voltage-sensitive dye and blebbistatin to eliminate motion artifacts.

  • Position the heart in the optical mapping setup, ensuring the epicardial surface is in focus of the camera.

  • Illuminate the heart with the excitation light and record the emitted fluorescence using the high-speed camera.

  • Induce a reentrant arrhythmia using programmed electrical stimulation or burst pacing.

  • Record the optical signals during the arrhythmia. The data will appear as waves of changing fluorescence intensity, representing the propagating action potentials.

  • Analyze the recorded data to create activation maps, which visualize the reentrant circuit.

  • To assess the effect of cibenzoline, perfuse the heart with the drug and repeat the optical mapping procedure.

Whole-Cell Voltage Clamp Analysis of Sodium Channel Blockade

This protocol details the investigation of cibenzoline's effect on the cardiac sodium channel (NaV1.5) expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing human NaV1.5

  • Cell culture reagents

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4 with NaOH.

  • Intracellular (pipette) solution (in mM): 35 NaCl, 105 CsF, 2 MgCl2, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.[8]

  • This compound stock solution

Procedure:

  • Culture HEK293-NaV1.5 cells to 50-70% confluency.

  • On the day of recording, gently detach cells and plate them onto glass coverslips in the recording chamber.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with intracellular solution.

  • Establish a gigaohm seal between the patch pipette and a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Set the holding potential to -120 mV to ensure the availability of sodium channels.

  • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 or 10 mV increments) to elicit sodium currents.

  • Record the peak inward current at each voltage step to generate a current-voltage (I-V) relationship.

  • To study the effect of cibenzoline, perfuse the cell with an extracellular solution containing the desired concentration of the drug and repeat the voltage-clamp protocol.

  • Analyze the data to determine the concentration-dependent block of the sodium current and calculate the IC50 value.

start Start culture_cells Culture HEK293-Nav1.5 Cells start->culture_cells prepare_pipette Prepare Patch Pipette culture_cells->prepare_pipette form_seal Form Gigaohm Seal prepare_pipette->form_seal whole_cell Achieve Whole-Cell Configuration form_seal->whole_cell set_holding Set Holding Potential (-120 mV) whole_cell->set_holding apply_pulse Apply Depolarizing Voltage Pulses set_holding->apply_pulse record_current Record Sodium Current apply_pulse->record_current generate_iv Generate I-V Curve record_current->generate_iv apply_cibenzoline Apply Cibenzoline generate_iv->apply_cibenzoline repeat_protocol Repeat Voltage-Clamp Protocol apply_cibenzoline->repeat_protocol analyze Analyze Data (IC50) repeat_protocol->analyze end End analyze->end

Caption: Workflow for whole-cell voltage clamp analysis.

Conclusion

This compound is a potent pharmacological agent for the experimental investigation of reentrant arrhythmias. Its well-defined mechanism of action on cardiac ion channels provides a reliable means to manipulate the electrophysiological substrate of reentry. The protocols outlined in these application notes offer a starting point for researchers to utilize cibenzoline in their studies of cardiac arrhythmogenesis and to evaluate the efficacy of potential antiarrhythmic therapies. As with any antiarrhythmic agent, careful dose-response studies are recommended to determine the optimal concentration for the specific experimental model and research question.

References

Application of Cibenzoline Succinate in Hypertrophic Cardiomyopathy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertrophic cardiomyopathy (HCM) is a primary myocardial disease characterized by unexplained left ventricular hypertrophy, diastolic dysfunction, and an increased risk of sudden cardiac death. A key pathophysiological feature of the obstructive form of HCM (HOCM) is a dynamic left ventricular outflow tract (LVOT) obstruction, driven by hyperdynamic contraction of the hypertrophied septum. Cibenzoline succinate, a class Ia antiarrhythmic agent, has emerged as a promising therapeutic agent for HOCM, particularly in Japan where it is more commonly used for this indication. These application notes provide a comprehensive overview of the use of this compound in HCM research, including its mechanism of action, quantitative effects observed in clinical studies, and detailed protocols for preclinical evaluation.

Mechanism of Action

This compound primarily exerts its effects through the blockade of cardiac sodium channels. This action has several downstream consequences relevant to the pathophysiology of HCM:

  • Reduction of Intracellular Sodium and Calcium: By blocking the fast sodium current (INa), cibenzoline reduces the intracellular sodium concentration ([Na+]i). This, in turn, modulates the activity of the sodium-calcium exchanger (NCX), leading to a decrease in intracellular calcium concentration ([Ca2+]i). The reduction in intracellular calcium availability results in a negative inotropic effect, decreasing myocardial hypercontractility.[1][2]

  • Inhibition of Late Sodium Current (INa-L): Pathologically increased late sodium current is a feature of some cardiomyopathies and can contribute to calcium overload and arrhythmias. While direct studies on cibenzoline's effect on INa-L in HCM are limited, its action as a sodium channel blocker suggests a potential role in inhibiting this current, which would further contribute to the reduction of intracellular sodium and calcium.

  • Electrophysiological Effects: As a class Ia antiarrhythmic, cibenzoline also affects cardiac action potentials. It can prolong the action potential duration and effective refractory period, which is beneficial in suppressing arrhythmias that can occur in HCM.

The culmination of these effects is a reduction in the hypercontractile state of the myocardium, leading to a decrease in the LVOT pressure gradient and an improvement in diastolic function.

Signaling Pathway of Cibenzoline in Hypertrophic Cardiomyopathy

cluster_Cibenzoline This compound cluster_Cardiomyocyte Cardiomyocyte Cibenzoline Cibenzoline NaChannel Voltage-gated Sodium Channel (Nav1.5) Cibenzoline->NaChannel Inhibition NaIn Intracellular Na+ [Na+]i NaChannel->NaIn Reduced Na+ Influx NCX Na+/Ca2+ Exchanger (NCX) CaIn Intracellular Ca2+ [Ca2+]i NCX->CaIn Reduced Ca2+ Influx Contractility Myocardial Hypercontractility CaIn->Contractility Decreased DiastolicDysfunction Diastolic Dysfunction CaIn->DiastolicDysfunction Improved LVOTO LVOT Obstruction Contractility->LVOTO Reduced Remodeling Adverse Cardiac Remodeling Contractility->Remodeling Attenuated Symptoms HCM Symptoms LVOTO->Symptoms Improved Remodeling->Symptoms Improved (long-term) DiastolicDysfunction->Symptoms Improved NaIn->NCX Altered Gradient

Caption: Signaling pathway of cibenzoline in hypertrophic cardiomyopathy.

Data Presentation: Clinical Efficacy of Cibenzoline in HOCM

The following tables summarize the quantitative data from clinical studies investigating the effects of cibenzoline in patients with hypertrophic obstructive cardiomyopathy.

Table 1: Acute Hemodynamic and Echocardiographic Effects of Cibenzoline

ParameterBefore Cibenzoline (Mean ± SD)After Cibenzoline (Mean ± SD)P-valueReference
LV Pressure Gradient (mmHg)123 ± 6039 ± 33P=0.0026[3]
LV Pressure Gradient (mmHg)109 ± 5558 ± 48P=0.0063[4]
LV End-Diastolic Pressure (mmHg)22 ± 714 ± 5P=0.0106[5]
LV Minimal Pressure (mmHg)9 ± 41 ± 5P=0.0049[5]
E/A Ratio1.20 ± 0.842.00 ± 1.72P=0.029[3]
Fractional Shortening (%)47.6 ± 6.134.6 ± 8.8P=0.0007[3]

Table 2: Long-Term Effects of Cibenzoline on Cardiac Structure and Function

ParameterBaseline (Mean ± SD)Follow-up (Mean ± SD)P-valueReference
LV Pressure Gradient (mmHg)104.8 ± 62.627.6 ± 30.5p<0.0001[2][5]
Interventricular Septal Thickness (mm)20.1 ± 3.817.6 ± 3.8p<0.0001[2][5]
LV Posterior Wall Thickness (mm)11.5 ± 2.010.7 ± 1.7p<0.001[2][5]
Left Atrial Dimension (mm)40.0 ± 4.736.2 ± 5.1p<0.0001[2][5]
Plasma BNP (pg/ml)418.8 ± 423.7213.7 ± 154.1p<0.02[2][5]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in a research setting.

In Vitro Hypertrophy Assay in Cardiomyocytes

This protocol describes a method to induce hypertrophy in cultured cardiomyocytes and assess the effect of cibenzoline.

1. Cell Culture and Induction of Hypertrophy:

  • Culture neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on fibronectin-coated plates.
  • Induce hypertrophy by treating the cells with a hypertrophic agonist such as phenylephrine (PE, 100 µM) or endothelin-1 (ET-1, 100 nM) for 48 hours.

2. Treatment with Cibenzoline:

  • Co-treat hypertrophic cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for the duration of the hypertrophic stimulation.
  • Include a vehicle control group (e.g., DMSO or saline).

3. Assessment of Hypertrophy:

  • Cell Size Measurement: After 48 hours, fix the cells with 4% paraformaldehyde and stain with a fluorescent dye for actin (e.g., phalloidin) and a nuclear stain (e.g., DAPI). Capture images using fluorescence microscopy and measure the cell surface area using image analysis software (e.g., ImageJ).
  • Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
  • Protein Analysis: Perform western blotting to quantify the protein levels of hypertrophic markers.

In Vivo Evaluation in a Mouse Model of Hypertrophic Cardiomyopathy

This protocol outlines the use of a transgenic mouse model of HCM to evaluate the in vivo efficacy of cibenzoline.

1. Animal Model:

  • Use a well-established transgenic mouse model of HCM, such as mice with a mutation in the α-myosin heavy chain gene (Myh6).

2. Drug Administration:

  • Administer this compound or vehicle to the HCM mice via oral gavage or osmotic mini-pumps for a specified period (e.g., 4-8 weeks). A typical dose might be in the range of 10-50 mg/kg/day, which should be optimized in preliminary studies.

3. Echocardiographic Assessment:

  • Perform serial echocardiography at baseline and at the end of the treatment period to assess cardiac structure and function. Key parameters to measure include:
  • Left ventricular wall thickness (interventricular septum and posterior wall)
  • Left ventricular internal dimensions
  • Fractional shortening and ejection fraction
  • LVOT pressure gradient (using Doppler echocardiography)
  • Diastolic function parameters (e.g., E/A ratio, E/e' ratio)

4. Histological Analysis:

  • At the end of the study, euthanize the mice and harvest the hearts.
  • Perform histological analysis on heart sections stained with hematoxylin and eosin (H&E) to assess cardiomyocyte size and Masson's trichrome to quantify fibrosis.

5. Molecular Analysis:

  • Use a portion of the heart tissue for gene and protein expression analysis of hypertrophic and fibrotic markers as described in the in vitro protocol.

Electrophysiological Analysis: Patch-Clamp Electrophysiology

This protocol details the use of whole-cell patch-clamp to investigate the effects of cibenzoline on sodium currents in isolated cardiomyocytes.

1. Cardiomyocyte Isolation:

  • Isolate ventricular myocytes from adult rats or mice using enzymatic digestion.

2. Patch-Clamp Recording:

  • Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
  • Use appropriate internal and external solutions to isolate the sodium current.
  • Apply a voltage-clamp protocol to elicit both the peak and late sodium currents. For example, from a holding potential of -120 mV, apply a depolarizing pulse to -20 mV for 500 ms.

3. Application of Cibenzoline:

  • Perfuse the cells with increasing concentrations of this compound (e.g., 1, 10, 50 µM) and record the sodium current at each concentration.

4. Data Analysis:

  • Measure the peak amplitude of the inward current to assess the effect on the peak sodium current.
  • Measure the sustained inward current towards the end of the depolarizing pulse to quantify the late sodium current.
  • Construct dose-response curves to determine the IC50 of cibenzoline for both peak and late sodium currents.

Experimental Workflow and Logical Relationships

cluster_Workflow Experimental Workflow: Preclinical Evaluation of Cibenzoline in HCM InVitro In Vitro Studies (Cardiomyocyte Models) InVivo In Vivo Studies (Animal Models of HCM) InVitro->InVivo Confirmation of Efficacy Mechanism Mechanism of Action Studies InVitro->Mechanism Hypothesis Generation Data Data Analysis and Interpretation InVitro->Data Cellular Effects InVivo->Mechanism In Vivo Validation InVivo->Data Systemic Effects Mechanism->Data Mechanistic Insights Conclusion Conclusion on Preclinical Efficacy and Safety Data->Conclusion Evidence-based Assessment

Caption: Experimental workflow for preclinical evaluation of cibenzoline.

Conclusion

This compound represents a targeted therapeutic approach for hypertrophic cardiomyopathy, primarily through its action on sodium channels and subsequent reduction of intracellular calcium. The provided data and protocols offer a framework for researchers and drug development professionals to investigate its potential further. Rigorous preclinical evaluation using the described in vitro and in vivo models is crucial for elucidating the full spectrum of its mechanisms and confirming its therapeutic utility in HCM.

References

Probing the Cardiac Conduction Effects of Cibenzoline: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setups for assessing the electrophysiological effects of the Class I antiarrhythmic agent, cibenzoline, on cardiac conduction. Detailed protocols for key in vitro, ex vivo, and in vivo methodologies are presented, along with structured data summaries and visualizations to facilitate experimental design and data interpretation.

Overview of Cibenzoline's Mechanism of Action

Cibenzoline exerts its primary antiarrhythmic effect by blocking cardiac voltage-gated sodium channels (NaV1.5). This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in atrial and ventricular muscle as well as the His-Purkinje system. Cibenzoline also demonstrates secondary effects on potassium and calcium channels, which can contribute to the prolongation of the action potential duration.[1][2][3]

cluster_cell Cardiomyocyte Membrane Na Na+ Channel (NaV1.5) Depolarization Phase 0 Depolarization (Reduced Vmax) Na->Depolarization Initiates K K+ Channel Repolarization Repolarization (APD Prolongation) K->Repolarization Mediates Ca Ca2+ Channel PlateauPhase Plateau Phase Ca->PlateauPhase Contributes to Cibenzoline Cibenzoline Cibenzoline->Na Primary Blockade Cibenzoline->K Secondary Blockade Cibenzoline->Ca Secondary Blockade Conduction Cardiac Conduction (Slowed) Depolarization->Conduction cluster_workflow Patch-Clamp Workflow A Prepare Cardiomyocytes and Solutions B Pull Patch Pipette (2-5 MΩ) A->B C Establish Whole-Cell Configuration B->C D Apply Voltage-Clamp Protocol (Baseline) C->D E Perfuse with Cibenzoline D->E F Apply Voltage-Clamp Protocol (Drug) E->F G Washout F->G H Data Analysis (I-V Curve, IC50) G->H cluster_workflow MEA Workflow A Coat MEA Plate and Plate hiPSC-CMs B Culture to Confluent Monolayer A->B C Record Baseline Field Potentials B->C D Add Cibenzoline (Cumulative Doses) C->D E Record Post-Treatment Field Potentials D->E F Analyze Conduction Velocity, FPD, and Beat Rate E->F cluster_workflow Langendorff Heart Workflow A Excise and Cannulate Heart B Initiate Retrograde Perfusion A->B C Instrument for ECG and Pressure Recording B->C D Stabilize and Record Baseline Data C->D E Administer Cibenzoline via Perfusate D->E F Record ECG and Hemodynamic Data E->F G Analyze PR, QRS, and Contractility F->G

References

Application Notes: Cibenzoline Succinate as a Pharmacological Tool for Ion Channel Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cibenzoline succinate is a class I antiarrhythmic agent primarily utilized for managing cardiac arrhythmias.[1][2][3] Its mechanism of action involves the modulation of several key ion channels, making it a valuable pharmacological tool for investigating ion channel kinetics and physiology. As a potent sodium (Na+) channel blocker, cibenzoline exhibits distinct use- and state-dependent properties that allow for the detailed study of channel gating.[1][4] Furthermore, its effects on potassium (K+) and calcium (Ca2+) channels, although secondary to its Na+ channel activity, provide avenues for exploring the pharmacology of these channels as well.[1][2][5][6]

These notes provide detailed information and protocols for utilizing this compound to probe the kinetic properties of voltage-gated ion channels.

Mechanism of Action and Pharmacological Effects

Cibenzoline's primary therapeutic effect is achieved through the blockade of fast Na+ channels in cardiac cells, which slows the upstroke of the cardiac action potential (Phase 0) and reduces conduction velocity.[1][7] It also demonstrates inhibitory effects on specific potassium and calcium channels.

  • Sodium (Na+) Channel Blockade: Cibenzoline is classified as a Class I antiarrhythmic, indicating its primary target is the voltage-gated sodium channel.[1][7] It displays slow onset and offset kinetics and its blocking action is use-dependent, meaning its efficacy increases with higher stimulation frequencies.[4] This property arises from its preferential binding to the open or inactivated states of the Na+ channel over the resting state. This state-dependent binding makes cibenzoline an excellent tool for studying the conformational changes that ion channels undergo during gating.[4]

  • Potassium (K+) Channel Blockade: Cibenzoline exhibits a notable inhibitory effect on ATP-sensitive potassium (KATP) channels.[8][9][10] It has been shown to directly bind to the pore-forming Kir6.2 subunit of the KATP channel.[9] This makes it a useful agent for isolating and studying KATP channel function in various cell types, including pancreatic β-cells and cardiac myocytes.[8][9]

  • Calcium (Ca2+) Channel Blockade: Cibenzoline also has a weak inhibitory effect on L-type calcium channels, contributing a mild Class IV antiarrhythmic action.[2][5][6] This effect is significantly less potent than its action on sodium channels.[6]

Data Presentation: Quantitative Effects of Cibenzoline on Ion Channels

The following table summarizes the key quantitative parameters of cibenzoline's effects on various ion channels, derived from electrophysiological studies.

Ion Channel TargetCell Type / PreparationParameterValueReference
Voltage-Gated Na+ Channel Guinea-Pig Ventricular MyocytesTime Constant for Recovery (τR)26.2 s[4]
Guinea-Pig Ventricular MyocytesInactivation Curve Shift (at 10 µM)-7.1 mV (hyperpolarizing)[4]
ATP-Sensitive K+ (KATP) Channel Rat Pancreatic β-cellsIC501.5 µM[8]
Reconstituted Kir6.2ΔC26 + SUR1IC5030.9 ± 9.4 µM[9]
Reconstituted Kir6.2ΔC26 (no SUR1)IC5022.2 ± 6.1 µM[9]
L-type Ca2+ Channel Guinea-Pig Ventricular MyocytesIC5030 µM[6]

Visualizations: Mechanisms and Workflows

cluster_membrane Cell Membrane Na_channel Na+ Channel (Open/Inactivated) Na_effect Strong Inhibition (Use-Dependent Block) ↓ Conduction Velocity Na_channel->Na_effect K_channel KATP Channel (Kir6.2) K_effect Inhibition ↓ K+ Efflux K_channel->K_effect Ca_channel Ca2+ Channel (L-type) Ca_effect Weak Inhibition ↓ Ca2+ Influx Ca_channel->Ca_effect Cibenzoline Cibenzoline Succinate Cibenzoline->Na_channel Primary Target Cibenzoline->K_channel Secondary Cibenzoline->Ca_channel Tertiary

Mechanism of action of Cibenzoline on major ion channels.

cluster_states Na+ Channel States arrow Resting Resting (Closed) Open Open (Activated) Resting->Open Depolarization Inactivated Inactivated (Closed) Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization (Recovery) Cibenzoline Cibenzoline Cibenzoline->Resting Low Affinity (Slow Block) Cibenzoline->Open High Affinity (Fast Block) Cibenzoline->Inactivated High Affinity (Fast Block)

State-dependent binding of Cibenzoline to Na+ channels.

Experimental Protocols

The primary technique for studying ion channel kinetics is patch-clamp electrophysiology. The following is a generalized whole-cell voltage-clamp protocol for assessing the use-dependent block of Na+ channels by cibenzoline in a mammalian cell line expressing the channel of interest (e.g., HEK-293 cells).

Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology

1. Materials and Reagents:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-Glucose. Adjust pH to 7.4 with NaOH. Osmolality ~330 mOsm.[11]

  • Internal (Pipette) Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Osmolality ~320 mOsm.[11] (Note: Cesium is used to block outward K+ currents).

  • This compound Stock Solution: Prepare a 10 mM stock in deionized water and store at -20°C. Dilute to final desired concentrations (e.g., 1 µM, 3 µM, 10 µM, 30 µM) in the external solution on the day of the experiment.

  • Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, borosilicate glass capillaries for pipettes.

2. Cell Preparation:

  • Culture cells on glass coverslips to ~60-80% confluency.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

3. Recording Procedure:

  • Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a target cell with the pipette while applying positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode. Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all Na+ channels are in the resting state.

4. Voltage Protocol for Use-Dependency:

  • Baseline Recording: From a holding potential of -100 mV, apply a short (e.g., 20 ms) depolarizing pulse to -10 mV to elicit the peak inward Na+ current. Record this baseline current (I_control).

  • Tonic Block: After establishing a stable baseline, switch the perfusion to an external solution containing cibenzoline. Apply test pulses at a very low frequency (e.g., 0.1 Hz) until the current reduction reaches a steady state. The remaining current reflects the tonic block.

  • Use-Dependent Block: Increase the frequency of the depolarizing pulses to 1 Hz, 5 Hz, or 10 Hz. Apply a train of pulses (e.g., 20 pulses).

  • Data Acquisition: Record the peak inward current for each pulse in the train. The current will progressively decrease with each pulse, demonstrating use-dependent block.

  • Washout: Switch the perfusion back to the control external solution and monitor the recovery of the current.

5. Data Analysis:

  • Tonic Block Calculation: (1 - I_tonic / I_control) * 100%.

  • Use-Dependent Block Calculation: For each pulse (n) in the train, calculate the fractional block relative to the first pulse in the train: (1 - I_pulse(n) / I_pulse(1)) * 100%.

  • Recovery from Block: To measure the time constant of recovery (τR), use a two-pulse protocol. Apply a conditioning pulse train to induce block, followed by a variable recovery interval at the holding potential (-100 mV), and then a final test pulse. Plot the fractional recovery of the current against the recovery interval duration and fit the data with a single exponential function.

start Start: Cell in Whole-Cell Configuration hold Hold Cell at -100 mV start->hold perfuse_control Perfuse with Control Solution hold->perfuse_control baseline Apply Low-Frequency Pulses (0.1 Hz) Record Baseline Current perfuse_control->baseline perfuse_cib Perfuse with Cibenzoline Solution baseline->perfuse_cib tonic_block Continue Low-Frequency Pulses Measure Tonic Block perfuse_cib->tonic_block use_dep Apply High-Frequency Pulse Train (e.g., 5 Hz) Record Current Decay tonic_block->use_dep Assess Use-Dependency washout Perfuse with Control Solution (Washout) use_dep->washout recovery Monitor Current Recovery washout->recovery end End Experiment recovery->end

Experimental workflow for assessing use-dependent block.

References

Troubleshooting & Optimization

Cibenzoline succinate solubility and stability in physiological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility and stability of cibenzoline succinate in physiological buffers for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is reported to have a water solubility of ≥5 mg/mL.[1] However, its solubility can be influenced by the pH and composition of the buffer. As an amine-containing compound, its solubility is generally higher in acidic to neutral pH ranges where it is protonated. In basic conditions, the free base form is less soluble. For experimental purposes, it is recommended to determine the solubility in your specific buffer system.

Q2: I am observing precipitation of my this compound solution in a physiological buffer. What could be the cause?

A2: Precipitation can occur due to several factors:

  • pH Shift: If the pH of your buffer is not maintained, especially if it drifts towards alkaline conditions, the less soluble free base of cibenzoline may precipitate.

  • Buffer Capacity: The buffer capacity might be insufficient to handle the addition of the drug solution, leading to a pH change.

  • Supersaturation: The initial concentration of your stock solution might be too high, leading to a supersaturated solution that precipitates over time.

  • Temperature Effects: Changes in temperature can affect solubility. Ensure your solution is maintained at the intended experimental temperature.

  • Common Ion Effect: The presence of other ions in your buffer could potentially reduce the solubility of the succinate salt.

Q3: How stable is this compound in physiological buffers?

A3: The stability of this compound is pH-dependent. It is known to undergo hydrolysis, particularly under basic conditions, a reaction catalyzed by hydroxide ions.[2] Therefore, storing solutions at neutral or slightly acidic pH is recommended to minimize degradation. For long-term storage, frozen aliquots of stock solutions are advisable.

Q4: I suspect my this compound solution has degraded. How can I confirm this?

A4: Degradation can be confirmed by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4] This method should be able to separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants would indicate degradation.

Troubleshooting Guides

Solubility Issues
Problem Possible Cause Troubleshooting Steps
Cloudiness or precipitation upon dissolving in buffer pH of the buffer is too high (alkaline).Verify the pH of the buffer. If necessary, adjust to a more acidic or neutral pH.
Buffer capacity is exceeded.Prepare a buffer with a higher concentration or choose a buffer with a pKa closer to the desired pH.
The concentration is above the solubility limit.Prepare a more dilute solution. Perform a solubility assessment to determine the maximum solubility in your specific buffer.
Precipitation after a period of storage The solution is supersaturated.Filter the solution through a 0.22 µm filter before use to remove any undissolved particles.
Temperature fluctuations.Store the solution at a constant and appropriate temperature. Avoid repeated freeze-thaw cycles.
Stability Issues
Problem Possible Cause Troubleshooting Steps
Loss of compound activity or inconsistent results Degradation of this compound in the solution.Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
pH of the buffer is promoting hydrolysis.Use a buffer with a pH in the neutral to slightly acidic range (e.g., pH 6-7.4). Monitor the pH of the solution over time.
Exposure to light or elevated temperatures.Protect solutions from light by using amber vials or wrapping containers in foil. Store at recommended temperatures.

Quantitative Data Summary

Note: Specific quantitative data for the solubility and stability of this compound in various physiological buffers is limited in publicly available literature. The following tables are provided as illustrative examples based on the expected behavior of similar compounds. Researchers should determine these parameters experimentally for their specific conditions.

Table 1: Illustrative Solubility of this compound in Physiological Buffers

Buffer (Concentration)pHTemperature (°C)Solubility (mg/mL) - Hypothetical
Phosphate-Buffered Saline (1X)7.425~ 5 - 10
Phosphate-Buffered Saline (1X)7.437~ 7 - 12
Tris-Buffered Saline (50 mM)7.425~ 5 - 10
Citrate Buffer (50 mM)5.025> 15
Carbonate-Bicarbonate Buffer (50 mM)9.025< 2

Table 2: Illustrative Stability of this compound (1 mg/mL) in Physiological Buffers at 37°C

Buffer (Concentration)pHTime (hours)% Remaining - Hypothetical
Phosphate-Buffered Saline (1X)7.40100
2498
4895
Carbonate-Bicarbonate Buffer (50 mM)9.00100
2485
4870

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol is based on the shake-flask method, a common technique for determining the equilibrium solubility of a compound.[5]

  • Preparation of Buffers: Prepare the desired physiological buffers (e.g., PBS pH 7.4) and adjust the pH accurately.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed container (e.g., glass vial).

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation: Allow the samples to stand to let undissolved particles settle. Withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solids.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Physiological Buffers B Add Excess this compound A->B C Agitate at Constant Temperature (24-48 hours) B->C D Filter Supernatant (0.22 µm) C->D E Quantify by HPLC-UV D->E

Workflow for Equilibrium Solubility Determination.
Protocol 2: Stability Study in Aqueous Buffers

This protocol outlines a typical stability study to assess the degradation of this compound over time.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Spike a known volume of the stock solution into each physiological buffer to achieve the desired final concentration.

  • Incubation: Aliquot the solutions into separate vials for each time point and store them under controlled temperature and light conditions.

  • Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

  • Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration or percentage of remaining this compound against time to determine the degradation kinetics.

G A Prepare this compound Solution in Buffer B Aliquot for Each Time Point A->B C Incubate at Desired Temperature B->C D Withdraw Samples at 0, 2, 4, 8, 24, 48h C->D E Analyze by Stability-Indicating HPLC D->E F Plot % Remaining vs. Time E->F

Workflow for Aqueous Stability Study.
Protocol 3: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[6][7]

  • Forced Degradation: Subject this compound solutions to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[2][8][9]

  • Column and Mobile Phase Screening:

    • Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Use a UV detector at a wavelength where this compound has significant absorbance (e.g., ~220-230 nm).

  • Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve good resolution between the parent drug and all degradation peaks.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[4][5]

G cluster_degradation Generate Degradants cluster_development Method Development cluster_validation Validation A Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) B Screen Column & Mobile Phase A->B C Optimize Chromatographic Conditions B->C D Validate according to ICH Guidelines (Specificity, Linearity, Accuracy, Precision) C->D

Logical Flow for Stability-Indicating HPLC Method Development.

References

Potential experimental artifacts of cibenzoline succinate in electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using cibenzoline succinate in electrophysiological studies. This guide provides answers to frequently asked questions and troubleshooting advice for potential experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in electrophysiology?

A1: this compound is classified as a Class I antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels (Na_v) in cardiac cells.[1][2] This inhibition of the rapid sodium influx reduces the rate of depolarization (Phase 0 of the action potential), thereby decreasing cell excitability and conduction velocity.[1]

Q2: Beyond sodium channels, what are the known off-target effects of cibenzoline?

A2: Cibenzoline is known to interact with several other ion channels, which can be a significant source of experimental artifacts. These include:

  • Potassium Channels: It blocks multiple types of potassium channels, including the hERG channel (I_Kr), ATP-sensitive potassium channels (K_ATP), and muscarinic-activated potassium channels.[1][3][4][5] This can prolong the action potential duration and effective refractory period.[1]

  • Calcium Channels: Cibenzoline has a weak inhibitory effect on L-type calcium channels (Ca_v).[6][7][8]

  • Na+/Ca2+ Exchanger (NCX): At higher, supra-therapeutic concentrations, it can inhibit the sodium-calcium exchanger current (I_NCX).[9][10]

Q3: Is the effect of cibenzoline dependent on the stimulation frequency?

A3: Yes, the blockade of sodium channels by cibenzoline is use-dependent.[11] This means that the degree of block increases with higher stimulation frequencies. This is a critical artifact to consider, as tonic application of the drug without stimulation may underestimate its blocking effect compared to when the channels are being actively opened and closed.[11]

Q4: How does pH affect cibenzoline's activity in experiments?

A4: The activity of cibenzoline can be pH-dependent. For instance, its blockade of ATP-sensitive K+ channels is more potent at a higher extracellular pH (alkalinization).[12] This is because the uncharged form of the molecule permeates the cell membrane more readily to access its binding site from the cytosolic side.[12] Conversely, its inhibition of the Na+/Ca2+ exchanger is less effective at a more acidic extracellular pH (pH 6.5).[9] Researchers should ensure strict pH control in their perfusates.

Data Summary: Off-Target Effects of Cibenzoline

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of cibenzoline on various ion channels. These values are critical for designing experiments and interpreting results, as effects may appear at different concentration ranges.

Target Ion Channel/TransporterReported IC50 / EC50Cell Type / SystemReference(s)
Potassium Channels
hERG (I_Kr)3.7 µMHEK293 Cells[3]
ATP-Sensitive K+ Channel (K_ATP)1.5 µMRat Pancreatic β-cells[4]
Muscarinic K+ Channel (I_K,ACh)8.0 µM (EC50)Guinea Pig Atrial Myocytes[5]
Calcium Channels
L-type Ca2+ Channel (I_Ca,L)30 µMGuinea Pig Ventricular Myocytes[6][8]
Sodium Channels
Late Na+ Current (I_Na,L)18 µMNeuro-2a Cells[13]
Transient Na+ Current (I_Na,T)56 µMNeuro-2a Cells[13]
Other
Na+/Ca2+ Exchanger (outward I_NCX)77 µMGuinea Pig Ventricular Myocytes[9][10]
Na+/Ca2+ Exchanger (inward I_NCX)84 µMGuinea Pig Ventricular Myocytes[9][10]

Troubleshooting Guide

This section addresses specific issues that may arise during electrophysiology experiments with cibenzoline.

Problem: I see a larger-than-expected change in action potential duration (APD) or resting membrane potential.

  • Possible Cause 1: K+ Channel Blockade. Cibenzoline's primary effect is on Na+ channels, but its potent blockade of potassium channels (e.g., hERG, K_ATP) can significantly prolong APD.[1][3] Inhibition of K_ATP channels can also lead to membrane depolarization.[4]

  • Troubleshooting Steps:

    • Verify Concentration: Ensure your working concentration is appropriate for selectively targeting Na+ channels if desired. Refer to the IC50 table above.

    • Isolate Currents: In voltage-clamp mode, use specific voltage protocols and ion channel blockers to isolate the contribution of K+ currents (like I_Kr) and assess how they are affected by cibenzoline in your system.

    • Control pH: Be aware that extracellular pH can alter the potency of cibenzoline on certain channels.[12] Ensure your external solutions are buffered and stable.

Problem: The degree of channel block seems to increase over the course of my experiment, even at a constant concentration.

  • Possible Cause: Use-Dependent Block. The blocking effect of cibenzoline on Na+ channels is frequency-dependent.[11] If you are applying repetitive stimuli (e.g., a train of action potentials or voltage steps), the block will accumulate as more channels enter the open and inactivated states to which the drug binds preferentially.

  • Troubleshooting Steps:

    • Standardize Protocols: Apply the drug only after obtaining a stable baseline recording with a consistent stimulation frequency.

    • Test for Use-Dependency: Design a protocol to explicitly test for this property (see "Key Experimental Protocols" below). This involves comparing the block at low vs. high stimulation frequencies.

    • Allow for Recovery: The recovery from use-dependent block for cibenzoline can be slow (time constant >20 seconds).[11] Ensure sufficient time between stimulus trains for the channels to recover if you wish to measure resting-state block.

Problem: My results are inconsistent or show poor washout.

  • Possible Cause 1: Cytosolic Action. Some of cibenzoline's effects, such as the block of K_ATP channels, occur after the uncharged molecule permeates the cell membrane and acts from the inside.[12] This can lead to slow onset and washout kinetics.

  • Possible Cause 2: Lipophilicity. As a lipophilic compound, cibenzoline may accumulate in the lipid bilayer or partition into the perfusion system tubing, leading to slow and incomplete washout.

  • Troubleshooting Steps:

    • Prolong Washout Period: Extend the washout time significantly (e.g., >15-20 minutes) while monitoring for recovery.

    • Check Perfusion System: Ensure the materials in your perfusion system are not prone to adsorbing lipophilic compounds.

    • Use Internal Application: For inside-out patch configurations, direct application to the cytosolic face can confirm an internal site of action and bypass membrane permeation delays.[4]

Key Experimental Protocols

Protocol 1: Assessing Use-Dependent Block of Sodium Currents

This voltage-clamp protocol is designed to quantify the frequency-dependent properties of cibenzoline.

  • Cell Type: Use a cell line expressing the Na+ channel of interest (e.g., HEK293-Na_v1.5) or isolated primary cells like ventricular myocytes.

  • Solutions: Use standard external and internal solutions for recording Na+ currents. Minimize K+ and Ca2+ currents with blockers (e.g., Cs+ in the internal solution, Cd2+ in the external solution) to isolate I_Na.

  • Procedure: a. Obtain a stable whole-cell recording. Hold the cell at a negative potential where Na+ channels are fully available (e.g., -120 mV). b. Baseline (Low Frequency): Apply depolarizing pulses (e.g., to -10 mV for 20-40 ms) at a low frequency (e.g., 0.1 Hz) to elicit I_Na. Record a stable baseline peak current. c. Drug Application: Perfuse the cell with the desired concentration of this compound and wait for the tonic block to equilibrate at the low stimulation frequency. d. High-Frequency Train: Increase the stimulation frequency to a high rate (e.g., 2-5 Hz) for a train of 20-30 pulses. e. Analysis: Measure the peak current of each pulse in the train. The progressive decrease in current amplitude during the high-frequency train, normalized to the first pulse, demonstrates use-dependent block.

Visualizations

Mechanism of Action & Off-Target Profile

cluster_membrane Cell Membrane Nav Na+ Channel (Primary Target) Kv K+ Channels (hERG, KATP) Cav Ca2+ Channel (Weak Target) NCX Na+/Ca2+ Exchanger Cibenzoline Cibenzoline Succinate Cibenzoline->Nav Strong Block Cibenzoline->Kv Block Cibenzoline->Cav Weak Block Cibenzoline->NCX Weak Block

Caption: Primary and off-target ion channel effects of cibenzoline.

Troubleshooting Workflow for Unexpected Results

Start Unexpected Result Observed (e.g., ΔAPD, ΔRMP) Q_Freq Is experiment frequency-dependent? Start->Q_Freq A_UseDep Artifact: Use-Dependent Block. Standardize stimulus frequency. Q_Freq->A_UseDep Yes A_Tonic Consider tonic block or other off-target effects. Q_Freq->A_Tonic No Q_Washout Does the effect wash out completely? A_UseDep->Q_Washout A_Tonic->Q_Washout A_WashoutOK Effect is likely reversible. Proceed with analysis. Q_Washout->A_WashoutOK Yes A_WashoutBad Artifact: Poor Washout. Possible lipophilic binding or internal site of action. Q_Washout->A_WashoutBad No Q_Conc Is effect consistent with known IC50 values? A_WashoutOK->Q_Conc A_WashoutBad->Q_Conc A_ConcYes Result is likely due to expected off-target effect (e.g., K+ channel block). Q_Conc->A_ConcYes Yes A_ConcNo Artifact: Unknown effect or experimental error. Verify solutions & setup. Q_Conc->A_ConcNo No

Caption: Logic diagram for troubleshooting cibenzoline artifacts.

Experimental Workflow for Use-Dependency Test

cluster_protocol Use-Dependency Protocol Start 1. Obtain Stable Whole-Cell Recording Baseline 2. Apply Low-Freq Stimuli (0.1 Hz) & Record Baseline Start->Baseline Drug 3. Perfuse Cibenzoline & Equilibrate at 0.1 Hz Baseline->Drug Train 4. Apply High-Freq Train (e.g., 2 Hz) Drug->Train Analysis 5. Analyze Progressive Decrease in Peak Current Train->Analysis

Caption: Protocol to test for use-dependent channel blockade.

References

Technical Support Center: Overcoming Limitations of Cibenzoline Succinate in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cibenzoline succinate in long-term experimental settings.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during long-term studies involving this compound.

Question: We are observing a higher-than-expected incidence of cardiac arrhythmias in our animal models during a long-term this compound study. How can we troubleshoot this?

Answer:

An increased incidence of arrhythmias, or proarrhythmic effects, can be a significant concern with antiarrhythmic drugs like cibenzoline. Here’s a systematic approach to troubleshoot this issue:

  • Verify Dosing and Plasma Concentrations:

    • Ensure accurate dose calculations and administration.

    • Measure plasma concentrations of cibenzoline to confirm they are within the intended therapeutic range. In canine models, for instance, effective plasma concentrations for suppressing ventricular arrhythmias range from 0.6 to 3.5 µg/mL, depending on the arrhythmia induction method.[1]

    • Be aware that elderly subjects or those with renal impairment show altered pharmacokinetics, which can lead to toxicity even at standard doses.[2][3]

  • Assess Cardiac Function:

    • Conduct regular electrocardiogram (ECG) monitoring to characterize the type of arrhythmia. Cibenzoline is known to prolong PR, QRS, and QTc intervals.[4]

    • Perform electrophysiology (EP) studies to measure changes in cardiac conduction intervals (e.g., HV interval) and refractory periods.[4][5][6]

  • Evaluate Animal Model Suitability:

    • The choice of animal model is critical. While murine models are common, rabbits, dogs, pigs, or goats may better recapitulate human cardiac electrophysiology.[7][8]

    • Consider the specific arrhythmia model being used (e.g., coronary ligation, digitalis-induced) as the effective concentration of cibenzoline can vary.[1]

  • Review Potential Drug Interactions:

    • Cibenzoline is metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[3] Concomitant administration of inhibitors or inducers of these enzymes can alter cibenzoline plasma levels.

Question: Our in vitro experiments using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) show significant cytotoxicity with long-term cibenzoline exposure. How can we mitigate this?

Answer:

Cytotoxicity in hiPSC-CMs can be a complex issue. Consider the following:

  • Concentration-Response Analysis:

    • Perform a detailed concentration-response study to determine the threshold for cytotoxicity.

    • Compare the cytotoxic concentrations to the clinically relevant therapeutic range (200–800 ng/mL) to assess the therapeutic index in your model.[2]

  • Culture Conditions:

    • Ensure optimal culture conditions for your hiPSC-CMs, as stressed cells may be more susceptible to drug-induced toxicity.

    • Consider using 3D cardiac tissue models, which may better mimic the in vivo environment and provide more predictive results for cardiotoxicity.[9][10]

  • Assess Specific Toxicity Mechanisms:

    • Utilize assays to investigate mechanisms of cell death, such as apoptosis, mitochondrial damage, and oxidative stress.

Question: We are planning a long-term preclinical study. What are the recommended durations for toxicity studies?

Answer:

The duration of repeated dose toxicity studies depends on the intended duration of the clinical trials. For long-term clinical trials, a 6-month study in rodents and a chronic study in non-rodents are generally recommended.[11]

Quantitative Data Summary

Table 1: Electrophysiological Effects of this compound

ParameterBaseline (mean ± SD)After Cibenzoline (mean ± SD)p-valueReference
PR Interval (ms)179 ± 29201 ± 36< 0.001[4]
QRS Duration (ms)107 ± 21130 ± 25< 0.001[4]
QTc Interval (ms)422 ± 25460 ± 42< 0.001[4]
HV Interval (ms)50 ± 1765 ± 20< 0.01[4]
Right Ventricular Effective Refractory Period (ms)245 ± 24266 ± 27< 0.01[4]

Table 2: Adverse Events Reported in a Long-Term Open-Label Study (Mean Follow-up 17 ± 4 months)

OutcomeNumber of Patients (N=15)
Controlled symptomatic ventricular arrhythmias without adverse effects8
No response to cibenzoline3
PVC recurrence after initial control1
Died of myocardial infarction (unrelated to arrhythmia)1
Spontaneous resolution of PVCs1
Withdrawn due to poor compliance1

PVC: Premature Ventricular Complex

Experimental Protocols

Protocol 1: In Vivo Electrophysiology Study in a Canine Model

Objective: To assess the long-term effects of this compound on cardiac electrophysiology.

Methodology:

  • Animal Model: Use adult mongrel dogs of either sex.

  • Arrhythmia Induction (if applicable): Create a model of ventricular arrhythmia, for example, through two-stage coronary ligation.[1]

  • Drug Administration: Administer this compound intravenously or orally at predetermined doses. For intravenous administration, a dose of 2-8 mg/kg can be used.[1]

  • Electrophysiology Study:

    • Under anesthesia, introduce electrode catheters into the heart via peripheral veins.

    • Record intracardiac electrograms.

    • Perform programmed electrical stimulation to measure sinus node function, atrioventricular (AV) nodal and His-Purkinje system conduction, and atrial and ventricular refractory periods.[12]

    • Measure baseline parameters before drug administration and at specified time points during long-term treatment.

  • Data Analysis: Analyze changes in PR interval, QRS duration, QTc interval, HV interval, and effective refractory periods.

Protocol 2: In Vitro Cardiotoxicity Assessment using hiPSC-CMs

Objective: To evaluate the potential for this compound-induced cardiotoxicity in a human-relevant in vitro model.

Methodology:

  • Cell Culture: Culture hiPSC-CMs according to standard protocols. For enhanced physiological relevance, consider creating 3D cardiac tissues.[9][10]

  • Drug Exposure: Expose the hiPSC-CMs to a range of this compound concentrations for an extended period (e.g., several days to weeks), with appropriate vehicle controls.

  • Cardiotoxicity Assays:

    • Electrophysiology: Use microelectrode arrays (MEAs) to measure field potential duration (FPD), spike amplitude, and the incidence of arrhythmic events.

    • Cytotoxicity: Perform assays to quantify cell death (e.g., LDH release), apoptosis (e.g., caspase activity), mitochondrial dysfunction (e.g., JC-1 staining), and oxidative stress.

  • Data Analysis: Determine the concentration-response relationships for each endpoint and identify the lowest observed adverse effect level (LOAEL).

Visualizations

signaling_pathway cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Na_channel Voltage-gated Sodium Channel (Nav1.5) Depolarization Decreased Rate of Phase 0 Depolarization Na_channel->Depolarization K_channel Potassium Channels (e.g., hERG) Repolarization Prolonged Repolarization K_channel->Repolarization Cibenzoline This compound Cibenzoline->Na_channel Blocks Cibenzoline->K_channel Blocks AP_Duration Increased Action Potential Duration Repolarization->AP_Duration

Caption: Mechanism of action of this compound on cardiomyocyte ion channels.

experimental_workflow start Start Long-Term Study animal_model Select Appropriate Animal Model (e.g., canine, rabbit) start->animal_model baseline Establish Baseline Parameters (ECG, Echo, EP Study) animal_model->baseline dosing Chronic Dosing with This compound baseline->dosing monitoring Regular Monitoring: - Clinical signs - ECG - Plasma drug levels dosing->monitoring interim Interim Assessments (e.g., monthly EP study) monitoring->interim terminal Terminal Procedures: - Final EP study - Histopathology of cardiac tissue monitoring->terminal interim->monitoring Continue Dosing data_analysis Data Analysis and Interpretation terminal->data_analysis end End of Study data_analysis->end

Caption: General experimental workflow for a long-term in vivo study of this compound.

troubleshooting_guide start Unexpected Adverse Event (e.g., increased arrhythmias) check_dose Verify Dosing and Plasma Concentrations start->check_dose dose_correct Dose Correct? check_dose->dose_correct adjust_dose Adjust Dose and Re-evaluate dose_correct->adjust_dose No assess_model Assess Animal Model Suitability dose_correct->assess_model Yes adjust_dose->check_dose model_appropriate Model Appropriate? assess_model->model_appropriate consider_alt_model Consider Alternative Model model_appropriate->consider_alt_model No check_interactions Review for Potential Drug Interactions model_appropriate->check_interactions Yes consider_alt_model->start interaction_present Interaction Identified? check_interactions->interaction_present modify_protocol Modify Protocol to Avoid Interaction interaction_present->modify_protocol Yes consult_expert Consult with Veterinary Cardiologist/ Electrophysiologist interaction_present->consult_expert No modify_protocol->start

Caption: Troubleshooting guide for unexpected adverse events in long-term cibenzoline studies.

References

Identifying and mitigating off-target effects of cibenzoline in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating the off-target effects of cibenzoline in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of cibenzoline?

A1: Cibenzoline is a Class Ia antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This action reduces the maximum rate of depolarization of the action potential (Vmax), prolongs the effective refractory period, and thereby suppresses cardiac arrhythmias.[1][2]

Q2: What are the major known off-target effects of cibenzoline that I should be aware of in my research?

A2: Cibenzoline has several well-documented off-target effects that can influence experimental outcomes:

  • K-ATP Channel Inhibition: Cibenzoline blocks ATP-sensitive potassium (K-ATP) channels, particularly in pancreatic beta-cells, which can lead to increased insulin secretion and subsequent hypoglycemia.[3] This is a critical consideration in metabolic studies.

  • Anticholinergic Activity: It exhibits activity at muscarinic acetylcholine receptors, which can lead to anticholinergic effects.[1][4] This is relevant in neurological and cardiovascular preparations where cholinergic signaling is important.

  • Gastric H+,K+-ATPase Inhibition: Cibenzoline can inhibit the proton pump in the stomach, which may alter pH in specific cellular compartments or tissues.[5]

  • Calcium and Potassium Channel Blockade: Besides sodium channels, cibenzoline also shows some activity against L-type calcium channels and various potassium channels (including IKr and IKs), which can contribute to its cardiac effects and potentially confound studies on these specific channels.[1][6]

Q3: My cells are showing signs of metabolic stress and altered glucose uptake after treatment with cibenzoline, even though I am not studying cardiac electrophysiology. What could be the cause?

A3: This is likely due to cibenzoline's off-target inhibition of K-ATP channels.[3] This can lead to membrane depolarization and a cascade of downstream effects, including altered ion homeostasis and metabolic signaling. In pancreatic beta-cells, this effect stimulates insulin secretion, which could explain altered glucose uptake in co-culture systems or in vivo models.[7]

Q4: I am observing unexpected changes in cell signaling pathways that are not directly related to sodium channel function. How can I determine if this is an off-target effect of cibenzoline?

A4: To investigate potential off-target effects, you can employ a combination of strategies:

  • Use of a structurally unrelated sodium channel blocker: Compare the effects of cibenzoline with another selective Nav1.5 blocker that does not share cibenzoline's off-target profile. If the unexpected effect persists only with cibenzoline, it is likely an off-target effect.

  • Dose-response analysis: Characterize the concentration at which the unexpected effect occurs and compare it to the known IC50 values for cibenzoline's off-targets (see Quantitative Data Summary).

  • Specific antagonists for suspected off-targets: If you suspect, for example, muscarinic receptor involvement, pre-treat your system with a specific muscarinic antagonist (e.g., atropine) before adding cibenzoline to see if the unexpected effect is blocked.

Troubleshooting Guide

Observed Problem Potential Off-Target Cause Troubleshooting Steps
Unexpected hypoglycemia or altered cellular metabolism in vitro or in vivo. Inhibition of pancreatic K-ATP channels, leading to increased insulin secretion.[3][7]1. Monitor glucose levels in your cell culture medium or animal models closely. 2. To confirm the role of K-ATP channels, try to rescue the phenotype by co-administering a K-ATP channel opener (e.g., diazoxide). 3. Use a lower concentration of cibenzoline if possible, while still achieving the desired on-target effect.
Changes in heart rate or other chronotropic effects in cardiac preparations not fully explained by sodium channel blockade. Anticholinergic effects due to muscarinic receptor antagonism.[1][4]1. Perform a dose-response curve for the chronotropic effects and compare it to the known Ki of cibenzoline for muscarinic receptors. 2. Co-administer a muscarinic agonist (e.g., carbachol) to see if it can reverse the effects of cibenzoline.
Alterations in intracellular pH or unexpected effects in gastrointestinal cell lines. Inhibition of gastric H+,K+-ATPase.[5]1. Measure intracellular or intra-organellar pH using fluorescent probes. 2. Compare the effects of cibenzoline with a known H+,K+-ATPase inhibitor (e.g., omeprazole).
Confounding results in electrophysiological studies of potassium or calcium channels. Direct blockade of various potassium (IKr, IKs) and L-type calcium channels.[1][6]1. Carefully dissect the contribution of each channel by using specific voltage protocols and ion channel blockers. 2. Refer to the IC50 values in the Quantitative Data Summary to assess the likelihood of off-target channel blockade at your experimental concentration. 3. If possible, use a more selective sodium channel blocker as a control.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) and binding affinities (Ki) of cibenzoline for its primary target and key off-targets.

TargetActionIC50 / KiExperimental System
Voltage-gated Sodium Channels (Nav1.5) Inhibition (Primary Target) ~1-10 µM Cardiac myocytes
ATP-sensitive Potassium (K-ATP) ChannelsInhibitionIC50: 22.2 µM (Kir6.2 subunit)Ventricular myocytes[3]
Rapidly activating delayed rectifier K+ current (IKr)InhibitionIC50: 8.8 µMRat sino-atrial nodal cells[3]
Slowly activating delayed rectifier K+ current (IKs)InhibitionIC50: 12.3 µMRat sino-atrial nodal cells[3]
L-type Calcium ChannelsInhibitionIC50: 14 µMGuinea pig ventricular myocytes[3]
Muscarinic Acetylcholine Receptors (Heart)AntagonismKi: 15.8 µMRat heart membranes[8]
Muscarinic Acetylcholine Receptors (Cerebral Cortex)AntagonismKi: 31.6 µMRat cerebral cortex membranes[8]
Gastric H+,K+-ATPaseInhibitionIC50: 201 µMHog gastric vesicles[5]

Detailed Experimental Protocols

Whole-Cell Patch Clamp to Assess Off-Target Ion Channel Effects

Objective: To measure the inhibitory effect of cibenzoline on specific ion channels (e.g., K-ATP, IKr, IKs, L-type Ca2+ channels).

Methodology:

  • Cell Preparation: Isolate cardiomyocytes or use a stable cell line expressing the channel of interest.

  • Pipette Solution: Prepare an internal pipette solution appropriate for the ion channel being studied. For example, for K+ channels, the solution should contain a high concentration of potassium.

  • External Solution: Use an external solution that allows for the isolation of the current of interest. This may involve using blockers for other channels.

  • Giga-seal Formation: Achieve a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell interior.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit the current of interest.

  • Baseline Recording: Record the baseline current in the absence of cibenzoline.

  • Cibenzoline Application: Perfuse the cell with a known concentration of cibenzoline and record the current.

  • Data Analysis: Measure the reduction in current amplitude to determine the percentage of inhibition. Construct a dose-response curve to calculate the IC50 value.

Competitive Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of cibenzoline for muscarinic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express muscarinic receptors (e.g., rat heart or cerebral cortex).

  • Radioligand: Use a radiolabeled muscarinic antagonist with high affinity, such as [3H]-N-methylscopolamine ([3H]-NMS).

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled cibenzoline.

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the cibenzoline concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

H+,K+-ATPase Activity Assay

Objective: To measure the inhibitory effect of cibenzoline on gastric H+,K+-ATPase activity.

Methodology:

  • Vesicle Preparation: Isolate H+,K+-ATPase-enriched microsomal vesicles from hog or rabbit gastric mucosa.

  • Assay Buffer: Prepare an assay buffer containing MgCl2, KCl, and ATP.

  • Incubation: Incubate the microsomal vesicles with varying concentrations of cibenzoline.

  • Reaction Initiation: Initiate the ATPase reaction by adding ATP.

  • Inorganic Phosphate Measurement: After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Determine the H+,K+-ATPase activity by subtracting the ouabain-insensitive ATPase activity. Plot the percentage of inhibition of H+,K+-ATPase activity as a function of cibenzoline concentration to determine the IC50 value.

Signaling Pathways and Workflows

Cibenzoline Off-Target Signaling Pathways

Cibenzoline_Off_Target_Pathways cluster_cibenzoline Cibenzoline cluster_targets Off-Targets cluster_effects Downstream Effects Cibenzoline Cibenzoline KATP K-ATP Channel (Pancreatic β-cell) Cibenzoline->KATP Inhibition Muscarinic Muscarinic Receptor (Cardiomyocyte) Cibenzoline->Muscarinic Antagonism HK_ATPase H+,K+-ATPase (Gastric Parietal Cell) Cibenzoline->HK_ATPase Inhibition Insulin_Secretion ↑ Insulin Secretion KATP->Insulin_Secretion cAMP ↓ cAMP Muscarinic->cAMP Gastric_Acid ↓ Gastric Acid Secretion HK_ATPase->Gastric_Acid Hypoglycemia Hypoglycemia Insulin_Secretion->Hypoglycemia HR ↑ Heart Rate cAMP->HR

Caption: Overview of major cibenzoline off-target signaling pathways.

Experimental Workflow for Differentiating On- and Off-Target Effects

Experimental_Workflow Start Observe Unexpected Phenotype with Cibenzoline Control_Experiment Control Experiment: Use Structurally Unrelated On-Target Modulator Start->Control_Experiment Phenotype_Persists Phenotype Persists? Control_Experiment->Phenotype_Persists Dose_Response Perform Dose-Response Analysis for the Effect Phenotype_Persists->Dose_Response No On_Target Likely On-Target Effect Phenotype_Persists->On_Target Yes Compare_IC50 Compare IC50 to Known Off-Target Affinities Dose_Response->Compare_IC50 Specific_Antagonist Use Specific Antagonist for Suspected Off-Target Compare_IC50->Specific_Antagonist Match Compare_IC50->On_Target No Match Effect_Blocked Effect Blocked? Specific_Antagonist->Effect_Blocked Effect_Blocked->On_Target No Off_Target Likely Off-Target Effect Effect_Blocked->Off_Target Yes

Caption: Logical workflow for identifying potential off-target effects.

References

Technical Support Center: Troubleshooting Cibenzoline Succinate Proarrhythmic Effects In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the proarrhythmic effects of cibenzoline succinate in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to proarrhythmia?

A1: this compound is classified as a Class I antiarrhythmic agent. Its primary mechanism of action is the blockade of cardiac sodium channels (Nav1.5), which slows the upstroke of the cardiac action potential and conduction velocity.[1] However, cibenzoline also exhibits blocking activity on other cardiac ion channels, including potassium channels (such as hERG, IKr, and IKs) and calcium channels (Cav1.2).[2][3][4] This multi-channel blockade can alter the delicate balance of ionic currents that govern the cardiac action potential, leading to prolongation of the action potential duration (APD) and creating a substrate for proarrhythmic events like early afterdepolarizations (EADs) and Torsades de Pointes (TdP).[5]

Q2: What are the expected effects of this compound on the cardiac action potential in vitro?

A2: In vitro studies have shown that cibenzoline can cause a concentration-dependent inhibition of the maximum rate of depolarization (Vmax) of the action potential, consistent with its sodium channel blocking activity.[6] It can also prolong the action potential duration.[6] The extent of these effects can vary depending on the experimental model and conditions.

Q3: What is the Comprehensive in Vitro Proarrhythmia Assay (CiPA) and how is it relevant for studying cibenzoline?

A3: The Comprehensive in Vitro Proarrhythmia Assay (CiPA) is a paradigm shift in cardiac safety testing, moving away from a sole focus on hERG block and QT prolongation towards a more mechanistic-based assessment of proarrhythmic risk.[7][8][9] CiPA integrates data from three components:

  • In vitro assessment of drug effects on multiple human cardiac ion channels.

  • In silico reconstruction of the cardiac action potential to predict proarrhythmic risk.

  • In vitro experiments using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to confirm in silico predictions.[7][8][10]

For a multi-channel blocker like cibenzoline, the CiPA approach is highly relevant as it provides a more comprehensive picture of its proarrhythmic potential by considering its effects on a panel of key cardiac ion channels.[11][12][13]

Troubleshooting Guides

Patch Clamp Electrophysiology

Issue 1: Unstable or noisy recordings when applying cibenzoline.

  • Possible Cause: Compound precipitation or poor solubility in the external solution.

  • Troubleshooting Steps:

    • Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting into the external solution.

    • Visually inspect the final solution for any precipitates.

    • Consider the use of a sonicator to aid dissolution.

    • Prepare fresh drug solutions for each experiment.

  • Possible Cause: Electrical interference from perfusion system or other equipment.

  • Troubleshooting Steps:

    • Ensure proper grounding of all equipment.

    • Check for leaks in the perfusion tubing that could cause electrical noise.

    • Isolate the patch clamp setup from sources of vibration and electromagnetic interference.

Issue 2: Inconsistent IC50 values for ion channel block.

  • Possible Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Maintain a consistent temperature, as ion channel kinetics are temperature-sensitive.

    • Ensure the pH and osmolarity of the internal and external solutions are stable throughout the experiment.[14]

    • Use a standardized voltage protocol for eliciting and measuring ionic currents.

    • Allow for sufficient equilibration time after drug application. For cibenzoline, which exhibits use-dependent block, the stimulation frequency can influence the measured potency.[6]

Issue 3: Difficulty in assessing use-dependent block of sodium channels.

  • Possible Cause: Inappropriate stimulation frequency or voltage protocol.

  • Troubleshooting Steps:

    • Apply a train of depolarizing pulses at different frequencies to elicit use-dependent effects.

    • Ensure the holding potential is appropriate to allow for recovery from inactivation between pulses.

    • Analyze the peak current of each pulse in the train to quantify the extent and kinetics of use-dependent block.

Microelectrode Array (MEA) with hiPSC-Cardiomyocytes

Issue 1: High variability in field potential duration (FPD) measurements.

  • Possible Cause: Heterogeneity in the hiPSC-CM culture.

  • Troubleshooting Steps:

    • Ensure a confluent and synchronously beating monolayer of cardiomyocytes.

    • Allow sufficient time for the cells to mature and form a stable syncytium before conducting experiments.

    • Use a consistent seeding density and culture protocol.

    • Exclude wells with irregular beating patterns from the analysis.[15]

Issue 2: Appearance of spontaneous arrhythmias in control wells.

  • Possible Cause: Suboptimal culture conditions or cellular stress.

  • Troubleshooting Steps:

    • Maintain a stable incubator environment (temperature, CO2, humidity).

    • Use pre-warmed media for media changes to avoid temperature shock.

    • Handle the MEA plates gently to avoid dislodging the cells from the electrodes.

Issue 3: Difficulty in detecting proarrhythmic events (e.g., EADs).

  • Possible Cause: Insufficient drug concentration or assay sensitivity.

  • Troubleshooting Steps:

    • Test a wide range of cibenzoline concentrations, including those that are clinically relevant and supraclinical.

    • Use analysis software capable of detecting subtle changes in the field potential waveform that may indicate proarrhythmic events.[16]

    • Consider using hiPSC-CMs with a known sensitivity to proarrhythmic drugs as a positive control.

Data Presentation

Table 1: In Vitro Inhibitory Effects of Cibenzoline on Key Cardiac Ion Channels

Ion ChannelCurrentIC50 (µM)Species/Cell LineReference
hERGIKr3.7HEK293 cells[7]
-IKs12.3Rat sino-atrial nodal cells[3]
Nav1.5INaPrimarily blocks this channel (Class I action)Frog atrial muscle, Canine ventricular muscle[2][6]
Cav1.2ICa30Guinea-pig ventricular myocytes[4][17]
KATPIK-ATP22.2-[3]

Note: A specific IC50 for Nav1.5 was not found in the searched literature, but its primary action is established as a sodium channel blocker.

Experimental Protocols

Manual Patch Clamp Protocol for Assessing Ion Channel Blockade

This protocol provides a general framework. Specific voltage clamp protocols will vary depending on the ion channel being studied.

  • Cell Preparation:

    • Culture cells expressing the human recombinant ion channel of interest (e.g., HEK293 cells stably expressing hERG).

    • Plate cells on glass coverslips 24-48 hours before the experiment.

  • Solution Preparation:

    • Prepare appropriate external and internal solutions for the specific ion channel. Ensure solutions are filtered and pH and osmolarity are correct.[14]

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO) and make serial dilutions in the external solution.

  • Recording Setup:

    • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution at a constant rate.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Position the pipette near a target cell and apply positive pressure.

  • Seal Formation and Whole-Cell Configuration:

    • Approach the cell and release the positive pressure to form a gigaohm seal (resistance > 1 GΩ).

    • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Apply the appropriate voltage clamp protocol to elicit the ionic current of interest.

    • Record baseline currents in the absence of the drug.

    • Apply different concentrations of this compound via the perfusion system, allowing for equilibration at each concentration.

    • Record the current at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each drug concentration.

    • Normalize the current to the baseline to determine the percentage of inhibition.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

hiPSC-Cardiomyocyte Proarrhythmia Assessment using MEA
  • Cell Culture:

    • Thaw and plate hiPSC-cardiomyocytes on fibronectin-coated MEA plates according to the manufacturer's instructions.

    • Culture the cells for a sufficient duration (typically 7-14 days) to allow for the formation of a spontaneously and synchronously beating monolayer.

  • MEA Recording Setup:

    • Place the MEA plate in the recording system and allow the temperature to equilibrate to 37°C.

    • Record baseline field potentials from each well for a stable period (e.g., 10-20 minutes).

  • Compound Application:

    • Prepare a dilution series of this compound in the cell culture medium.

    • Add the different concentrations of the compound to the respective wells. Include a vehicle control.

  • Data Acquisition:

    • Record the field potentials continuously after compound addition for a defined period (e.g., 30-60 minutes) to observe acute effects.

  • Data Analysis:

    • Use the MEA analysis software to detect and quantify key parameters from the field potential recordings, including:

      • Field Potential Duration (FPD) and corrected FPD (FPDc).

      • Beating rate.

      • Spike amplitude.

      • Presence of proarrhythmic events such as EADs, triggered activity, and arrhythmias.[18][19][20]

    • Generate concentration-response curves for the different parameters.

    • Compare the observed effects to the known proarrhythmic risk of control compounds.

Mandatory Visualizations

Cibenzoline_Proarrhythmia_Pathway cluster_cibenzoline This compound cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects cluster_proarrhythmia Proarrhythmic Events cibenzoline Cibenzoline nav15 Nav1.5 (INa) cibenzoline->nav15 Blocks herg hERG (IKr) cibenzoline->herg Blocks iks IKs cibenzoline->iks Blocks cav12 Cav1.2 (ICa) cibenzoline->cav12 Blocks depolarization Decreased Depolarization (Vmax) nav15->depolarization apd Action Potential Duration Prolongation herg->apd iks->apd cav12->apd imbalance Ionic Current Imbalance depolarization->imbalance apd->imbalance ead Early Afterdepolarizations (EADs) imbalance->ead tdp Torsades de Pointes (TdP) ead->tdp

Caption: Signaling pathway of cibenzoline-induced proarrhythmia.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_interpretation Risk Assessment patch_clamp Manual Patch Clamp (Ion Channel Blockade) ic50 IC50 Determination patch_clamp->ic50 mea MEA with hiPSC-CMs (Proarrhythmia Assessment) fpd_analysis FPD & Arrhythmia Analysis mea->fpd_analysis cipa CiPA Framework (Mechanistic Risk Assessment) ic50->cipa fpd_analysis->cipa start Start: Troubleshooting Proarrhythmic Effects start->patch_clamp start->mea Troubleshooting_Logic cluster_check Initial Checks cluster_assay_specific Assay-Specific Troubleshooting cluster_interpretation Data Interpretation start Inconsistent/Anomalous In Vitro Data compound Compound Stability & Solubility start->compound solutions Solution Integrity (pH, Osmolarity) start->solutions equipment Equipment Functionality (Grounding, Perfusion) start->equipment patch_clamp Patch Clamp: - Seal Stability - Voltage Protocol - Use-Dependence compound->patch_clamp mea MEA: - Cell Culture Quality - Beating Regularity - Data Analysis Parameters compound->mea solutions->patch_clamp solutions->mea equipment->patch_clamp equipment->mea multi_channel Consider Multi-Channel Effects (Balanced vs. Unbalanced Block) patch_clamp->multi_channel mea->multi_channel cipa_context Interpret within CiPA Framework multi_channel->cipa_context end Reliable Proarrhythmia Risk Assessment cipa_context->end

References

Technical Support Center: Impact of pH on Cibenzoline Succinate Efficacy in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the efficacy of cibenzoline succinate in experimental models. The following information is intended to assist researchers in designing, executing, and interpreting experiments involving this Class I antiarrhythmic drug.

Frequently Asked Questions (FAQs)

Q1: How does extracellular pH affect the efficacy of this compound?

A1: The efficacy of this compound is significantly influenced by extracellular pH (pHo). Experimental evidence indicates that its inhibitory effects on certain ion channels are pH-dependent. For instance, the blockade of ATP-sensitive potassium (K-ATP) channels by cibenzoline is more potent at a more alkaline pH.[1] Conversely, its inhibitory action on the Na+/Ca2+ exchange current (INCX) is diminished in acidic conditions (pHo 6.5) compared to physiological (pHo 7.4) or alkaline (pHo 8.2) conditions.[2] This pH sensitivity is attributed to the ionization state of the cibenzoline molecule.

Q2: What is the pKa of cibenzoline and why is it important?

A2: The pKa of cibenzoline is approximately 8.3. The pKa is a critical parameter as it determines the ratio of the un-ionized (lipid-soluble) to the ionized (water-soluble) form of the drug at a given pH, according to the Henderson-Hasselbalch equation. As a weak base, cibenzoline will be more protonated (ionized) in acidic environments and less protonated (un-ionized) in alkaline environments. The un-ionized form is generally more capable of crossing cell membranes to reach its intracellular targets.[1]

Q3: My experimental results with cibenzoline are inconsistent. Could pH be a factor?

A3: Yes, variability in the pH of your experimental solutions is a likely contributor to inconsistent results. Given the pH-dependent nature of cibenzoline's efficacy, even small fluctuations in the pH of your buffers or cell culture media can alter the drug's ionization state and, consequently, its ability to reach and interact with its targets. It is crucial to meticulously prepare and validate the pH of all solutions used in your experiments.

Q4: How can I control for pH in my experiments?

A4: To ensure consistent and reliable results, it is essential to:

  • Use high-quality buffers: Employ buffers with a strong buffering capacity in the desired pH range (e.g., HEPES, MES).

  • Verify pH at experimental temperature: The pH of solutions can change with temperature. Always measure and adjust the pH at the temperature at which your experiment will be conducted.

  • Calibrate your pH meter regularly: Ensure your pH meter is accurately calibrated before each use.

  • Prepare fresh solutions: Prepare buffered solutions fresh for each experiment to avoid pH drift over time.

  • Monitor pH during long experiments: For lengthy experiments, it may be necessary to monitor and adjust the pH of the external solution periodically.

Troubleshooting Guides

Issue 1: Lower than expected inhibition of K-ATP channels.
Potential Cause Troubleshooting Step
Acidic Experimental Buffer: The inhibitory effect of cibenzoline on K-ATP channels is reduced at acidic pH.[1]
1. Verify the pH of your external solution. Ensure it is at the desired physiological or alkaline level (e.g., pH 7.4 or higher).
2. Re-prepare the buffer, ensuring accurate weighing of components and proper pH adjustment.
Incorrect Drug Concentration: Errors in calculating or preparing the this compound solution.
1. Recalculate the required concentration and re-prepare the stock and working solutions.
2. Consider having the concentration of your stock solution independently verified.
Cell Health: Unhealthy cells may have altered ion channel expression or function.
1. Assess cell viability using methods like trypan blue exclusion or a viability assay.
2. Ensure proper cell culture conditions and passage number.
Issue 2: Inconsistent results in Na+/Ca2+ exchange current inhibition.
Potential Cause Troubleshooting Step
Fluctuating pH of Perfusion Solution: The inhibitory effect of cibenzoline on the Na+/Ca2+ exchanger is sensitive to pH changes.[2]
1. Ensure a continuous and stable perfusion system that maintains a constant pH.
2. Use a high-quality buffer in your perfusion solution and verify its pH immediately before use.
Inaccurate Measurement of a Small Current: The Na+/Ca2+ exchange current can be small and difficult to isolate and measure accurately.
1. Optimize your voltage-clamp protocol to effectively isolate the Na+/Ca2+ exchange current.
2. Use appropriate pharmacological tools to block other overlapping currents.
Variability in Intracellular Ion Concentrations: Changes in intracellular sodium or calcium can affect the activity of the Na+/Ca2+ exchanger.
1. Control the composition of your pipette solution carefully.
2. Allow for a sufficient equilibration period after establishing the whole-cell configuration.

Data Presentation

Table 1: pH-Dependent Inhibition of ATP-Sensitive Potassium (K-ATP) Channels by Cibenzoline

Extracellular pH (pHo)Cibenzoline IC50 (µM)Relative Potency
6.4Reduced efficacy (qualitative)Lower
7.4~30Moderate
>7.4 (Alkaline)Increased efficacy (qualitative)Higher

Data compiled from a study on guinea-pig ventricular myocytes.[1]

Table 2: pH-Dependent Inhibition of Na+/Ca2+ Exchange Current (INCX) by Cibenzoline

Extracellular pH (pHo)Effect on Cibenzoline Inhibition
6.5Smaller inhibitory effect
7.4Standard inhibitory effect
8.2Standard inhibitory effect

Data from a study on guinea-pig cardiac ventricular myocytes.[2]

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Analysis of Cibenzoline's pH-Dependent Effects

This protocol provides a general framework for investigating the pH-dependent efficacy of cibenzoline on ion channel currents using the whole-cell patch-clamp technique.

1. Cell Preparation:

  • Culture the desired cell line (e.g., HEK293 cells expressing the target ion channel or primary cardiomyocytes) on glass coverslips.
  • Ensure cells are at an appropriate confluency for patch-clamping (typically 50-80%).

2. Solution Preparation:

  • External Solution (for pH 7.4): Prepare a solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. Adjust pH to 7.4 with NaOH.
  • External Solutions (for other pH values): Prepare separate batches of the external solution and adjust the pH to the desired acidic (e.g., 6.5 using MES buffer) and alkaline (e.g., 8.0 using HEPES or Tris buffer) values. Verify the final pH after all components are dissolved.
  • Internal (Pipette) Solution: Prepare a solution containing (in mM): 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, and 0.1 EGTA. Adjust pH to 7.2 with KOH.
  • Cibenzoline Stock Solution: Prepare a concentrated stock solution of this compound in deionized water or an appropriate solvent.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope.
  • Perfuse the chamber with the control external solution (pH 7.4).
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
  • Approach a cell with the patch pipette and form a gigaohm seal.
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Apply an appropriate voltage-clamp protocol to elicit the ion current of interest.
  • Record baseline currents in the control external solution.
  • Perfuse the chamber with the external solution containing the desired concentration of cibenzoline at pH 7.4 and record the inhibited current.
  • Wash out the drug with the control external solution.
  • Repeat the drug application and washout steps using the external solutions with different pH values (e.g., 6.5 and 8.0).

4. Data Analysis:

  • Measure the peak current amplitude in the absence and presence of cibenzoline at each pH.
  • Calculate the percentage of current inhibition for each pH.
  • Construct concentration-response curves at each pH to determine the IC50 values.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture patch Whole-Cell Patch Clamp cell_prep->patch sol_prep Solution Preparation (Varying pH) sol_prep->patch baseline Record Baseline Current (Control pH) patch->baseline drug_app Apply Cibenzoline (Test pH) baseline->drug_app washout Washout drug_app->washout Repeat for each pH measure Measure Current Inhibition drug_app->measure washout->baseline ic50 Calculate IC50 measure->ic50

References

Technical Support Center: Drug-Drug Interaction Studies with Cibenzoline Succinate in Co-culture Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting drug-drug interaction (DDI) studies with cibenzoline succinate using co-culture models.

Frequently Asked Questions (FAQs)

Q1: Why use a co-culture model for studying this compound's drug-drug interactions?

A1: Standard monoculture cell lines often fail to recapitulate the complex intercellular interactions that occur in vivo. Co-culture models, such as hepatocytes co-cultured with stromal cells (e.g., fibroblasts) or other relevant cell types like cardiomyocytes, provide a more physiologically relevant environment. For a cardiac drug like cibenzoline, which is metabolized by the liver, a hepatocyte-cardiomyocyte co-culture can be particularly insightful for simultaneously assessing metabolic interactions and potential cardiotoxicity. These models can offer more accurate predictions of a drug's efficacy and safety profile.

Q2: What are the primary metabolic pathways for this compound that I should be aware of?

A2: this compound is primarily metabolized in the liver by the cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4.[1][2] The major metabolites are p-hydroxycibenzoline, catalyzed by CYP2D6, and 4,5-dehydrocibenzoline, catalyzed by CYP3A4.[1][2] Therefore, co-administration with drugs that are inhibitors or inducers of these enzymes can significantly alter cibenzoline's plasma concentrations and potentially lead to adverse effects or reduced efficacy.

Q3: What are some known inhibitors of CYP2D6 and CYP3A4 that I should consider in my DDI studies with cibenzoline?

A3: Potent inhibitors of CYP2D6 include quinidine and paroxetine.[1] For CYP3A4, strong inhibitors include ketoconazole and ritonavir.[1][3] When these drugs are co-administered with cibenzoline, they can inhibit its metabolism, leading to increased plasma levels of cibenzoline.

Q4: Can this compound itself inhibit CYP enzymes?

A4: While the primary concern is often cibenzoline as a "victim" of DDIs, it is also essential to evaluate its potential as a "perpetrator" or inhibitor of CYP enzymes. Limited public data is available on the direct inhibitory effects (IC50 or Ki values) of cibenzoline on CYP2D6 and CYP3A4. Therefore, it is recommended to perform in vitro inhibition assays using human liver microsomes or recombinant CYP enzymes to determine these values experimentally.

Q5: What type of co-culture model is most appropriate for my study?

A5: The choice of co-culture model depends on your research question:

  • Hepatocyte-Fibroblast Co-culture: This model is excellent for studying the hepatic metabolism of cibenzoline and its interaction with other drugs in a stable, long-term culture system.

  • Hepatocyte-Cardiomyocyte Co-culture: This is a more advanced model that allows for the simultaneous investigation of metabolic DDIs and their potential impact on cardiotoxicity. This is highly relevant for an antiarrhythmic drug like cibenzoline.

  • Enterocyte-Hepatocyte Co-culture: This model can be used to investigate the interplay of intestinal and hepatic metabolism in first-pass effects of orally administered cibenzoline.

Troubleshooting Guides

Hepatocyte-Based Co-culture Assays
Problem Possible Cause(s) Troubleshooting Steps
Low cell viability or poor attachment of hepatocytes. 1. Suboptimal thawing of cryopreserved cells.2. Incorrect seeding density.3. Poor quality of extracellular matrix coating.4. Harsh handling of cells.1. Ensure rapid thawing (<2 minutes) in a 37°C water bath. Use a specialized thawing medium to remove cryoprotectant.2. Optimize seeding density for your specific plate format and cell type.3. Use high-quality collagen I-coated plates and ensure complete and even coating.4. Use wide-bore pipette tips and avoid vigorous pipetting.
Inconsistent CYP enzyme activity between wells. 1. Uneven cell seeding.2. Edge effects in the culture plate.3. Variation in compound concentration due to pipetting errors.1. Ensure a homogenous cell suspension before and during seeding.2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.3. Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput screening.
High variability in metabolite quantification. 1. Insufficient incubation time for low-turnover compounds.2. Instability of metabolites.3. Matrix effects in LC-MS/MS analysis.1. For low-turnover drugs, extend the incubation period. Co-culture models that maintain cell function for longer are advantageous here.2. Collect samples at multiple time points and store them appropriately (-80°C) immediately after collection.3. Use appropriate internal standards and perform matrix effect experiments during analytical method validation.
Hepatocyte-Cardiomyocyte Co-culture Assays
Problem Possible Cause(s) Troubleshooting Steps
Cardiomyocyte detachment or death after co-culture initiation. 1. Incompatible culture media.2. Toxicity from hepatocyte-secreted factors.3. Physical stress during co-culture setup.1. Use a shared medium that supports the viability and function of both cell types. Some studies suggest that a medium for hepatocytes without dexamethasone can support both.[4] 2. Ensure proper media-to-cell volume ratio to avoid the accumulation of toxic metabolites.3. If using a transwell system, ensure gentle handling when placing the insert.
Difficulty in measuring cardiotoxicity endpoints (e.g., beating rate). 1. Low confluency of cardiomyocytes.2. Hepatocyte layer obstructing visualization.3. Insufficient temporal resolution of measurement.1. Ensure cardiomyocytes have formed a confluent, synchronously beating monolayer before initiating co-culture.2. Use imaging systems with appropriate focal depth or consider models where cell populations are spatially separated but in fluidic contact.3. Use automated systems for continuous monitoring of cardiomyocyte beating patterns.

Experimental Protocols

Protocol 1: Assessing this compound as a Victim of DDI in a Hepatocyte-Fibroblast Co-culture Model

This protocol aims to determine the effect of a known CYP inhibitor on the metabolism of cibenzoline.

  • Co-culture Seeding:

    • Plate cryopreserved primary human hepatocytes on collagen-coated 24-well plates.

    • After hepatocyte attachment (4-6 hours), add a suspension of 3T3-J2 fibroblasts.

    • Maintain the co-culture for 48-72 hours to allow for stabilization.

  • Pre-incubation with Inhibitor:

    • Treat the co-cultures with varying concentrations of a known CYP2D6 inhibitor (e.g., quinidine) or CYP3A4 inhibitor (e.g., ketoconazole) for a predetermined time (e.g., 30 minutes). Include a vehicle control.

  • Incubation with this compound:

    • Add this compound to the wells at a concentration close to its Km (if known) or at a clinically relevant concentration.

    • Collect samples from the supernatant at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Quench the metabolic reaction by adding an organic solvent (e.g., acetonitrile).

    • Analyze the samples for the disappearance of the parent drug (cibenzoline) and the formation of its major metabolites (p-hydroxycibenzoline and 4,5-dehydrocibenzoline) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolism of cibenzoline in the presence and absence of the inhibitor.

    • Determine the IC50 value of the inhibitor for cibenzoline metabolism.

Protocol 2: Assessing this compound as a Perpetrator of DDI (CYP Inhibition Assay)

This protocol aims to determine the inhibitory potential of cibenzoline on CYP2D6 and CYP3A4 activity.

  • Prepare Human Liver Microsomes (HLM) or Recombinant CYP Enzymes:

    • Thaw HLM or recombinant enzymes on ice.

    • Prepare a reaction mixture containing a specific probe substrate for CYP2D6 (e.g., bufuralol) or CYP3A4 (e.g., midazolam).

  • Incubation:

    • Pre-incubate the microsomes/enzymes with varying concentrations of this compound for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the probe substrate and an NADPH-regenerating system.

    • Incubate at 37°C for a time within the linear range of metabolite formation.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a suitable solvent.

    • Analyze the formation of the specific metabolite (e.g., 1'-hydroxybufuralol for CYP2D6, 1'-hydroxymidazolam for CYP3A4) by LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition of the probe substrate metabolism at each cibenzoline concentration.

    • Determine the IC50 value of cibenzoline for the specific CYP isoform. If mechanism-based inhibition is suspected, a time-dependent inhibition assay should be performed to determine Ki and k_inact values.

Quantitative Data

The following tables summarize hypothetical quantitative data for DDI studies with this compound. These are for illustrative purposes and actual experimental data should be generated.

Table 1: Effect of Known Inhibitors on Cibenzoline Metabolism in a Hepatocyte Co-culture Model (Illustrative Data)

InhibitorTarget CYPCibenzoline Metabolism Inhibition (IC50, µM)
QuinidineCYP2D60.5
KetoconazoleCYP3A41.2

Table 2: Inhibitory Potential of this compound on Major CYP Isoforms (Illustrative Data)

CYP IsoformProbe SubstrateCibenzoline IC50 (µM)
CYP2D6Bufuralol> 50
CYP3A4Midazolam> 50

Visualizations

Signaling Pathways

CYP3A4_Regulation Ligand Xenobiotics (e.g., Rifampicin) PXR PXR Ligand->PXR CAR CAR Ligand->CAR activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR CAR_RXR CAR-RXR Heterodimer CAR->CAR_RXR RXR RXR RXR->PXR_RXR RXR->CAR_RXR XREM XREM PXR_RXR->XREM binds to CAR_RXR->XREM binds to CYP3A4_Gene CYP3A4 Gene XREM->CYP3A4_Gene CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA transcription CYP3A4_Protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_Protein Nucleus Nucleus Cytoplasm Cytoplasm

Caption: Regulation of CYP3A4 gene expression by PXR and CAR signaling pathways.

CYP2D6_Regulation HNF4a HNF4α Promoter CYP2D6 Promoter Region HNF4a->Promoter binds and activates CEBPa C/EBPα CEBPa->Promoter binds and activates CYP2D6_Gene CYP2D6 Gene Promoter->CYP2D6_Gene initiates transcription CYP2D6_mRNA CYP2D6 mRNA CYP2D6_Gene->CYP2D6_mRNA transcription CYP2D6_Protein CYP2D6 Enzyme CYP2D6_mRNA->CYP2D6_Protein translation Nucleus Nucleus

Caption: Basal transcriptional regulation of the CYP2D6 gene by HNF4α and C/EBPα.

Experimental Workflows

DDI_Victim_Workflow Start Start Seed_Cells Seed Hepatocyte/ Fibroblast Co-culture Start->Seed_Cells Stabilize Stabilize Culture (48-72h) Seed_Cells->Stabilize Add_Inhibitor Add CYP Inhibitor (e.g., Quinidine) Stabilize->Add_Inhibitor Add_Cibenzoline Add Cibenzoline Succinate Add_Inhibitor->Add_Cibenzoline Incubate Incubate & Collect Time-course Samples Add_Cibenzoline->Incubate Analyze LC-MS/MS Analysis (Cibenzoline & Metabolites) Incubate->Analyze Calculate Calculate Metabolism Rate & IC50 Analyze->Calculate End End Calculate->End

Caption: Workflow for assessing cibenzoline as a victim of DDI.

DDI_Perpetrator_Workflow Start Start Prepare_HLM Prepare Human Liver Microsomes (HLM) Start->Prepare_HLM Add_Cibenzoline Add Cibenzoline (Inhibitor) Prepare_HLM->Add_Cibenzoline Add_Substrate Add Probe Substrate (e.g., Bufuralol) Add_Cibenzoline->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze LC-MS/MS Analysis (Metabolite Formation) Terminate->Analyze Calculate Calculate % Inhibition & IC50 Analyze->Calculate End End Calculate->End

Caption: Workflow for assessing cibenzoline as a perpetrator of DDI.

References

Technical Support Center: Addressing Cibenzoline Succinate Cytotoxicity in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of cibenzoline succinate in primary cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a class I antiarrhythmic agent. Its primary mechanism of action involves blocking sodium channels in cardiac cells, which reduces the rate of depolarization of the cardiac action potential.[1] Additionally, it exhibits some potassium channel blocking activity, prolonging the refractory period of the cardiac action potential.[1] It also possesses mild anticholinergic properties and some calcium channel-blocking activity.[2]

Q2: What are the potential off-target effects of this compound that could lead to cytotoxicity in primary cell lines?

While primarily targeting cardiac ion channels, this compound may exhibit off-target effects contributing to cytotoxicity in various primary cell lines. These can include:

  • Calcium Channel Blockade: Cibenzoline has been shown to inhibit L-type Ca2+ channels, with an IC50 of approximately 30 microM in guinea-pig ventricular myocytes. Disruption of calcium homeostasis can trigger apoptotic pathways.

  • Inhibition of ATP-sensitive K+ (K-ATP) Channels: Cibenzoline can block K-ATP channels, which are crucial for cellular homeostasis under metabolic stress.[3][4][5] This inhibition could be particularly relevant in metabolically active cells like hepatocytes and neurons.

  • Mitochondrial Dysfunction: The succinate component of the drug may contribute to cytotoxicity. High intracellular succinate levels can lead to mitochondrial stress, increased production of reactive oxygen species (ROS), and a reduction in mitochondrial membrane potential.[6]

Q3: Are there known cell types that are particularly sensitive to this compound?

Due to its primary therapeutic target, primary cardiomyocytes are expected to be highly sensitive to the pharmacological effects of cibenzoline. Given its metabolism in the liver by cytochrome P450 enzymes (CYP2D6 and CYP3A), primary hepatocytes are also a critical cell line to consider for cytotoxicity studies.[7] Additionally, cells with high metabolic activity and reliance on ion channel homeostasis, such as primary neurons and primary renal proximal tubule cells , may also exhibit sensitivity.

Q4: What are the expected morphological changes in primary cells undergoing this compound-induced cytotoxicity?

Researchers should look for classic signs of apoptosis or necrosis, including:

  • Cell shrinkage and rounding

  • Membrane blebbing

  • Chromatin condensation (pyknosis)

  • Nuclear fragmentation (karyorrhexis)

  • Detachment from the culture surface

  • Increased membrane permeability, leading to uptake of viability dyes like trypan blue or propidium iodide.

Troubleshooting Guides

Issue 1: High levels of cell death observed at expected therapeutic concentrations.
Potential Cause Troubleshooting Step
Primary cell line sensitivity: Consider that the specific primary cell line may be inherently more sensitive to cibenzoline's off-target effects than anticipated. Perform a dose-response curve starting from much lower concentrations to determine the EC50 for cytotoxicity.
Succinate-induced mitochondrial stress: To investigate the role of the succinate moiety, consider using a different salt of cibenzoline if available, or co-treat with mitochondrial-protective agents or antioxidants (e.g., N-acetylcysteine) to see if cytotoxicity is mitigated.
Metabolic bioactivation (in hepatocytes): If working with primary hepatocytes, consider that they may be metabolizing cibenzoline into a more toxic compound. Analyze cell culture supernatants for metabolites. Co-incubation with specific CYP450 inhibitors (e.g., ketoconazole for CYP3A) could help identify the responsible metabolic pathway.[7]
Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to your primary cells. Run a vehicle control with the highest concentration of solvent used.
Issue 2: Inconsistent results or high variability between experiments.
Potential Cause Troubleshooting Step
Primary cell health and viability: Primary cells are more sensitive to handling than immortalized cell lines. Ensure consistent and gentle thawing, seeding, and passaging procedures.[8] Always perform a viability count before seeding.
Inconsistent drug preparation: Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution of the compound.
Edge effects in multi-well plates: Evaporation from the outer wells of a culture plate can concentrate the drug and affect cell viability. Avoid using the outermost wells for experimental conditions, or ensure proper humidification of the incubator.
Passage number of primary cells: The characteristics and sensitivity of primary cells can change with increasing passage number. Use cells within a consistent and low passage range for all experiments.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Different Primary Cell Lines

Note: The following data is illustrative and not based on published experimental results for this compound. It is intended to serve as a template for presenting experimental findings.

Primary Cell LineAssay TypeExposure Time (hours)IC50 (µM)
Primary Human CardiomyocytesMTT Assay2415
Primary Human HepatocytesLDH Release Assay4850
Primary Rat Cortical NeuronsCalcein AM/EthD-17275
Primary Human Renal Proximal Tubule CellsAlamarBlue Assay48100

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity in Primary Hepatocytes using the MTT Assay
  • Cell Seeding: Plate primary hepatocytes in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., tamoxifen).

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Visualizations

cluster_cibenzoline This compound cluster_direct_effects Direct Cellular Effects cluster_mitochondrial_effects Mitochondrial Effects cluster_downstream Downstream Consequences Cibenzoline Cibenzoline Na_Channel Sodium Channel Blockade Cibenzoline->Na_Channel Inhibits K_Channel Potassium Channel Blockade Cibenzoline->K_Channel Inhibits Ca_Channel Calcium Channel Blockade Cibenzoline->Ca_Channel Inhibits Succinate Succinate Mitochondrion Mitochondrion Succinate->Mitochondrion Enters Ion_Imbalance Ion Homeostasis Disruption Na_Channel->Ion_Imbalance K_Channel->Ion_Imbalance Ca_Channel->Ion_Imbalance ROS Increased ROS Production Mitochondrion->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis Ion_Imbalance->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Potential signaling pathways of this compound cytotoxicity.

Start Start Experiment Prep_Cells Prepare Primary Cells (e.g., Hepatocytes) Start->Prep_Cells Seed_Cells Seed Cells in 96-well Plate Prep_Cells->Seed_Cells Prep_Drug Prepare Serial Dilutions of this compound Seed_Cells->Prep_Drug Treat_Cells Treat Cells with Drug Prep_Drug->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubate->Assay Read_Plate Read Plate on Microplate Reader Assay->Read_Plate Analyze Analyze Data & Calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: General experimental workflow for assessing cytotoxicity.

References

Generic versus brand-name cibenzoline succinate in experimental reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with generic and brand-name cibenzoline succinate. Our goal is to address specific issues that may arise during experiments and impact reproducibility.

Frequently Asked Questions (FAQs)

Q1: Are there documented differences in clinical or experimental outcomes between brand-name and generic this compound?

A1: Yes, there is at least one case report of a patient who experienced a recurrence of premature atrial and ventricular contractions after switching from brand-name cibenzoline to a generic formulation.[1][2] The arrhythmias were suppressed again upon re-administration of the brand-name drug.[1][2] This suggests that in some instances, clinical efficacy may differ, potentially due to variations in formulation that affect drug absorption and bioavailability.[1]

Q2: What are the known differences in formulation between brand-name (Cibenol®) and generic this compound?

A2: While both formulations contain the same active pharmaceutical ingredient (API), this compound, the inactive ingredients, or excipients, can vary significantly. These differences in binders and other substances may influence the drug's release and absorption characteristics.[1]

Q3: How might differences in excipients impact experimental results?

A3: Excipients can affect the physicochemical properties of the drug product, such as dissolution rate and stability.[3][4][5] For a drug like cibenzoline with a narrow therapeutic window, even slight variations in absorption rate could lead to sub-therapeutic or toxic plasma concentrations, thereby affecting experimental outcomes and reproducibility.[1]

Q4: What is the primary mechanism of action for this compound?

A4: this compound is a Class Ia antiarrhythmic agent. Its primary mechanism is the blockade of voltage-gated sodium channels in cardiac cells, which slows the upstroke of the cardiac action potential (Phase 0) and reduces conduction velocity.[6] It also has some potassium channel blocking activity (Class III effect), which prolongs the action potential duration, and a moderate calcium channel blocking effect (Class IV effect).[1][7]

Troubleshooting Guides

Issue 1: Inconsistent results in in-vitro electrophysiology experiments (e.g., patch-clamp).
  • Potential Cause 1: Variability in Drug Concentration.

    • Troubleshooting Step: Ensure precise and consistent preparation of this compound solutions. Given that differences in excipients could affect dissolution, consider preparing stock solutions from both brand-name and generic formulations and comparing their effects at the same nominal concentration.

  • Potential Cause 2: "Space-Clamp" Issues in Cardiomyocytes.

    • Troubleshooting Step: When recording fast-activating currents like the sodium current (INa) in large cells such as ventricular cardiomyocytes, voltage-clamp errors can occur. To mitigate this, consider using a low-sodium extracellular solution to reduce the current amplitude. Additionally, ensure low access resistance by using large-bore micropipettes and apply series resistance compensation.[8]

  • Potential Cause 3: Channel State-Dependent Block.

    • Troubleshooting Step: Cibenzoline's blockade of sodium channels may be state-dependent (i.e., it may bind preferentially to the open or inactivated state). Design your voltage protocols to account for this. A troubleshooting tip for assessing sodium channel blockers is to use protocols that measure compound activity in multiple channel states, including the slow inactivated state.[9][10]

Issue 2: Discrepancies in in-vivo animal model experiments (e.g., ECG parameter changes).
  • Potential Cause 1: Differences in Bioavailability.

    • Troubleshooting Step: The different excipients in brand-name and generic formulations could lead to variations in the rate and extent of drug absorption.[1][4][5] When comparing formulations, it is crucial to perform pharmacokinetic analysis to correlate plasma drug concentrations with the observed pharmacodynamic effects (e.g., changes in PR interval, QRS duration, and QT interval).

  • Potential Cause 2: Vagal Effects of Cibenzoline.

    • Troubleshooting Step: In conscious animal models, cibenzoline can exhibit vagolytic effects, which may compete with its antiarrhythmic properties and influence heart rate.[11] Be mindful of this when interpreting heart rate variability and other autonomic parameters.

  • Potential Cause 3: Anesthetic Effects.

    • Troubleshooting Step: If using anesthetized animal models, be aware that the anesthetic agent can have its own effects on cardiac electrophysiology and may interact with cibenzoline. Whenever possible, use a consistent anesthetic regimen across all experimental groups.

Data Presentation

Table 1: Comparison of Excipients in Brand-Name (Cibenol®) and a Generic this compound Formulation.

ExcipientBrand-Name (Cibenol®)Generic Formulation
Crystalline cellulose
Carmellose calcium
Hydroxypropyl cellulose
Magnesium stearate
Polyvinyl acetal diethylamino acetate
Dimethylpolysiloxane
Carnauba wax
Hypromellose
Pregelatinized starch
Macrogol 6000
Talc
Titanium oxide

Source: Adapted from Oguri et al., 2023.[1]

Table 2: In-vitro Inhibitory Effects of Cibenzoline.

Ion ChannelCell TypeIC50Reference
Slow Inward Ca2+ Current (ICa)Guinea-pig ventricular myocytes30 µM[Matsuoka et al., 1991][7]

Experimental Protocols

Protocol 1: Comparative Dissolution Testing of this compound Tablets

This protocol is based on the general guidelines from the United States Pharmacopeia (USP) for dissolution testing.

  • Apparatus: USP Apparatus 2 (Paddle Method).

  • Dissolution Medium: 900 mL of a buffered solution within the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).[12]

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 or 75 RPM.

  • Procedure:

    • Place one tablet (either brand-name or generic) in each dissolution vessel.

    • Begin paddle rotation.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

    • Filter the samples promptly.

    • Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the percentage of drug dissolved against time for both brand-name and generic formulations to compare their dissolution profiles.

Protocol 2: In-vitro Electrophysiological Assessment of this compound using Patch-Clamp

This protocol outlines the general steps for assessing the effects of cibenzoline on sodium currents in isolated cardiomyocytes.

  • Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig).

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH 7.4.

    • Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Record baseline sodium currents using a suitable voltage protocol (e.g., a series of depolarizing steps from a holding potential of -100 mV).

    • Perfuse the cell with the extracellular solution containing the desired concentration of either brand-name or generic this compound.

    • Record sodium currents in the presence of the drug.

  • Data Analysis: Measure the peak sodium current amplitude before and after drug application to determine the percentage of block. Construct a concentration-response curve to calculate the IC50 for each formulation.

Mandatory Visualization

Cibenzoline_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane Na_Channel Voltage-gated Na+ Channel Phase0 Phase 0 Depolarization Na_Channel->Phase0 Initiates K_Channel Voltage-gated K+ Channel Repolarization Repolarization K_Channel->Repolarization Mediates Ca_Channel Voltage-gated Ca2+ Channel Cibenzoline Cibenzoline Succinate Cibenzoline->Na_Channel Blocks Cibenzoline->K_Channel Blocks Cibenzoline->Ca_Channel Blocks Conduction Conduction Velocity Phase0->Conduction Determines AP_Duration Action Potential Duration Repolarization->AP_Duration Determines

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_formulation Formulation Comparison cluster_invitro In-vitro Analysis cluster_invivo In-vivo Analysis Brand Brand-Name Cibenzoline Dissolution Comparative Dissolution Testing Brand->Dissolution PatchClamp Patch-Clamp Electrophysiology Brand->PatchClamp AnimalModel Animal Model (e.g., dog, rabbit) Brand->AnimalModel Generic Generic Cibenzoline Generic->Dissolution Generic->PatchClamp Generic->AnimalModel DataAnalysis Data Analysis & Reproducibility Assessment Dissolution->DataAnalysis PatchClamp->DataAnalysis ECG ECG Recording & Pharmacokinetics AnimalModel->ECG ECG->DataAnalysis

Caption: Workflow for comparing Cibenzoline formulations.

References

Validation & Comparative

A Comparative Analysis of Cibenzoline Succinate and Flecainide on Na+ Channel Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the sodium (Na+) channel blocking properties of two Class I antiarrhythmic agents: cibenzoline succinate and flecainide. The information presented is supported by experimental data to assist in understanding their distinct mechanisms and potential therapeutic applications.

Quantitative Comparison of Na+ Channel Blocking Properties

The following table summarizes the key quantitative parameters of cibenzoline and flecainide based on available electrophysiological data. Direct comparative studies providing side-by-side IC50 values under identical conditions are limited; therefore, data is compiled from individual studies.

ParameterThis compoundFlecainideReference
Classification Class I AntiarrhythmicClass Ic Antiarrhythmic[1][2]
Use-Dependent Na+ Channel Block Exhibits slow onset and offset kinetics. A train of stimuli at ≥ 0.2 Hz leads to a use-dependent inhibition of Vmax.Potent use-dependent block. The IC50 for use-dependent block is 7.4 ± 0.6 μM.[3][4]
Resting Na+ Channel Block Shifts the Vmax-membrane potential curve in a hyperpolarizing direction by 7.1 mV at 10 microM.Low-affinity resting block with an IC50 of 345 ± 15 microM.[3][4]
Recovery Time Constant (τ) The time constant for recovery from use-dependent block is 26.2 seconds.The estimated time constant of recovery from block is 17.45 seconds.[3][5]
Effect on Vmax ≥ 3 microM causes a significant decrease in the maximum upstroke velocity (Vmax) of the action potential.Potently reduces Vmax.[3]
State-Dependent Binding Considered a blocker of activated Na+ channels.Preferentially binds to the open state of the Na+ channel.[3][6]
Molecular Interaction Decreases the kinetics of activation and inactivation of the rapid inward sodium current.Interacts with phenylalanine (F1760) and tyrosine (Y1767) residues in the DIVS6 segment of the hNaV1.5 channel.[7][8]

Experimental Protocols

The following is a representative experimental protocol for comparing the Na+ channel blocking effects of cibenzoline and flecainide using the whole-cell patch-clamp technique on isolated cardiomyocytes or a stable cell line expressing the human cardiac sodium channel, NaV1.5.

Cell Preparation
  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the hNaV1.5 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.

  • Dissociation: For experiments, cells are dissociated using a non-enzymatic cell dissociation solution to obtain a single-cell suspension.

Electrophysiological Recording
  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, and 5 EGTA. The pH is adjusted to 7.2 with CsOH.

  • Patch-Clamp Setup: Whole-cell patch-clamp recordings are performed using an amplifier and a data acquisition system. Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.

  • Recording Procedure:

    • A gigaohm seal is formed between the pipette and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • Series resistance is compensated by at least 80%.

    • Cells are held at a holding potential of -120 mV.

Voltage-Clamp Protocols for Assessing Na+ Channel Block
  • Tonic Block:

    • From a holding potential of -120 mV, a 50 ms depolarizing pulse to -20 mV is applied to elicit the peak Na+ current (INa).

    • This pulse is applied at a low frequency (e.g., 0.1 Hz) to measure the tonic block.

    • Increasing concentrations of cibenzoline or flecainide are perfused, and the reduction in peak INa is measured to determine the IC50 for tonic block.

  • Use-Dependent Block:

    • To assess use-dependent block, a train of 20 depolarizing pulses to -20 mV (20 ms duration) is applied at a frequency of 5 Hz.

    • The peak INa for each pulse is measured. Use-dependent block is quantified as the percentage of reduction in the peak current of the last pulse compared to the first pulse.

    • This protocol is repeated for various concentrations of each drug to determine the IC50 for use-dependent block.

  • Recovery from Inactivation:

    • A two-pulse protocol is used. A conditioning pulse to -20 mV for 1 second is followed by a variable recovery interval at -120 mV. A test pulse to -20 mV is then applied.

    • The time constant of recovery from inactivation is determined by fitting the recovery of the peak INa to a single exponential function. This is performed in the absence and presence of the drugs.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_protocols Voltage-Clamp Protocols cluster_analysis Data Analysis Culture Cell Culture (hNaV1.5 expressing cells) Dissociation Cell Dissociation Culture->Dissociation GigaSeal Gigaohm Seal Formation Dissociation->GigaSeal WholeCell Whole-Cell Configuration GigaSeal->WholeCell TonicBlock Tonic Block (0.1 Hz stimulation) WholeCell->TonicBlock UseDependent Use-Dependent Block (5 Hz stimulation train) WholeCell->UseDependent Recovery Recovery from Inactivation (Two-pulse protocol) WholeCell->Recovery IC50 IC50 Determination TonicBlock->IC50 UseDependent->IC50 Kinetics Kinetic Analysis (τ_recovery) Recovery->Kinetics

Caption: Experimental workflow for comparing Na+ channel blockers.

Drug Interaction with Na+ Channel States

G Resting Resting Open Open Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated Open->Inactivated Inactivation Blocked Blocked Open->Blocked Flecainide Cibenzoline Inactivated->Resting Repolarization Inactivated->Blocked Flecainide (weaker) Blocked->Open Slow Unbinding

Caption: State-dependent interaction of drugs with the Na+ channel.

References

A Comparative Analysis of Cibenzoline Succinate and Amiodarone on Cardiac Repolarization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological effects of two prominent antiarrhythmic agents, cibenzoline succinate and amiodarone, with a focus on their impact on cardiac repolarization. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of these compounds.

Overview of Mechanisms of Action

This compound is primarily classified as a Class I antiarrhythmic agent, exerting its main effect through the blockade of cardiac sodium channels.[1][2][3] This action reduces the rate of depolarization of the cardiac action potential. Additionally, cibenzoline exhibits some potassium channel blocking activity, which contributes to a prolongation of the repolarization phase.[1][2]

Amiodarone is a structurally unique antiarrhythmic drug with a complex pharmacological profile.[4] While its primary classification is a Class III agent due to its significant potassium channel blocking properties that delay repolarization, it also demonstrates effects characteristic of Class I (sodium channel blockade), Class II (beta-adrenergic blockade), and Class IV (calcium channel blockade) agents.[4] This multifaceted mechanism of action contributes to its broad-spectrum antiarrhythmic efficacy.

Quantitative Comparison of Ion Channel Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of cibenzoline and amiodarone on key cardiac ion channels involved in repolarization. Lower IC50 values indicate greater potency.

Ion Channel CurrentDrugIC50 ValueSpecies/Cell LineReference(s)
IKr (hERG) Cibenzoline8.8 µMRat sino-atrial nodal cells[5]
Amiodarone~26-300 nMMammalian cell lines[6]
Amiodarone9.8 µMXenopus oocytes[7]
Amiodarone2.8 µMRabbit ventricular myocytes
Desethylamiodarone (DEA)~160 nMMammalian cell lines[6]
IKs Cibenzoline12.3 µMRat sino-atrial nodal cells[5]
AmiodaroneMinimal effect (short-term)Rabbit ventricular myocytes[8]
KATP Cibenzoline22.2 µM-[5]
Amiodarone2.3 µMRat ventricular myocytes

Effects on Action Potential Duration and ECG Intervals

The differential effects of cibenzoline and amiodarone on ion channels translate to distinct changes in the cardiac action potential duration (APD) and electrocardiogram (ECG) parameters.

ParameterThis compoundAmiodaroneReference(s)
Action Potential Duration (APD) Prolongs APD, particularly at 20% repolarization (APD20), by abolishing the transient outward current "notch". APD50 and APD90 are largely unaltered in Purkinje fibers but prolonged in ventricular muscle.Significantly prolongs APD in atrial and ventricular muscle, as well as in the SA and AV nodes. This effect is not reverse-use dependent.[9][10]
QTc Interval Prolongs the QTc interval.Prolongs the QT interval.[11][12]
PR Interval Prolongs the PR interval.-[11]
QRS Duration Widens the QRS complex.Minimal effect on QRS duration.[11]

Experimental Protocols

Patch-Clamp Electrophysiology for Ion Channel Analysis

The whole-cell patch-clamp technique is the gold standard for investigating the effects of pharmacological agents on specific cardiac ion channels.[13][14]

Objective: To determine the IC50 of a test compound (cibenzoline or amiodarone) on a specific ion channel current (e.g., IKr, IKs).

Methodology:

  • Cell Preparation: Utilize isolated primary cardiomyocytes (e.g., from rabbit or rat ventricles) or a stable cell line (e.g., HEK293) expressing the human ether-à-go-go-related gene (hERG) for IKr analysis.[6][8][13]

  • Pipette Preparation: Fabricate glass micropipettes with a tip diameter of 1-2 µm and fill with an appropriate intracellular solution.[14]

  • Gigaohm Seal Formation: A high-resistance "gigaohm" seal is formed between the micropipette tip and the cell membrane.[15]

  • Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the entire cell.[15]

  • Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to the cell to elicit the ion channel current of interest. For example, to record IKr, a depolarizing pulse is applied to activate the channels, followed by a repolarizing step to measure the tail current.

  • Drug Application: The test compound is perfused at increasing concentrations, and the corresponding reduction in the ion channel current is measured.

  • Data Analysis: The concentration-response curve is plotted to determine the IC50 value.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Cell Preparation (Cardiomyocytes or Cell Line) giga_seal Gigaohm Seal Formation cell_prep->giga_seal pipette_prep Pipette Preparation (Intracellular Solution) pipette_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage-Clamp Protocol whole_cell->voltage_clamp drug_app Drug Application (Increasing Concentrations) voltage_clamp->drug_app data_analysis Data Analysis (IC50 Determination) drug_app->data_analysis

Fig. 1: Workflow for Patch-Clamp Electrophysiology.
Action Potential Duration (APD) Measurement

The current-clamp technique is employed to measure the action potential of cardiac myocytes.[16][17]

Objective: To assess the effect of a test compound on the action potential duration at various levels of repolarization (e.g., APD20, APD50, APD90).

Methodology:

  • Cell Isolation: Isolate single ventricular or atrial myocytes from animal models (e.g., rabbit, guinea pig).[9][18]

  • Perforated Patch-Clamp: Use the perforated patch-clamp technique with an antifungal agent like amphotericin B in the pipette solution to maintain the intracellular environment.[16]

  • Current-Clamp Mode: Switch the amplifier to the current-clamp mode.

  • Pacing: Elicit action potentials at a constant frequency (e.g., 1 Hz) by injecting brief suprathreshold current pulses through the patch pipette.[16]

  • Baseline Recording: Record stable baseline action potentials.

  • Drug Perfusion: Perfuse the myocyte with the test compound at a known concentration.

  • Post-Drug Recording: After a steady-state effect is reached, record the action potentials in the presence of the drug.

  • APD Calculation: Analyze the recorded action potentials to determine the duration at 20%, 50%, and 90% repolarization relative to the peak amplitude.[16][17]

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis cell_isolation Myocyte Isolation patch_clamp Perforated Patch-Clamp cell_isolation->patch_clamp current_clamp Current-Clamp Mode patch_clamp->current_clamp pacing Elicit Action Potentials (e.g., 1 Hz) current_clamp->pacing baseline Baseline AP Recording pacing->baseline drug_perfusion Drug Perfusion baseline->drug_perfusion post_drug Post-Drug AP Recording drug_perfusion->post_drug apd_calc APD Calculation (APD20, APD50, APD90) post_drug->apd_calc

Fig. 2: Workflow for Action Potential Duration Measurement.
QT Interval Analysis in Clinical Trials

"Thorough QT/QTc" studies are integral to the clinical safety assessment of new drugs.[19][20][21]

Objective: To evaluate the effect of a drug on the QT interval in a controlled clinical setting.

Methodology:

  • Study Design: Typically a randomized, double-blind, placebo- and positive-controlled crossover or parallel study in healthy volunteers.[22][23]

  • ECG Recordings: High-quality, 12-lead ECGs are recorded at multiple time points before and after drug administration.

  • QT Measurement: The QT interval is measured from the beginning of the QRS complex to the end of the T-wave.[21]

  • Heart Rate Correction: The measured QT interval is corrected for heart rate using a standard formula, most commonly Bazett's (QTcB) or Fridericia's (QTcF).[21]

  • Data Analysis: The change in QTc from baseline is compared between the drug, placebo, and positive control groups. Concentration-QTc modeling may also be performed to establish a relationship between drug exposure and the extent of QTc prolongation.[21]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the primary ion channel targets of cibenzoline and amiodarone that influence cardiac repolarization.

G cluster_cibenzoline This compound cluster_effects_c Electrophysiological Effects cibenzoline Cibenzoline na_channel Na+ Channel (Phase 0) cibenzoline->na_channel Blocks k_channel_c K+ Channels (I_Kr, I_Ks) cibenzoline->k_channel_c Blocks ca_channel_c Ca2+ Channel (minor) cibenzoline->ca_channel_c Blocks (minor) depol Decreased Rate of Depolarization na_channel->depol repol_c Prolonged Repolarization k_channel_c->repol_c

Fig. 3: Mechanism of Action of this compound.

G cluster_amiodarone Amiodarone cluster_effects_a Electrophysiological Effects amiodarone Amiodarone k_channel_a K+ Channels (I_Kr, I_Ks) amiodarone->k_channel_a Blocks na_channel_a Na+ Channel amiodarone->na_channel_a Blocks ca_channel_a Ca2+ Channel amiodarone->ca_channel_a Blocks beta_receptor Beta-Adrenergic Receptors amiodarone->beta_receptor Blocks repol_a Significantly Prolonged Repolarization (Prolonged APD) k_channel_a->repol_a other_effects Decreased Conduction Velocity Decreased Heart Rate Decreased Contractility na_channel_a->other_effects ca_channel_a->other_effects beta_receptor->other_effects

Fig. 4: Multifaceted Mechanism of Action of Amiodarone.

Conclusion

This compound and amiodarone both prolong cardiac repolarization but through distinct primary mechanisms and with different electrophysiological profiles. Cibenzoline's predominant sodium channel blockade classifies it as a Class I agent, with additional potassium channel effects contributing to its repolarization-modifying properties. In contrast, amiodarone's potent and complex pharmacology, highlighted by its primary Class III activity and additional multi-channel blocking effects, results in a more pronounced prolongation of the action potential duration. This guide provides a foundational comparison to aid in the understanding and further investigation of these two antiarrhythmic drugs.

References

Validating Target Engagement of Cibenzoline Succinate in Cardiac Myocytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of cibenzoline succinate with other sodium channel blockers, focusing on the validation of their target engagement in cardiac myocytes. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Comparison of this compound and Alternative Sodium Channel Blockers

This compound is a Class Ia antiarrhythmic agent that primarily targets and blocks fast sodium channels (Nav1.5) in cardiac myocytes.[1][2] This action reduces the rapid influx of sodium ions during phase 0 of the cardiac action potential, thereby decreasing the rate of depolarization and slowing conduction velocity.[1] Additionally, cibenzoline exhibits some potassium and calcium channel blocking activity.[2][3][4]

For a comprehensive understanding of its target engagement, this guide compares cibenzoline with two other notable sodium channel blockers: flecainide, a Class Ic agent, and ranolazine, a selective inhibitor of the late sodium current.

Quantitative Comparison of Inhibitory Effects

Table 1: Inhibition of Peak Sodium Current (Nav1.5)

CompoundClassIC50 (Peak INa)Use-Dependent IC50 (Peak INa)Other Quantitative Data
Cibenzoline IaNot AvailableNot Available36% inhibition of Vmax at 3 µM (180 bpm)[5] 67% inhibition of Vmax at 8 µM (180 bpm)[5]
Flecainide Ic5.5 µM7.4 µMResting IC50: 345 µM
Ranolazine Atypical~110 - 294 µM80 µM (at 1 Hz)

Table 2: Inhibition of Late Sodium Current (Nav1.5)

CompoundClassIC50 (Late INa)
Cibenzoline IaNot Available
Flecainide IcPotent inhibition, but specific IC50 not consistently reported.
Ranolazine Atypical~5 - 21 µM

Table 3: Effects on Other Key Cardiac Ion Channels

CompoundTarget ChannelIC50 / Effect
Cibenzoline IKr (hERG)8.8 µM[4]
IKs12.3 µM[4]
KATP22.2 µM[4]
L-type Ca2+Reduces slow inward current[3]
Flecainide IKr (hERG)Potent inhibition
Ryanodine Receptor 2 (RyR2)Inhibits channel opening
Ranolazine IKr (hERG)~11.5 µM
ICa (L-type)IC50 ~296 µM (peak), ~50 µM (late)

Experimental Protocols

Validating the target engagement of these compounds in cardiac myocytes primarily involves electrophysiological techniques, most notably the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Current Measurement

This technique allows for the direct measurement of ion currents across the cell membrane of a single cardiac myocyte.

Objective: To measure the peak and/or late sodium current (INa) in isolated cardiac myocytes and to determine the inhibitory effects of cibenzoline and its alternatives.

Materials:

  • Isolated adult ventricular myocytes.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium currents.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

Procedure:

  • Cell Preparation: Isolate ventricular myocytes from animal hearts (e.g., guinea pig, rabbit, or rat) using enzymatic digestion. Allow the cells to stabilize before recording.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 1-3 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single, healthy myocyte with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to gain electrical access to the cell's interior.

  • Voltage-Clamp Protocol:

    • Hold the myocyte at a holding potential of -120 mV to ensure the availability of sodium channels.

    • To measure the peak INa , apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms).

    • To measure the late INa , apply a longer depolarizing pulse (e.g., to -20 mV for 500 ms). The late current is measured as the sustained current towards the end of this pulse.

  • Drug Application: After obtaining a stable baseline recording, perfuse the external solution containing the test compound (cibenzoline, flecainide, or ranolazine) at various concentrations.

  • Data Analysis: Measure the amplitude of the peak and late INa before and after drug application. Construct concentration-response curves to determine the IC50 values. To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz) in the presence of the drug.

Visualizations

Signaling Pathway of Sodium Channel Blockade in Cardiac Myocytes

cluster_membrane Cardiac Myocyte Membrane Nav15 Nav1.5 Channel (Voltage-gated Na+ Channel) Na_influx Na+ Influx Nav15->Na_influx Mediates ReducedDepolarization Reduced Rate of Depolarization Nav15->ReducedDepolarization Leads to ActionPotential Action Potential (Phase 0) Na_influx->ActionPotential Initiates Cibenzoline Cibenzoline Succinate Cibenzoline->Nav15 Blocks Alternatives Flecainide Ranolazine Alternatives->Nav15 Blocks SlowedConduction Slowed Conduction Velocity ReducedDepolarization->SlowedConduction AntiarrhythmicEffect Antiarrhythmic Effect SlowedConduction->AntiarrhythmicEffect

Caption: Mechanism of action of sodium channel blockers in cardiac myocytes.

Experimental Workflow for Target Validation

cluster_workflow Whole-Cell Patch-Clamp Workflow Start Isolate Cardiac Myocytes FormSeal Form GΩ Seal Start->FormSeal WholeCell Establish Whole-Cell Configuration FormSeal->WholeCell RecordBaseline Record Baseline INa Currents WholeCell->RecordBaseline ApplyDrug Apply Cibenzoline or Alternative RecordBaseline->ApplyDrug RecordDrugEffect Record INa in Presence of Drug ApplyDrug->RecordDrugEffect Analyze Analyze Data (IC50, Use-Dependency) RecordDrugEffect->Analyze End Conclusion on Target Engagement Analyze->End

Caption: Workflow for validating target engagement using patch-clamp.

Logical Relationship of Use-Dependent Blockade

cluster_logic Use-Dependent Blockade HeartRate Increased Heart Rate (Tachycardia) ChannelOpening Increased Frequency of Nav1.5 Channel Opening HeartRate->ChannelOpening DrugBinding Enhanced Drug Binding to Open/Inactivated State ChannelOpening->DrugBinding Allows for NaBlock Greater Inhibition of Sodium Current DrugBinding->NaBlock TachycardiaTermination Termination of Tachyarrhythmia NaBlock->TachycardiaTermination

Caption: The principle of use-dependent sodium channel blockade.

References

Cibenzoline Succinate's hERG Channel Blockade: A Comparative Analysis with Other Class I Antiarrhythmics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of cibenzoline succinate on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization, against other Class I antiarrhythmic drugs. Understanding the varying degrees of hERG channel blockade among these agents is paramount for assessing their potential proarrhythmic risks, particularly the induction of Torsades de Pointes (TdP). This document synthesizes experimental data from various studies, presenting quantitative comparisons in a clear, tabular format, detailing experimental methodologies, and illustrating key concepts through diagrams.

Quantitative Comparison of hERG Channel Inhibition

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug's interaction with the hERG channel. A lower IC50 value indicates a more potent blockade. The following table summarizes the IC50 values for this compound and other Class I antiarrhythmics as reported in various electrophysiological studies. It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution, as experimental conditions such as cell type, temperature, and specific voltage protocols can influence the results.

DrugClassIC50 (µM)Cell LineTemperature (°C)Voltage Protocol HighlightsSource(s)
Cibenzoline Ia3.7HEK293Not SpecifiedDepolarization to 0 mV[1]
Quinidine Ia0.41 - 10CHO, Ltk-, Xenopus oocytes37Depolarizing pulses to +20 mV or +30 mV[2][3][4][5]
Disopyramide Ia3.9 - 12.9HEK293, CHO37Depolarizing pulses to +20 mV or +30 mV[6][7][8][9]
Procainamide Ia~139HEK29337Depolarizing pulses to +20 mV[10][11]
Lidocaine Ib88.63 - 262.9HEK293Not SpecifiedNot Specified[2][12][13]
Mexiletine Ib3.7Not SpecifiedNot SpecifiedNot Specified[14][15][16]
Flecainide Ic0.74 - 3.91HEK29337Depolarizing pulses to +20 mV or +30 mV[2][17][18]
Propafenone Ic0.39 - 440HEK293, Xenopus oocytes37Depolarizing pulses to +40 mV[2]

Note: The wide range of IC50 values for some drugs, such as propafenone, highlights the significant impact of differing experimental setups.

Experimental Protocols

The majority of the cited data on hERG channel inhibition by Class I antiarrhythmics was obtained using the whole-cell patch-clamp technique. This method allows for the direct measurement of ionic currents across the cell membrane of a single cell expressing the hERG channel.

General Whole-Cell Patch-Clamp Protocol for hERG Current Measurement:
  • Cell Culture: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected with the KCNH2 gene, which encodes the hERG potassium channel. Cells are cultured in appropriate media and conditions to ensure robust channel expression.

  • Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.

  • Electrophysiological Recording:

    • Solutions: The coverslip is placed in a recording chamber and perfused with an external solution typically containing (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. The patch pipette is filled with an internal solution containing a high concentration of potassium, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

    • Giga-seal Formation: A glass micropipette with a tip diameter of ~1 µm is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

    • Voltage-Clamp Protocol: The membrane potential is held at a negative holding potential (e.g., -80 mV). To elicit hERG currents, a depolarizing voltage step (e.g., to +20 mV or +40 mV) is applied for a specific duration (e.g., 1-2 seconds) to open the channels. The membrane is then repolarized to a negative potential (e.g., -50 mV) to record the characteristic hERG tail current, which results from the rapid recovery from inactivation and subsequent deactivation of the channels.

  • Drug Application: The drug of interest is applied to the external solution at various concentrations to determine its inhibitory effect on the hERG current. The steady-state block at each concentration is measured, and the data are fitted to a Hill equation to calculate the IC50 value.

  • Temperature Control: Experiments are typically conducted at or near physiological temperature (35-37 °C) to ensure the physiological relevance of the findings.

Visualizations

Classification of Antiarrhythmic Drugs

The Vaughan Williams classification system categorizes antiarrhythmic drugs based on their primary mechanism of action. Class I drugs are sodium channel blockers, further subdivided based on their effect on the action potential duration.

G cluster_0 Vaughan Williams Classification cluster_1 Class I Subclasses cluster_2 Example Drugs Class I Class I Class Ia Class Ia Class I->Class Ia Class Ib Class Ib Class I->Class Ib Class Ic Class Ic Class I->Class Ic Class II Class II Class III Class III Class IV Class IV Cibenzoline Cibenzoline Class Ia->Cibenzoline Quinidine Quinidine Class Ia->Quinidine Disopyramide Disopyramide Class Ia->Disopyramide Procainamide Procainamide Class Ia->Procainamide Lidocaine Lidocaine Class Ib->Lidocaine Mexiletine Mexiletine Class Ib->Mexiletine Flecainide Flecainide Class Ic->Flecainide Propafenone Propafenone Class Ic->Propafenone

Caption: Vaughan Williams classification of Class I antiarrhythmics.

Experimental Workflow for hERG Channel Analysis

The following diagram outlines the typical workflow for assessing the effect of a compound on the hERG channel using the whole-cell patch-clamp technique.

G cluster_0 Cell Preparation cluster_1 Patch-Clamp Electrophysiology cluster_2 Data Analysis A hERG-expressing cell line (e.g., HEK293) B Cell Culture & Dissociation A->B C Giga-seal Formation B->C D Whole-Cell Configuration C->D E Voltage-Clamp Protocol Application D->E F hERG Current Recording E->F G Drug Application (Varying Concentrations) F->G H Measure Current Inhibition G->H I IC50 Calculation (Hill Equation) H->I

Caption: Workflow of a whole-cell patch-clamp experiment.

Concluding Remarks

This compound exhibits a moderate potency for hERG channel blockade, with an IC50 value of 3.7 µM.[1] This level of inhibition is comparable to that of the Class Ib antiarrhythmic mexiletine and falls within the range observed for the Class Ic drug flecainide.[2][14][15][16][17][18] In contrast, other Class Ia agents show a wide spectrum of hERG blocking potential, with quinidine and disopyramide being more potent than cibenzoline under some reported conditions, while procainamide is significantly weaker.[2][3][4][5][6][7][8][9][10][11] The Class Ib drug lidocaine generally displays a much lower potency for hERG inhibition.[2][12][13] The Class Ic agent propafenone has demonstrated highly variable hERG blocking activity in different studies.[2]

The data underscore the importance of standardized experimental protocols for direct and accurate comparisons of the proarrhythmic potential of antiarrhythmic drugs. For drug development professionals, understanding the nuances of a compound's interaction with the hERG channel, in the context of its therapeutic class and in comparison to existing treatments, is a critical step in preclinical safety assessment.

References

A Comparative Analysis of the Optical Isomers of Cibenzoline in Arrhythmia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and antiarrhythmic properties of the optical isomers of cibenzoline, (+)-cibenzoline and (-)-cibenzoline. The information presented is supported by experimental data from preclinical arrhythmia models to assist in research and development efforts.

Executive Summary

Cibenzoline, a Class I antiarrhythmic agent, exists as a racemic mixture of two enantiomers, (+)-cibenzoline and (-)-cibenzoline. Experimental evidence from canine arrhythmia models demonstrates a significant stereoselectivity in their antiarrhythmic actions. The (-)-isomer exhibits substantially greater potency in arrhythmias primarily dependent on sodium channel blockade, whereas both isomers display comparable efficacy in arrhythmias influenced by calcium channel inhibition. This suggests that (-)-cibenzoline is a more potent sodium channel blocker, while their effects on calcium channels are largely equipotent. These differences in ion channel activity translate to varied effects on myocardial contractility, with the S(-)-isomer showing a more pronounced negative inotropic effect.

Data Presentation

The following tables summarize the key quantitative data from comparative studies of the optical isomers of cibenzoline in established canine arrhythmia models.

Table 1: Antiarrhythmic Effects of Cibenzoline Isomers in a Digitalis-Induced Arrhythmia Model

IsomerEffective Intravenous (IV) DoseMinimum Effective Plasma Concentration (μg/mL)
(+)-Cibenzoline10 mg/kg1.4 ± 0.4
(-)-Cibenzoline1 mg/kg0.06 ± 0.04
Data from studies in pentobarbital-anesthetized dogs with ouabain-induced arrhythmias, a model sensitive to sodium channel blockers.[1]

Table 2: Antiarrhythmic Effects of Cibenzoline Isomers in an Adrenaline-Induced Arrhythmia Model

IsomerEffective Intravenous (IV) DoseMinimum Effective Plasma Concentration (μg/mL)
(+)-Cibenzoline5 mg/kg2.0 ± 0.6
(-)-Cibenzoline5 mg/kg0.7 ± 0.1
Data from studies in halothane-anesthetized dogs with adrenaline-induced arrhythmias, a model influenced by calcium channel blockers.[1]

Table 3: Cardiovascular Effects of Cibenzoline Isomers in Isolated Canine Heart Preparations

IsomerRelative Negative Inotropic PotencyEffect on Coronary Blood FlowNegative Chronotropic Effect
R(+)-Cibenzoline1VasodilationPresent
S(-)-Cibenzoline1.8 times more potent than R(+)VasodilationNo significant difference
Data from experiments using isolated, blood-perfused canine papillary muscle and sinoatrial node preparations.[2]

Experimental Protocols

Digitalis-Induced Arrhythmia Model in Dogs

This in vivo model is utilized to evaluate the efficacy of antiarrhythmic agents with sodium channel blocking properties.

  • Animal Preparation: Mongrel dogs are anesthetized with an appropriate agent, such as pentobarbital sodium, administered intravenously. The animals are then intubated and artificially ventilated.

  • Instrumentation: Catheters are inserted into a femoral artery and vein for blood pressure monitoring and drug/anesthetic administration, respectively. A standard lead II electrocardiogram (ECG) is continuously monitored and recorded.

  • Arrhythmia Induction: A solution of a cardiac glycoside, typically ouabain, is administered via intermittent intravenous injections. The dosage and frequency of injections are titrated to induce a stable ventricular arrhythmia.

  • Drug Administration: Once a sustained arrhythmia is established, the test compound, either (+)- or (-)-cibenzoline, is administered intravenously.

  • Data Acquisition and Analysis: The ECG is monitored for the suppression of the arrhythmia. The effective dose is determined as the dose that abolishes the arrhythmia. Blood samples are collected to determine the minimum effective plasma concentration of the drug.[1]

Adrenaline-Induced Arrhythmia Model in Dogs

This model is employed to assess the antiarrhythmic potential of drugs, particularly those with calcium channel blocking activity, in the context of sympathetic stimulation.

  • Animal Preparation: Dogs are anesthetized with an inhalational anesthetic like halothane.[1][3] Anesthesia is maintained at a stable concentration. Animals are intubated and mechanically ventilated.

  • Instrumentation: Similar to the digitalis model, arterial and venous catheters are placed for blood pressure monitoring and drug infusion. Continuous ECG monitoring is performed.[3]

  • Arrhythmia Induction: An intravenous infusion of adrenaline (epinephrine) is initiated at a constant rate to induce ventricular arrhythmias.[1][3]

  • Drug Administration: After the establishment of a stable arrhythmia, the optical isomers of cibenzoline are administered intravenously.

  • Data Acquisition and Analysis: The ECG is continuously monitored to determine the dose of the test compound required to suppress the adrenaline-induced arrhythmia. Blood samples are drawn to measure the corresponding plasma concentrations.[1]

Mandatory Visualizations

Signaling Pathway of Cibenzoline Isomers

Caption: Mechanism of action of cibenzoline isomers on cardiac ion channels.

Experimental Workflow for In Vivo Arrhythmia Models

cluster_prep Animal Preparation cluster_induction Arrhythmia Induction cluster_testing Drug Testing and Data Collection cluster_analysis Data Analysis Anesthesia Anesthetize Dog (e.g., Pentobarbital or Halothane) Ventilation Intubate and Mechanically Ventilate Anesthesia->Ventilation Instrumentation Catheterize Femoral Artery and Vein Ventilation->Instrumentation Monitoring Attach ECG Electrodes for Continuous Monitoring Instrumentation->Monitoring Stabilize Establish Stable Arrhythmia Monitoring->Stabilize Digitalis Induce with Ouabain (Digitalis Model) Adrenaline Induce with Adrenaline (Adrenaline Model) Administer Administer (+)- or (-)-Cibenzoline (IV) Stabilize->Administer Observe Monitor ECG for Arrhythmia Suppression Administer->Observe Blood_Sample Collect Blood Samples Observe->Blood_Sample Dose Determine Effective Dose Observe->Dose Concentration Measure Plasma Concentration Blood_Sample->Concentration Compare Compare Potency of Isomers Dose->Compare Concentration->Compare

Caption: Experimental workflow for comparing cibenzoline isomers in canine arrhythmia models.

References

Comparative Efficacy of Cibenzoline Succinate and Procainamide in the Prevention of Ventricular Tachycardia

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the therapeutic efficacy of cibenzoline succinate and procainamide in the management of ventricular tachycardia (VT) reveals comparable but distinct profiles. Both agents are Class I antiarrhythmic drugs, yet their relative effectiveness and electrophysiological impacts show variations that are critical for clinical and research applications. This guide synthesizes findings from a key comparative study to provide a detailed overview of their performance.

Quantitative Data Summary

A comparative study evaluated the efficacy of intravenous cibenzoline and procainamide in preventing the induction of ventricular tachycardia during electrophysiologic testing.[1] The primary outcomes and electrocardiographic effects are summarized in the table below.

ParameterThis compoundProcainamide
Efficacy in Preventing VT Induction
Patients Protected16 out of 3321 out of 31
Electrophysiological Effects
PR Interval Increase13%11%
QRS Duration Widening26%27%
QTc Interval Prolongation7%8%
Hemodynamic Effects
Mean Arterial Blood Pressure9% decreaseNot reported in this study

Data sourced from Miura et al. (1985).[1]

In addition to the head-to-head comparison, other studies have investigated the individual efficacy of these drugs. Chronic oral cibenzoline therapy has been shown to reduce ventricular ectopy and ventricular tachycardia events.[1] Procainamide is recognized for its use in managing stable ventricular tachycardia and other arrhythmias.[2][3][4]

Experimental Protocols

The methodologies employed in the pivotal comparative study are detailed below to provide a clear understanding of the experimental conditions.[1]

Study Design: A comparative, randomized, and controlled clinical trial was conducted to assess the antiarrhythmic effects of this compound versus procainamide in patients with ventricular tachyarrhythmias.[1]

Patient Population: Thirty-three patients with ventricular tachyarrhythmias were enrolled for evaluation using programmed electrical stimulation to guide antiarrhythmic therapy.[1]

Drug Administration:

  • This compound: Administered intravenously, starting with an initial dose of 1.0 mg/kg. The dosage was increased in increments of 1 mg/kg to a maximum of 3.0 mg/kg.[1]

  • Procainamide: Administered intravenously at doses of 1000 mg and subsequently 1500 mg.[1]

Efficacy Assessment: The primary endpoint was the prevention of ventricular tachycardia induction as determined by electrophysiologic testing.[1]

Electrophysiological and Hemodynamic Monitoring: Continuous electrocardiographic monitoring was performed to measure changes in PR interval, QRS duration, and QTc interval. Mean arterial blood pressure was also monitored.[1]

Experimental Workflow

The logical flow of the comparative study, from patient selection to data analysis, is depicted in the following diagram.

G cluster_enrollment Patient Enrollment cluster_intervention Intervention cluster_assessment Assessment cluster_outcome Outcome Analysis p Patients with Ventricular Tachyarrhythmias (n=33) cib IV this compound (1.0-3.0 mg/kg) p->cib Randomization pro IV Procainamide (1000-1500 mg) p->pro Randomization eps Electrophysiologic Testing for VT Induction cib->eps ecg ECG Monitoring (PR, QRS, QTc) bp Blood Pressure Monitoring pro->eps efficacy Efficacy Comparison (Prevention of VT Induction) eps->efficacy safety Safety and Electrophysiological Effects Comparison ecg->safety bp->safety

Caption: Experimental workflow for the comparative study of cibenzoline and procainamide.

Signaling Pathways

This compound and procainamide are both classified as Class IA antiarrhythmic agents.[2][5] Their primary mechanism of action involves the blockade of fast sodium channels in cardiac cells.[6] This action reduces the rate of depolarization of the cardiac action potential, thereby decreasing myocardial excitability and slowing conduction velocity.[2][6] Additionally, cibenzoline exhibits some potassium channel blocking activity, which prolongs the repolarization phase and extends the refractory period of cardiac cells.[6]

The following diagram illustrates the generalized signaling pathway for Class I antiarrhythmic drugs.

cluster_membrane Cardiac Cell Membrane cluster_drugs Antiarrhythmic Drugs cluster_effects Electrophysiological Effects Na_channel Fast Sodium Channel (Nav1.5) Depolarization Decreased Rate of Depolarization Na_channel->Depolarization affects K_channel Potassium Channel Repolarization Prolonged Repolarization (Cibenzoline) K_channel->Repolarization affects Cibenzoline This compound Cibenzoline->Na_channel blocks Cibenzoline->K_channel blocks Procainamide Procainamide Procainamide->Na_channel blocks Conduction Slowed Conduction Velocity Depolarization->Conduction Refractory Extended Refractory Period Repolarization->Refractory

Caption: Mechanism of action for Class I antiarrhythmic drugs like cibenzoline and procainamide.

References

A Head-to-Head Comparison of Cibenzoline and Quinidine on Cardiac Action Potential Duration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two Class I antiarrhythmic drugs, cibenzoline and quinidine, with a specific focus on their effects on cardiac action potential duration (APD). The information presented herein is intended to support research and development efforts in the field of cardiology and pharmacology.

Executive Summary

Cibenzoline and quinidine are both potent antiarrhythmic agents that primarily exert their effects by modulating ion channels involved in the cardiac action potential. As Class I antiarrhythmics, they both block the fast inward sodium current (INa), which slows the depolarization phase of the action potential. Additionally, both drugs exhibit potassium channel blocking activity, leading to a prolongation of the action potential duration, a characteristic of Class Ia agents. While their primary mechanism of action is similar, the subtle differences in their electrophysiological profiles can have significant implications for their clinical efficacy and safety. This guide synthesizes experimental data to provide a clear comparison of their effects on APD.

Data Presentation: Quantitative Effects on Action Potential Duration

The following table summarizes the quantitative effects of cibenzoline and quinidine on action potential duration (APD) in canine ventricular muscle, as derived from separate experimental studies. It is important to note that while both studies utilized similar tissue preparations, the data were not collected in a head-to-head comparative experiment.

DrugConcentration (M)APD90 (ms)% Change from ControlSource
Control -235 ± 15-(Hashimoto et al., 1987)
Cibenzoline 3 x 10-6260 ± 18~ +10.6%(Hashimoto et al., 1987)
1 x 10-5285 ± 20~ +21.3%(Hashimoto et al., 1987)
Control -~250-(Salata & Wasserstrom, 1988)
Quinidine 5 x 10-6Decreased-(Salata & Wasserstrom, 1988)
10 x 10-6Decreased-(Salata & Wasserstrom, 1988)

*In the study by Salata & Wasserstrom (1988), quinidine paradoxically decreased APD in isolated canine ventricular myocytes, though it is widely reported to prolong APD in multicellular preparations and in vivo. This highlights the complexity of its effects and the influence of experimental conditions. A separate study in canine Purkinje fibers demonstrated a prolongation of APD with quinidine.

Experimental Protocols

The data presented above were obtained through experiments utilizing conventional microelectrode techniques to record intracellular action potentials from isolated cardiac tissue preparations.

Key Experimental Methodology: Intracellular Action Potential Recording

1. Tissue Preparation:

  • Hearts are excised from adult mongrel dogs.

  • The right ventricle is opened, and thin, unbranched papillary muscles or trabeculae are carefully dissected.

  • The preparations are mounted in a tissue bath and superfused with a warmed (36-37°C), oxygenated (95% O2, 5% CO2) Tyrode's solution. The composition of the Tyrode's solution is typically (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, and glucose 5.5.

2. Electrophysiological Recording:

  • The tissue is allowed to equilibrate for at least one hour before recordings commence.

  • The preparation is stimulated at a constant cycle length (e.g., 1000 ms) using bipolar platinum electrodes with square-wave pulses of 1-2 ms duration and an amplitude of approximately 1.5 times the diastolic threshold.

  • Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl, with tip resistances ranging from 10 to 30 MΩ.

  • The output from the microelectrode is fed to a high-input impedance amplifier and displayed on an oscilloscope.

  • Various action potential parameters are measured, including the resting membrane potential, action potential amplitude, maximum rate of depolarization (Vmax), and action potential duration at 50% and 90% repolarization (APD50 and APD90).

3. Drug Application:

  • After obtaining stable baseline recordings, the tissue is superfused with Tyrode's solution containing the desired concentration of cibenzoline or quinidine.

  • The effects of the drug are allowed to reach a steady state, typically over a period of 30-60 minutes, before post-drug recordings are made.

  • A range of concentrations is typically tested to establish a concentration-response relationship.

Mandatory Visualizations

Signaling Pathway of Cibenzoline and Quinidine on Cardiac Myocytes

G cluster_cell Cardiac Myocyte Na_channel Fast Na+ Channel (INa) AP Action Potential Na_channel->AP Phase 0 Depolarization K_channel Delayed Rectifier K+ Channel (IKr/IKs) K_channel->AP Phase 3 Repolarization Cibenzoline Cibenzoline Cibenzoline->Na_channel Block Cibenzoline->K_channel Block Quinidine Quinidine Quinidine->Na_channel Block Quinidine->K_channel Block G start Start: Isolate Canine Ventricular Muscle mount Mount Tissue in Organ Bath start->mount equilibrate Equilibrate (1 hr) mount->equilibrate baseline Record Baseline Action Potentials equilibrate->baseline drug_addition Add Drug (Cibenzoline or Quinidine) baseline->drug_addition steady_state Achieve Steady State (30-60 min) drug_addition->steady_state post_drug Record Post-Drug Action Potentials steady_state->post_drug analyze Analyze APD Changes post_drug->analyze end End analyze->end

Validating the Antiarrhythmic Effects of Cibenzoline in a Canine Model of Ventricular Arrhythmia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cibenzoline is a Class I antiarrhythmic agent utilized in the management of ventricular arrhythmias. Its primary mechanism involves the blockade of sodium channels within cardiac myocytes, which effectively suppresses the abnormal electrical impulses that drive many arrhythmias.[1] Preclinical validation of antiarrhythmic drugs is crucial, and canine models of ventricular arrhythmia serve as a valuable platform for these investigations due to the electrophysiological similarities between the canine and human heart. This guide provides a comparative analysis of cibenzoline's efficacy in established canine models, supported by experimental data and detailed protocols.

Experimental Protocols

The antiarrhythmic properties of cibenzoline have been evaluated in several well-established canine models of ventricular arrhythmia. The following protocols are commonly employed:

1. Digitalis-Induced Arrhythmia: This model is particularly sensitive to sodium channel blockers.

  • Animal Preparation: Beagle dogs are anesthetized with pentobarbital.

  • Arrhythmia Induction: Ventricular arrhythmia is induced by the intermittent intravenous (IV) injection of ouabain, a cardiac glycoside.[2] The dosage is titrated until a stable arrhythmia is observed.

  • Drug Administration: The test compound (e.g., cibenzoline) is administered intravenously to assess its ability to suppress the arrhythmia.

2. Adrenaline-Induced Arrhythmia: This model is effective for evaluating drugs with calcium channel blocking properties.

  • Animal Preparation: Dogs are anesthetized with halothane.

  • Arrhythmia Induction: A continuous intravenous infusion of adrenaline is used to induce ventricular arrhythmias.[2]

  • Drug Administration: The investigational drug is administered intravenously during the adrenaline infusion to determine its antiarrhythmic efficacy.

3. Coronary Ligation-Induced Arrhythmia: This model simulates arrhythmias resulting from myocardial ischemia.

  • Animal Preparation: A two-stage coronary ligation is performed on dogs to create an area of myocardial infarction.[3]

  • Arrhythmia Induction: The ischemic zone becomes a source of ventricular arrhythmias.

  • Drug Administration: The antiarrhythmic agent is administered to assess its effectiveness in suppressing ischemia-related arrhythmias.

Comparative Efficacy of Antiarrhythmic Agents

The following table summarizes the quantitative data on the efficacy of cibenzoline and comparator drugs in different canine ventricular arrhythmia models.

Arrhythmia ModelDrugDose (IV)Minimum Effective Plasma Concentration (µg/mL)Antiarrhythmic Effect
Digitalis-Induced (+)-Cibenzoline10 mg/kg1.4 +/- 0.4Suppression of arrhythmia[2]
(-)-Cibenzoline1 mg/kg0.06 +/- 0.04Suppression of arrhythmia[2]
Cibenzoline2 mg/kg0.6 +/- 0.2Suppression of arrhythmia[3]
Diphenyhydantoin3.57 - 35.71 mg/kgNot ReportedLess effective than cibenzoline in reversing ouabain-induced arrhythmias[4]
Adrenaline-Induced (+)-Cibenzoline5 mg/kg2.0 +/- 0.6Suppression of arrhythmia[2]
(-)-Cibenzoline5 mg/kg0.7 +/- 0.1Suppression of arrhythmia[2]
Cibenzoline5 mg/kg3.5 +/- 1.3Suppression of arrhythmia[3]
Coronary Ligation (24h) Cibenzoline8 mg/kg1.9 +/- 0.9Suppression of arrhythmia[3]
Coronary Ligation (48h) Cibenzoline8 mg/kg1.6 +/- 0.5Suppression of arrhythmia[3]

Data presented as mean +/- SD where available.

Mechanism of Action and Signaling Pathway

Cibenzoline primarily exerts its antiarrhythmic effect by blocking the fast sodium channels (INa) in cardiac muscle cells.[1] This action reduces the maximum rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity and decreasing the excitability of myocardial cells.[1][5] Additionally, cibenzoline has been shown to have some potassium channel blocking activity, which can prolong the action potential duration, and weak calcium channel blocking effects.[1][6] The combination of these actions helps to terminate and prevent reentrant arrhythmias.

cluster_0 Cellular Environment cluster_1 Cardiac Myocyte Cibenzoline Cibenzoline Na_Channel Fast Sodium Channel (INa) Cibenzoline->Na_Channel Blocks K_Channel Potassium Channel Cibenzoline->K_Channel Weakly Blocks Ca_Channel Calcium Channel Cibenzoline->Ca_Channel Weakly Blocks Action_Potential Action Potential Na_Channel->Action_Potential Initiates Phase 0 Depolarization K_Channel->Action_Potential Repolarization Ca_Channel->Action_Potential Plateau Phase Arrhythmia Ventricular Arrhythmia Action_Potential->Arrhythmia Altered Propagation Leads to A Animal Preparation (Anesthesia, Instrumentation) B Baseline Electrophysiological Recordings (ECG, etc.) A->B C Induction of Ventricular Arrhythmia B->C D Confirmation of Sustained Arrhythmia C->D E Intravenous Administration of Cibenzoline or Comparator Drug D->E F Continuous Monitoring of Electrophysiological Parameters E->F G Data Analysis (Arrhythmia Suppression, Duration, etc.) F->G H Determination of Effective Plasma Concentration G->H

References

Assessing the relative potency of cibenzoline succinate on different potassium channel subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the relative potency of the antiarrhythmic agent cibenzoline succinate on various potassium channel subtypes, supported by experimental data and detailed methodologies.

This compound, a class I antiarrhythmic drug, is primarily recognized for its potent blockade of fast sodium channels. However, its interaction with potassium channels contributes significantly to its overall electrophysiological profile and therapeutic effects. This guide provides a comparative assessment of this compound's potency across different potassium channel subtypes, presenting quantitative data from published studies to aid in research and drug development.

Potency Overview: A Tabular Comparison

The inhibitory potency of this compound varies considerably among different potassium channel subtypes. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its effects.

Potassium Channel SubtypeCommon NameIC50 (µM)Cell TypeExperimental Notes
KCNH2 hERG (Kv11.1)3.7HEK293 CellsRepresents the rapidly activating component of the delayed rectifier potassium current (IKr).[1]
KATP ATP-sensitive K+ channel1.5Rat Pancreatic β-cellsInhibition of the outward current induced by ATP depletion.[2]
Kir6.2/SUR1 Reconstituted KATP channel30.9COS7 CellsCo-expression of the pore-forming subunit (Kir6.2) and the sulfonylurea receptor (SUR1).[3]
Kir6.2 (truncated) Reconstituted KATP channel22.2COS7 CellsExpression of the pore-forming subunit alone, indicating direct interaction with Kir6.2.[3]
KCNA5 Kv1.5No direct IC50 reportedRat AtriaCibenzoline was found to attenuate the upregulation of Kv1.5 channel gene expression in a rapid atrial pacing model.[4]

Detailed Experimental Protocols

The determination of a compound's potency on ion channels relies on precise experimental techniques, most notably the patch-clamp method. Below are detailed methodologies representative of those used to obtain the data presented.

Whole-Cell Patch-Clamp Electrophysiology for hERG (KCNH2) Channels

This protocol is designed to measure the inhibitory effect of cibenzoline on the hERG potassium channel, which is crucial for cardiac repolarization.

1. Cell Culture and Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions (e.g., 37°C, 5% CO2).

  • Cells are passaged regularly and plated onto glass coverslips for recording 24-48 hours prior to the experiment.

2. Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with KOH.

  • This compound Solutions: A stock solution is prepared and diluted to final concentrations in the external solution.

3. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

  • The holding potential is maintained at -80 mV.

  • To elicit hERG currents, a depolarizing pulse to +20 mV for 2 seconds is applied, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current. This sequence is repeated at regular intervals (e.g., every 15 seconds).

  • After obtaining a stable baseline recording in the control external solution, cells are perfused with increasing concentrations of this compound.

  • The steady-state block at each concentration is determined by measuring the reduction in the peak tail current amplitude.

4. Data Analysis:

  • The percentage of current inhibition is calculated for each cibenzoline concentration.

  • The concentration-response data are fitted with the Hill equation to determine the IC50 value and the Hill coefficient.

Inside-Out Patch-Clamp for KATP (Kir6.2) Channels

This method allows for the direct application of cibenzoline to the intracellular side of the channel, which is particularly useful for studying channels like KATP that are modulated by intracellular factors.

1. Cell and Membrane Patch Preparation:

  • Cells expressing the KATP channel of interest (e.g., pancreatic β-cells or a heterologous expression system like COS7 or Xenopus oocytes) are used.

  • A gigaohm seal is formed between the patch pipette and the cell membrane in the cell-attached configuration.

  • The pipette is then withdrawn from the cell to excise a membrane patch, with the intracellular side of the membrane now facing the bath solution (inside-out configuration).

2. Solutions:

  • Pipette Solution (extracellular side, in mM): Symmetrical potassium, e.g., 140 KCl, 1 MgCl2, 10 HEPES; pH 7.4 with KOH.

  • Bath Solution (intracellular side, in mM): Similar to the pipette solution, but with the addition of channel openers (e.g., diazoxide) and the test compound (this compound). ATP is typically excluded to maximize channel opening.

3. Recording and Analysis:

  • The membrane patch is voltage-clamped, and single-channel or macroscopic currents are recorded.

  • After a baseline recording, the bath solution is exchanged for one containing cibenzoline.

  • The reduction in channel activity or current amplitude is measured to determine the inhibitory effect.

  • For IC50 determination, multiple concentrations of cibenzoline are applied, and the data are analyzed as described for the whole-cell method.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in assessing the potency of this compound, the following diagrams illustrate a typical experimental workflow and the logical structure of the comparative analysis.

experimental_workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293, COS7) transfection Transfection with Potassium Channel Subtype cell_culture->transfection plating Plating on Coverslips transfection->plating patch_clamp Patch-Clamp Recording (Whole-cell or Inside-out) plating->patch_clamp voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol drug_application Perfuse with this compound voltage_protocol->drug_application current_measurement Measure Current Inhibition drug_application->current_measurement dose_response Generate Dose-Response Curve current_measurement->dose_response ic50_calc Calculate IC50 Value dose_response->ic50_calc

Fig. 1: Experimental workflow for IC50 determination.

logical_comparison cluster_kv Voltage-gated (Kv) Channels cluster_kir Inwardly-rectifying (Kir) Channels cibenzoline This compound hERG hERG (Kv11.1) IC50 = 3.7 µM cibenzoline->hERG Kv1_5 Kv1.5 (Upregulation attenuated) cibenzoline->Kv1_5 KATP_native KATP (native) IC50 = 1.5 µM cibenzoline->KATP_native Kir6_2 Kir6.2 (reconstituted) IC50 = 22.2-30.9 µM cibenzoline->Kir6_2 comparison Relative Potency Assessment hERG->comparison Kv1_5->comparison KATP_native->comparison Kir6_2->comparison

Fig. 2: Logical structure of the potency comparison.

References

A Comparative Analysis of Cibenzoline and Lidocaine on Use-Dependent Sodium Channel Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

In the landscape of antiarrhythmic therapeutics, both cibenzoline and lidocaine have established roles as Class I sodium channel blockers. Their clinical efficacy is intrinsically linked to their ability to modulate the activity of voltage-gated sodium channels in a use-dependent manner, a phenomenon where the blocking effect intensifies with increased channel activity, such as during tachyarrhythmias. This guide provides a detailed comparative analysis of cibenzoline and lidocaine, focusing on their distinct effects on use-dependent sodium channel blockade, supported by experimental data.

At a Glance: Key Differences in Sodium Channel Blockade

FeatureCibenzolineLidocaine
Vaughan Williams Classification Class Ic (predominantly)Class Ib
Kinetics of Block Slow onset and offsetRapid onset and offset
State-Dependent Binding Primarily activated and inactivated statesPrimarily inactivated state
Recovery from Block Very slow (τ ≈ 26.2 s)[1]Rapid (slow component τ ≈ 1-2 s)
Clinical Implications Effective in suppressing tachycardias, but with a potential for proarrhythmic effects due to slow kinetics.Particularly effective in ischemic tissue where cells are more depolarized and have a higher proportion of inactivated channels.

Quantitative Comparison of Electrophysiological Parameters

The following tables summarize key quantitative data from electrophysiological studies on cibenzoline and lidocaine. It is important to note that these values were obtained from different studies under varying experimental conditions, which may influence the results.

Table 1: Potency of Sodium Channel Blockade
DrugParameterValueExperimental Model
Cibenzoline Hyperpolarizing shift in Vmax-membrane potential curve-7.1 mVGuinea-pig ventricular myocytes (at 10 µM)[1]
Lidocaine IC50 (Tonic Block at 30 Hz)~74 µMRat heart sodium currents expressed in Xenopus laevis oocytes
Kd (Resting State)>300 µMRabbit Purkinje fibers
Kd (Inactivated State)~10 µMRabbit Purkinje fibers
IC50 (Open Channel)~20 µMMammalian voltage-gated Na+ channels[2]
Table 2: Kinetics of Use-Dependent Sodium Channel Blockade
DrugParameterValueExperimental Model
Cibenzoline Time constant for recovery from use-dependent block (τR)26.2 sGuinea-pig ventricular myocytes[1]
Lidocaine Time constant for recovery from use-dependent block (slow component)~1-2 sRabbit Purkinje fibers

Mechanism of Action and State-Dependent Block

The differential effects of cibenzoline and lidocaine stem from their distinct interactions with the various conformational states of the sodium channel (resting, open, and inactivated).

Cibenzoline , classified as a Class Ic agent, exhibits slow binding and unbinding kinetics. It is thought to bind to both the open and inactivated states of the sodium channel[1][3]. This slow dissociation from the channel is responsible for its pronounced use-dependent effects and very slow recovery from blockade.

Lidocaine , a Class Ib agent, demonstrates rapid kinetics. It preferentially binds to the inactivated state of the sodium channel. This is particularly relevant in pathological conditions like ischemia, where the resting membrane potential is depolarized, leading to a larger fraction of sodium channels in the inactivated state. Lidocaine's rapid kinetics allow it to quickly block and unblock channels during the cardiac cycle.

Experimental Protocols

The data presented in this guide are primarily derived from voltage-clamp experiments on isolated cardiac myocytes or expression systems.

Voltage-Clamp Protocol for Assessing Use-Dependent Block

A common experimental approach to quantify use-dependent block involves the following steps:

  • Cell Preparation: Isolation of single ventricular myocytes from animal models (e.g., guinea pig, rabbit) or the use of cell lines (e.g., HEK293) stably expressing specific sodium channel subtypes.

  • Electrophysiological Recording: Whole-cell patch-clamp technique is employed to control the membrane potential and record the resulting sodium currents.

  • Pulse Protocol:

    • A holding potential is established (e.g., -80 mV to -100 mV) to ensure most channels are in the resting state.

    • A train of depolarizing pulses (e.g., to 0 mV for 10-200 ms) is applied at a specific frequency (e.g., 0.2 Hz to 5 Hz) to elicit sodium currents and induce use-dependent block.

    • The peak inward sodium current is measured for each pulse in the train.

  • Data Analysis: The progressive decrease in the peak sodium current during the pulse train reflects the onset of use-dependent block. The rate of this decline provides information about the onset kinetics.

  • Recovery from Block: After the train of pulses, the time course of recovery from block is assessed by applying a test pulse at varying intervals following the train. The time constant of recovery (τR) is then calculated.

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_protocol Voltage-Clamp Protocol cluster_analysis Data Analysis Cell_Isolation Isolation of Cardiac Myocytes or Culture of Expression System Patch_Clamp Whole-Cell Patch Clamp Cell_Isolation->Patch_Clamp Mount Cell Holding_Potential Set Holding Potential (-80 to -100 mV) Patch_Clamp->Holding_Potential Establish Recording Pulse_Train Apply Train of Depolarizing Pulses (e.g., 0 mV at 1-5 Hz) Holding_Potential->Pulse_Train Induce Block Recovery_Test Apply Test Pulse at Varying Intervals Pulse_Train->Recovery_Test Assess Recovery Onset_Kinetics Measure Onset of Block (Current Decline) Pulse_Train->Onset_Kinetics Recovery_Kinetics Calculate Recovery Time Constant (τR) Recovery_Test->Recovery_Kinetics

Fig. 1: Experimental workflow for assessing use-dependent sodium channel block.

Signaling Pathway and Logical Relationships

The interaction of cibenzoline and lidocaine with the sodium channel is a direct physical blockade rather than a complex signaling pathway. The following diagram illustrates the logical relationship between the channel state and drug binding, leading to the observed electrophysiological effects.

Drug_Channel_Interaction cluster_channel Sodium Channel States cluster_drugs Drug Binding cluster_effects Electrophysiological Effects Resting Resting State Channel Closed Open Open State Channel Activated Resting->Open Depolarization Inactivated Inactivated State Channel Closed & Non-conducting Open->Inactivated Time Cibenzoline Cibenzoline (Slow Kinetics) Open->Cibenzoline Binds Inactivated->Resting Repolarization Inactivated->Cibenzoline Binds Lidocaine Lidocaine (Rapid Kinetics) Inactivated->Lidocaine Preferentially Binds Use_Dependent_Block Use-Dependent Block Cibenzoline->Use_Dependent_Block Lidocaine->Use_Dependent_Block Slow_Recovery Slow Recovery from Block Use_Dependent_Block->Slow_Recovery Cibenzoline-mediated Rapid_Recovery Rapid Recovery from Block Use_Dependent_Block->Rapid_Recovery Lidocaine-mediated

Fig. 2: State-dependent binding of cibenzoline and lidocaine to the sodium channel.

Conclusion

Cibenzoline and lidocaine, while both Class I antiarrhythmic drugs, exhibit markedly different profiles of use-dependent sodium channel blockade. Cibenzoline's slow onset and very slow offset kinetics classify it as a potent suppressor of tachyarrhythmias, but also carry a higher risk of proarrhythmia. In contrast, lidocaine's rapid kinetics and preference for the inactivated state make it particularly effective in ischemic conditions with less effect on normal cardiac tissue. Understanding these fundamental differences at the molecular and cellular level is crucial for the rational design and application of novel antiarrhythmic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Cibenzoline Succinate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Cibenzoline Succinate, a class IA antiarrhythmic agent, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound.

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS indicates that this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection (safety glasses or goggles), and a lab coat, when handling this compound[2]. If there is a risk of generating dust, a dust mask (such as a type N95) should also be used[3].

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe in dust or fumes. Handle the compound in a well-ventilated area, preferably within a chemical fume hood[1][2]. Do not eat, drink, or smoke in areas where this compound is handled or stored[1].

Disposal Protocol for this compound

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste. Improper disposal, such as pouring it down the drain or discarding it in the regular trash, is strictly prohibited and can lead to significant environmental contamination and legal repercussions[4][5][6].

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: Due to its toxicity to aquatic life, this compound waste should be classified as hazardous chemical waste[1].

  • Segregation: Do not mix this compound waste with other incompatible waste streams[4]. It should be collected in a dedicated, properly labeled hazardous waste container.

Step 2: Waste Collection and Container Management

  • Container Selection: Use a sturdy, leak-proof container that is compatible with the chemical. Plastic containers are often preferred for chemical waste[4][6]. If possible, use the original container, ensuring the label is intact and legible[5].

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound." The label should also list all constituents and their approximate percentages, the date the waste was first added, and appropriate hazard warnings (e.g., "Toxic")[4][6].

  • Container Handling: Keep the waste container securely closed at all times, except when adding waste[4]. Store the container in a designated satellite accumulation area (SAA) within the laboratory[6][7]. The SAA should be away from general traffic and in a location that minimizes the risk of spills.

Step 3: Disposal of Contaminated Materials

  • Solid Waste: Any disposable labware, such as gloves, weighing papers, or pipette tips, that is contaminated with this compound should be collected in a designated hazardous waste container for solids[5][8].

  • Empty Containers: To be considered "empty," a chemical container must be thoroughly rinsed. The first rinse of a container that held a highly toxic chemical must be collected and disposed of as hazardous waste[4]. Given the aquatic toxicity of this compound, it is best practice to collect the initial rinsate for disposal.

Step 4: Arranging for Waste Pickup

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in the SAA for the maximum allowed time (per institutional policy, often 90-180 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup[4][5][6].

  • Do Not Dispose Independently: Never attempt to transport or dispose of hazardous chemical waste on your own. Disposal must be handled by a licensed hazardous waste management company arranged through your institution[9][10]. The primary method for pharmaceutical waste disposal is typically high-temperature incineration at a permitted facility[9][11].

Logical Workflow for this compound Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Management cluster_3 Final Disposal A Consult Safety Data Sheet (SDS) B Wear Appropriate Personal Protective Equipment (PPE) A->B C Handle in a Well-Ventilated Area (e.g., Fume Hood) B->C D Identify as Hazardous Chemical Waste C->D E Use a Designated, Compatible, and Leak-Proof Waste Container D->E F Label Container with 'Hazardous Waste', Chemical Name, and Date E->F G Segregate from Incompatible Waste Streams F->G H Keep Waste Container Securely Closed G->H I Store in a Designated Satellite Accumulation Area (SAA) H->I J Request Pickup from Environmental Health & Safety (EHS) I->J K Professional Disposal via a Licensed Facility (e.g., Incineration) J->K

This compound Disposal Workflow

By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always defer to your institution's specific chemical hygiene and hazardous waste management plans.

References

Essential Safety and Operational Guide for Handling Cibenzoline Succinate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals who handle Cibenzoline Succinate. The following procedural steps and operational plans are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Hazard Identification and Health Effects

This compound is classified as an antiarrhythmic drug. It is considered hazardous and harmful if swallowed.[1][2][3] The compound may cause long-lasting harmful effects to aquatic life.[1][2] It is essential to avoid contact with skin, eyes, and clothing, and to prevent inhalation of dust or fumes.[1][2]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[1][2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, consult a physician.[1][2]

  • Ingestion: Rinse mouth with water and drink plenty of water. Do NOT induce vomiting. Call a physician or poison control center if you feel unwell.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for various tasks involving this compound. Consistent use of appropriate PPE is critical to minimize exposure.

Task Required PPE Citation
Receiving and Unpacking Chemotherapy-rated gloves, disposable gown, eye protection (if risk of splash). A full-face respirator may be needed if there is suspicion of breakage or spillage during transport.[4]
Weighing and Aliquoting (Solid Form) Double gloves (chemotherapy-rated), disposable gown, tight-sealing safety goggles, face shield, and a NIOSH/MSHA approved respirator (e.g., N95 dust mask) are necessary. All handling of the solid form should be done in a chemical fume hood or a ventilated enclosure.[1][5]
Compounding and Solution Preparation Double gloves (chemotherapy-rated), disposable gown, safety goggles, and a face shield to protect against splashes. This should be performed in a chemical fume hood or a biological safety cabinet.[1][6]
Administration (In-vitro/In-vivo) Chemotherapy-rated gloves and a disposable gown. Eye protection should be used if there is a risk of splashing.[4]
Spill Cleanup Two pairs of chemotherapy-rated gloves, a disposable gown resistant to hazardous drugs, shoe covers, and a full-face, powered air-purifying respirator (PAPR) with appropriate cartridges for vapors and particulates.[1][4]
Waste Disposal Chemotherapy-rated gloves and a disposable gown.[4][7]

Operational Plan for Safe Handling

A systematic approach is essential for safely handling this compound from receipt to disposal. The following workflow outlines the key steps and precautions.

This compound Handling Workflow Safe Handling Workflow for this compound cluster_prep Preparation and Handling cluster_use Experimental Use cluster_cleanup Post-Experiment and Disposal Receiving Receiving and Unpacking - Inspect for damage - Wear gloves and gown Storage Secure Storage - Store at 2-8°C, desiccated - Keep container tightly closed Receiving->Storage Weighing Weighing and Preparation - Use ventilated enclosure - Wear full PPE (double gloves, gown, respirator, eye protection) Storage->Weighing Dissolving Solution Preparation - Handle in fume hood - Use appropriate solvent (e.g., H2O) Weighing->Dissolving Experiment Conducting Experiment - Wear appropriate PPE (gloves, gown, eye protection) - Avoid generating aerosols Dissolving->Experiment Decontamination Decontamination - Clean work surfaces and equipment - Use appropriate cleaning agents Experiment->Decontamination Waste Waste Segregation - Contaminated PPE - Unused compound - Contaminated labware Decontamination->Waste Spill Spill Management - Evacuate area - Use spill kit and full PPE Spill->Waste Disposal Waste Disposal - Place in labeled, sealed hazardous waste container - Follow institutional and local regulations Waste->Disposal

Safe Handling Workflow for this compound

Procedural Steps:

  • Receiving: Upon receipt, inspect the container for any damage or leaks in a designated area. Wear single-use chemotherapy-rated gloves and a lab coat.[4]

  • Storage: Store this compound in a tightly closed container in a dry, well-ventilated place, desiccated at 2-8°C, and away from strong oxidizing agents.[1][5]

  • Preparation (Weighing and Dissolving):

    • Conduct all manipulations of the solid compound within a chemical fume hood or other ventilated enclosure to avoid dust generation.[1][2]

    • Wear full PPE, including double gloves, a disposable gown, a respirator, and tight-sealing safety goggles with a face shield.[1]

    • Use dedicated equipment for weighing and transferring the powder.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in water (≥5 mg/mL).[5]

  • During Experimentation:

    • Handle all solutions containing this compound with care to avoid skin/eye contact and aerosol generation.[2]

    • Ensure all containers are clearly labeled.

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Accidental Release:

    • In case of a spill, evacuate the area.[1]

    • For powder spills, cover with a plastic sheet to minimize spreading. Do not use water to clean up dry powder initially to avoid creating dust.[1]

    • Mechanically take up the spill using absorbent material and place it in a sealed, labeled container for disposal.[1][2]

    • Clean the contaminated surface thoroughly with an appropriate solvent and then flush with water.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Unused Compound: Dispose of unused this compound as hazardous chemical waste. It should be placed in a clearly labeled, sealed container. Do not dispose of it in the regular trash or down the drain.[2]

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, pipette tips, and containers, must be disposed of as hazardous waste.[6] These items should be collected in a designated, sealed waste container.[6]

  • Aqueous Waste: Collect all aqueous waste containing this compound for hazardous waste disposal. The compound is very toxic to aquatic life with long-lasting effects.[2]

  • General Guidance: Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[8][9][10] If available, utilize a drug take-back program for disposal.[11][12] If disposing in the trash is the only option and is permitted by local regulations, mix the compound with an undesirable substance like coffee grounds or cat litter, place it in a sealed bag or container, and then into the household trash.[11][12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cibenzoline Succinate
Reactant of Route 2
Cibenzoline Succinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.